molecular formula C8H6F2O B1319561 3,5-Difluoro-2-methylbenzaldehyde CAS No. 1017778-68-5

3,5-Difluoro-2-methylbenzaldehyde

Cat. No.: B1319561
CAS No.: 1017778-68-5
M. Wt: 156.13 g/mol
InChI Key: MTPAERCJUJOIAH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O and its molecular weight is 156.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPAERCJUJOIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,5-Difluoro-2-methylbenzaldehyde CAS 1017778-68-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzaldehyde (CAS 1017778-68-5)

I. Introduction & Compound Profile

This compound is a substituted aromatic aldehyde that serves as a valuable, yet highly specific, building block in synthetic chemistry. Its utility is derived from the unique interplay of three distinct functional elements: a reactive aldehyde group, a sterically influential ortho-methyl group, and two meta-directing fluorine atoms. This precise arrangement of substituents imparts a unique electronic and steric profile, making it a strategic intermediate for introducing a difluoro-tolyl moiety into complex molecular architectures.

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The presence of the ortho-methyl group provides a steric handle that can influence conformation and molecular recognition at a biological target. This guide offers a comprehensive overview of the synthesis, characterization, reactivity, and application potential of this compound for researchers and professionals in drug discovery and materials science.

Table 1: Compound Identification and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1017778-68-5N/A
Molecular Formula C₈H₆F₂O[3]
Molecular Weight 156.13 g/mol [3]
Appearance Colorless to pale yellow liquid (Predicted)[4]
Boiling Point Predicted ~200-210 °C at 760 mmHg[5][6]
Density Predicted ~1.2-1.3 g/mL
SMILES CC1=C(C=C(C=C1F)F)C=ON/A
InChI Key N/A (Not readily available)N/A

Note: Experimental physical data for this specific isomer is not widely published. Predicted values are based on structurally similar compounds.

II. Synthesis & Mechanistic Insights

The synthesis of this compound is not commonly documented in standard literature, necessitating a rational design based on established synthetic methodologies. A highly plausible and efficient route is the directed ortho-metalation of 1,3-difluoro-2-methylbenzene followed by formylation.

The methyl group in the starting material is an ortho-directing group for lithiation. The presence of a chelating agent like N,N,N',N'-Tetramethylethylenediamine (TMEDA) sequesters the alkyllithium (e.g., n-butyllithium), increasing its basicity and directing the deprotonation to the C6 position, which is sterically accessible and activated by the methyl group. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of a formylating agent, such as N,N-Dimethylformamide (DMF). A subsequent aqueous workup hydrolyzes the intermediate to yield the target aldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product SM 1,3-Difluoro-2-methylbenzene R1 1. n-BuLi, TMEDA THF, -78 °C SM->R1 Directed ortho-Metalation R2 2. DMF R1->R2 Formylation R3 3. H₃O⁺ Workup R2->R3 Hydrolysis FP This compound R3->FP

Caption: Proposed workflow for the synthesis of this compound.

III. Spectroscopic and Analytical Characterization

Verifying the structure and purity of this compound is critical. While experimental spectra are not publicly available, a detailed prediction based on fundamental principles of spectroscopy provides a reliable benchmark for characterization.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR (CDCl₃, 400 MHz)δ ~10.2 ppm (s, 1H, CHO): Aldehyde proton, singlet.δ ~7.2-7.4 ppm (m, 2H, Ar-H): Aromatic protons, complex multiplet due to H-H and H-F coupling.δ ~2.5 ppm (t, J ≈ 2-3 Hz, 3H, CH₃): Methyl protons, likely a triplet due to coupling to the two meta fluorine atoms.
¹³C NMR (CDCl₃, 101 MHz)δ ~190 ppm (d, J ≈ 5-10 Hz): Aldehyde carbon (C=O), doublet due to coupling with H4.δ ~160-165 ppm (dd, ¹JCF ≈ 250 Hz): C3 and C5 carbons directly attached to fluorine, appearing as doublets of doublets.δ ~115-140 ppm: Remaining aromatic carbons, showing smaller C-F coupling constants.δ ~15 ppm (t, J ≈ 4-6 Hz): Methyl carbon, triplet due to coupling with meta fluorine atoms.
IR Spectroscopy (liquid film)~2900-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).~2820 & 2720 cm⁻¹: Aldehyde C-H (Fermi doublet).~1700 cm⁻¹: Strong C=O stretching.~1600 cm⁻¹: C=C aromatic ring stretching.~1100-1250 cm⁻¹: Strong C-F stretching.
Mass Spectrometry (EI)m/z 156 (M⁺): Molecular ion peak.m/z 155 (M-1)⁺: Loss of aldehyde proton.m/z 127 (M-29)⁺: Loss of CHO group.

Note: Chemical shifts (δ) are in ppm. Coupling constants (J) are in Hz. s=singlet, t=triplet, m=multiplet, d=doublet, dd=doublet of doublets.

IV. Chemical Reactivity & Derivatization Potential

The reactivity of this compound is dominated by the aldehyde functional group, which serves as an electrophilic handle for a wide range of synthetic transformations.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithiums, to form secondary alcohols.[1][2]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding substituted benzylamines, a key transformation in drug synthesis.

  • Condensation Reactions: It can undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or Knoevenagel and aldol condensations with active methylene compounds.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding 3,5-difluoro-2-methylbenzoic acid using agents like potassium permanganate or Jones reagent, or reduced to 3,5-difluoro-2-methylbenzyl alcohol with mild reducing agents like sodium borohydride.

The aromatic ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine and aldehyde groups.

Reactivity_Pathways cluster_products Potential Derivatives Core This compound P1 Secondary Alcohol Core->P1 1. R-MgBr 2. H₃O⁺ P2 Substituted Amine Core->P2 R₂NH, NaBH(OAc)₃ P3 Alkene Core->P3 Wittig Reagent P4 Carboxylic Acid Core->P4 KMnO₄ (Oxidation) P5 Primary Alcohol Core->P5 NaBH₄ (Reduction)

Caption: Key reaction pathways for derivatizing this compound.

V. Applications in Medicinal Chemistry & Materials Science

While specific applications of this compound are not extensively documented, its structural motifs are highly relevant to modern drug discovery. The difluorophenyl group is a privileged substructure known to confer desirable properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating this moiety can block sites of metabolism, thereby increasing the half-life of a drug candidate.[1]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein active site) and can modulate the pKa of nearby functional groups, enhancing target binding.

  • Improved Pharmacokinetics: The lipophilicity of the molecule can be fine-tuned by the addition of fluorine, which can improve membrane permeability and oral bioavailability.[7]

  • Scaffold for Bioactive Agents: Structurally related benzhydrols (formed via Grignard addition to the aldehyde) are found in various anticancer and antiviral agents.[7] Therefore, this compound is a promising starting point for synthesizing novel kinase inhibitors, receptor modulators, and other potential therapeutics.

VI. Experimental Protocols

The following is a representative protocol for a common transformation involving this aldehyde.

Protocol: Synthesis of (3,5-Difluorophenyl)(m-tolyl)methanol via Grignard Reaction (This protocol is adapted for 3,5-difluorobenzaldehyde and is directly applicable to this compound).

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Bromotoluene (m-bromotoluene)

  • This compound

  • Anhydrous diethyl ether or THF

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere (nitrogen or argon). All glassware must be flame-dried.[1]

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask. Add a solution of 3-bromotoluene (1.0 equivalent) in anhydrous ether dropwise. Gentle warming may be needed to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux. After addition, reflux for an additional 30-60 minutes.[2]

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.[1]

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.[7]

  • Workup: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate or ether (3x).[2]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1][2]

VII. Safety & Handling

As with any chemical reagent, proper safety precautions are paramount. The hazard profile for this compound can be inferred from the Safety Data Sheets (SDS) of closely related substituted benzaldehydes.[5][8][9]

Table 3: GHS Hazard Information (Inferred)

Hazard ClassStatementPrecautionary Codes
Flammable Liquids Combustible liquidP210: Keep away from heat/sparks/open flames.
Skin Corrosion/Irritation Causes skin irritationP264, P280, P302+P352
Serious Eye Damage/Irritation Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity May cause respiratory irritationP261, P271, P304+P340
  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use only in a well-ventilated area or a chemical fume hood.[5]

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon), as aldehydes can be sensitive to air and light.[8][10]

  • Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5][10]

VIII. References

  • Kasturi Aromatics. (n.d.). Material Safety Data Sheet SDS/MSDS - Benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,5-Difluoro-4-pyridinyl)-2-methylbenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. Retrieved from

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0029636). Retrieved from [Link]

  • Mol-Instincts. (n.d.). 3,4-DIFLUORO-2-METHYLBENZALDEHYDE | CAS No.847502-84-5 Synthetic Routes. Retrieved from [Link]

  • PubMed. (2018). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Retrieved from

  • Wikipedia. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

  • MDPI. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-hydroxybenzaldehyde (C7H4F2O2). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-2-(trimethylsilylmethoxy)benzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3,5-Difluoro-2-methylbenzaldehyde: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methylbenzaldehyde, a fluorinated aromatic aldehyde of increasing interest to researchers and professionals in drug development and materials science. This document delves into its molecular structure, spectroscopic characteristics, plausible synthetic routes, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorine-containing organic molecules are of paramount importance in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 1017778-68-5) is a valuable building block that combines the reactive aldehyde functionality with the unique electronic properties conferred by two fluorine atoms and a methyl group on the aromatic ring. This strategic substitution pattern makes it a compelling starting material for the synthesis of novel bioactive compounds and advanced materials.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a formyl group (-CHO) at position 1, a methyl group (-CH₃) at position 2, and two fluorine atoms at positions 3 and 5.

Caption: 2D representation of this compound.

The presence of the electron-withdrawing fluorine atoms significantly influences the electron density distribution within the aromatic ring and the reactivity of the aldehyde group. The methyl group, being ortho to the aldehyde, introduces steric hindrance that can direct certain reactions and influence the conformation of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1017778-68-5Chemical Supplier Databases
Molecular Formula C₈H₆F₂OCalculated
Molecular Weight 156.13 g/mol Calculated
Appearance Predicted to be a solid or liquidInferred from similar compounds
Boiling Point Not experimentally determined-
Melting Point Not experimentally determined-
Solubility Expected to be soluble in common organic solventsInferred from structural analogues

Spectroscopic Characterization (Predicted and Comparative)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aldehydic-H9.8 - 10.2s-
Aromatic-H47.2 - 7.5tJ(H-F) ≈ 8-10
Aromatic-H67.0 - 7.3ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
Methyl-H2.3 - 2.6s-

Disclaimer: These are predicted values and should be confirmed by experimental data.

Expertise & Experience: The aldehyde proton is expected to be a singlet and significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit splitting due to both proton-proton and proton-fluorine coupling. The proton at C4, being situated between two fluorine atoms, is anticipated to appear as a triplet due to coupling with both fluorine atoms. The proton at C6 will likely be a doublet of doublets, coupling to the adjacent fluorine and the meta proton. The methyl protons, with no adjacent protons, should appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O188 - 192
C3, C5 (C-F)160 - 165 (d, J ≈ 250 Hz)
C1135 - 140
C2125 - 130
C6115 - 120 (d, J ≈ 20-25 Hz)
C4110 - 115 (t, J ≈ 20-25 Hz)
CH₃15 - 20

Disclaimer: These are predicted values and should be confirmed by experimental data.

Expertise & Experience: The carbonyl carbon will be the most downfield signal. The carbons directly bonded to fluorine (C3 and C5) will appear as doublets with large one-bond C-F coupling constants. The other aromatic carbons will also show smaller couplings to the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and the fluorinated aromatic ring.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (aldehyde)2820-2880 and 2720-2780Medium
C=O stretch (aldehyde)1690-1715Strong
C=C stretch (aromatic)1580-1620Medium-Strong
C-F stretch1100-1300Strong

Expertise & Experience: The two characteristic C-H stretching bands for the aldehyde group and the strong C=O stretching absorption are key diagnostic peaks. The position of the C=O band is influenced by the electronic effects of the ring substituents. The strong C-F stretching bands confirm the presence of fluorine.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.13 g/mol ). Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and the hydrogen atom from the aldehyde group.

Synthesis of this compound

Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Formylation Reaction cluster_2 Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Start_Mat 3,5-Difluorotoluene Start_Mat->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (e.g., NaOAc solution) Intermediate->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Purification (Distillation or Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A plausible synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 3,5-Difluorotoluene

Trustworthiness: This protocol is based on well-established procedures for the formylation of activated aromatic rings and includes steps for reaction monitoring and product purification to ensure a self-validating system.

Materials:

  • 3,5-Difluorotoluene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (1.2 equivalents) to 0 °C. Add phosphorus oxychloride (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation: Dissolve 3,5-difluorotoluene (1.0 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, slowly warm the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto a stirred mixture of crushed ice and sodium acetate (3-4 equivalents). Stir vigorously for 1-2 hours until the intermediate iminium salt is fully hydrolyzed.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Drug Development

The molecular architecture of this compound makes it a versatile intermediate for the synthesis of complex molecules with potential biological activity.

Chemical Reactivity
  • Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig, Knoevenagel, aldol). The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

  • Aromatic Ring: The fluorine and methyl substituents direct further electrophilic aromatic substitution. However, the ring is generally deactivated towards electrophilic attack due to the fluorine atoms. Nucleophilic aromatic substitution may be possible under certain conditions.

Potential Applications in Medicinal Chemistry

While specific examples of drugs derived directly from this compound are not widely reported, its structural motifs are present in various biologically active compounds. The introduction of the difluoro-methylphenyl moiety can be a strategic approach in drug design to:

  • Enhance Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can influence cell membrane permeability and oral bioavailability.

  • Improve Binding Affinity: The polar nature of the C-F bond can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Based on the known activities of structurally related fluorinated aromatic compounds, derivatives of this compound could be explored for applications in areas such as:

  • Oncology: As precursors to kinase inhibitors or other anti-proliferative agents.

  • Infectious Diseases: For the development of novel antibacterial or antiviral compounds.

  • Central Nervous System (CNS) Disorders: The modulated lipophilicity may aid in crossing the blood-brain barrier for CNS-targeted therapies.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive aldehyde group and a strategically fluorinated and methylated aromatic ring provides a platform for the development of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. This guide has provided a comprehensive overview of its structure, predicted spectroscopic properties, a plausible and detailed synthetic protocol, and an expert analysis of its potential applications. As the demand for sophisticated fluorinated intermediates continues to grow, this compound is poised to become an increasingly important tool for researchers in drug discovery and materials science.

References

As this is a synthesized guide based on available chemical knowledge and data for related compounds, direct literature citations for all aspects of this compound are not available. The principles and protocols described are based on established organic chemistry literature. For specific applications and synthesis of related compounds, the following types of resources would be consulted:

  • Organic Synthesis Journals: Such as Organic Letters, The Journal of Organic Chemistry, and Synthesis for formylation and other relevant reaction methodologies.
  • Medicinal Chemistry Journals: Including the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters for examples of fluorin
  • Chemical Databases: Reaxys, SciFinder, and PubChem for information on rel
  • Chemical Supplier Websites: For basic physicochemical data and safety inform

A Technical Guide to the Spectral Analysis of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-methylbenzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring, imparts distinct chemical and physical properties. This guide provides an in-depth analysis of the spectral data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While experimental spectra for this specific molecule are not widely available in public databases, this guide will present a detailed, predicted analysis based on established spectroscopic principles and data from analogous compounds. This approach provides a robust framework for the identification and structural elucidation of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound is presented below, with key atomic positions numbered for reference in the subsequent spectral analysis.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.2Singlet (s)1HCHOThe aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the benzene ring.[1]
~7.4-7.6Multiplet (m)1HH4The aromatic protons' chemical shifts are influenced by the electronic effects of the substituents. The exact multiplicity will be complex due to coupling with both protons and fluorine atoms.
~7.2-7.4Multiplet (m)1HH6The aromatic protons' chemical shifts are influenced by the electronic effects of the substituents. The exact multiplicity will be complex due to coupling with both protons and fluorine atoms.
~2.6Singlet (s)3HCH₃The methyl protons are in a typical region for a methyl group attached to an aromatic ring.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~190C=OThe aldehydic carbonyl carbon is characteristically found in this downfield region.[3]
~160-165 (d, JCF)C3, C5The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond C-F coupling and will be significantly deshielded.
~135-140C1The carbon atom bearing the aldehyde group.
~125-130 (d, JCF)C2The carbon atom bearing the methyl group will be influenced by the adjacent fluorine atoms, likely showing coupling.
~115-120 (t, JCF)C4, C6These carbon atoms will exhibit coupling to the adjacent fluorine atoms.
~15-20CH₃The methyl carbon appears in the typical aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a ¹³C-observe probe on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C pulse program. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
-110 to -120MultipletF3, F5The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the other substituents. The two fluorine atoms are in different environments and will likely show coupling to each other and to the neighboring protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a ¹⁹F-observe probe on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard ¹⁹F pulse program. Proton decoupling may be employed to simplify the spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are typically referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Predicted Frequency (cm⁻¹) Vibration Type Functional Group
~2820 and ~2720C-H stretchAldehyde (CHO)
~1700C=O stretchAldehyde (C=O)
~1600, ~1470C=C stretchAromatic ring
~1250-1100C-F stretchAryl-F
~2920C-H stretchMethyl (CH₃)

Interpretation of Key IR Absorptions

The most diagnostic peaks in the IR spectrum of this compound are the C=O stretch of the aldehyde at around 1700 cm⁻¹ and the two C-H stretching bands of the aldehydic proton around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of the C-F bonds will give rise to strong absorptions in the 1250-1100 cm⁻¹ region. The aromatic C=C stretching vibrations will appear in the 1600-1470 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum by co-adding a sufficient number of scans to obtain a good signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted m/z Ion Interpretation
156[M]⁺Molecular ion peak.
155[M-H]⁺Loss of the aldehydic hydrogen radical.
127[M-CHO]⁺Loss of the formyl radical.
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.

Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 156 M_minus_H [M-H]⁺ m/z = 155 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 127 M->M_minus_CHO - CHO•

Figure 2. Predicted primary fragmentation pathways for this compound.

The molecular ion peak is expected at an m/z of 156, corresponding to the molecular weight of the compound. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical from the aldehyde group to give a strong [M-H]⁺ peak at m/z 155, and the loss of the entire formyl radical (CHO) to yield an [M-CHO]⁺ peak at m/z 127.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule, typically at 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectral analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds. The principles outlined herein offer a solid foundation for the empirical analysis and confirmation of the structure of this compound.

References

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  • Human Metabolome Database. (2022). 2-Methylbenzaldehyde (HMDB0029636). Retrieved from [Link]

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  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Difluoro-2-methylbenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound is an aromatic aldehyde whose unique substitution pattern imparts specific chemical properties valuable in organic synthesis. The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzaldehyde ring structure influences its reactivity and physical properties, including its solubility. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1017778-68-5[2]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity Analysis:

The structure of this compound contains several key functional groups that dictate its overall polarity:

  • Benzene Ring: A large, nonpolar aromatic ring which tends to favor solubility in nonpolar solvents.

  • Aldehyde Group (-CHO): A polar group due to the electronegative oxygen atom, allowing for dipole-dipole interactions.

  • Fluorine Atoms: Highly electronegative, they create strong dipole moments within the molecule, increasing its overall polarity.

  • Methyl Group (-CH₃): A nonpolar, electron-donating group.

The interplay of these groups results in a molecule with moderate overall polarity. The large nonpolar surface area of the benzene ring is somewhat counteracted by the polar aldehyde and fluorine substituents. This suggests that this compound will exhibit good solubility in a range of organic solvents of low to moderate polarity. Its solubility in highly polar solvents like water is expected to be low, a common characteristic of aromatic aldehydes like benzaldehyde.[9][10][11]

Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneGood to ExcellentThe nonpolar benzene ring and methyl group will interact favorably with nonpolar solvents via van der Waals forces.[12]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF)ExcellentThese solvents have a moderate polarity that can interact with both the polar aldehyde group and the nonpolar aromatic ring.[13][14]
Polar Protic Ethanol, MethanolGoodThe polar -OH group of alcohols can interact with the aldehyde group, but the overall solubility may be slightly lower than in polar aprotic solvents due to the nonpolar bulk of the molecule.[14]
Highly Polar WaterPoor to InsolubleThe large hydrophobic benzene ring dominates, limiting interaction with the highly polar water molecules, similar to the parent compound, benzaldehyde.[9][11]

This prediction is supported by information on similar compounds. For instance, 2-Methylbenzaldehyde is described as slightly soluble in water but more soluble in organic solvents like ethanol and ether.[15][16] Halogenated benzaldehydes are also generally more soluble in organic solvents than in water.[17]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[8] This protocol is designed to be self-validating by ensuring equilibrium is reached and by employing a precise analytical method for quantification.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature (e.g., 25°C).

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains. Causality: Adding excess solute is crucial to ensure that the solution reaches saturation.

    • Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Trustworthiness: A preliminary kinetic study can be performed to determine the minimum time required to reach equilibrium solubility.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. Causality: Filtration is essential to remove any undissolved microparticles that would lead to an overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the solute.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted samples, and then back-calculate to determine the solubility in the original solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_quant Phase 4: Quantification A Add excess solute to vials B Add known volume of solvent A->B C Seal vials and place in thermostatic shaker (25°C) B->C D Agitate for 24-48 hours to reach equilibrium C->D E Settle excess solid D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample accurately F->G H Analyze by validated HPLC-UV method G->H K Calculate solubility H->K I Prepare calibration standards J Generate calibration curve I->J J->K

Caption: Workflow for experimental solubility determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data for related compounds like 5-Fluoro-2-methylbenzaldehyde and benzaldehyde indicate that it should be handled with care.[3][18] It is likely to be a skin and eye irritant and may cause respiratory irritation.[3][19] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required.[3][20]

Conclusion

This compound is a molecule of moderate polarity, with its solubility governed by the balance between its nonpolar aromatic core and its polar aldehyde and fluoro substituents. It is predicted to be highly soluble in polar aprotic and nonpolar organic solvents, with good solubility in polar protic solvents and poor solubility in water. For precise applications in pharmaceutical and chemical synthesis, the experimental determination of its solubility using a robust method like the isothermal shake-flask technique is strongly recommended. This guide provides the theoretical basis and a practical, validated protocol to empower researchers in their work with this versatile compound.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Vertex AI Search. Polarity of Solvents.
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  • Experiment: Solubility of Organic & Inorganic Compounds.
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  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. [Link]

  • EXPERIMENT 1 DETERMIN
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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3,5-Difluoro-2-methylbenzaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 3,5-Difluoro-2-methylbenzaldehyde

Introduction

This compound is a fluorinated aromatic aldehyde that serves as a crucial building block in modern synthetic chemistry. Its unique substitution pattern—featuring an electron-withdrawing aldehyde group, a methyl group, and two strongly electronegative fluorine atoms—imparts distinct reactivity, making it a valuable intermediate in the development of complex molecules. This compound finds significant application in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where molecular precision is paramount to biological efficacy and safety.[1][2]

The integrity of such a specialized reagent is foundational to the success of multi-step syntheses. Degradation not only depletes the primary material but also introduces impurities that can complicate reaction pathways, reduce yields, and pose significant challenges during purification. Therefore, a comprehensive understanding of the stability profile of this compound and the implementation of rigorous storage and handling protocols are not merely best practices—they are critical requirements for ensuring reproducible, high-fidelity results in research and development. This guide provides an in-depth analysis of the compound's properties, potential degradation pathways, and field-proven methods for its preservation and quality control.

Physicochemical Properties

A precise understanding of the physical and chemical properties of this compound is the first step in developing appropriate storage and handling strategies. These properties dictate its behavior under various environmental conditions.

PropertyValueSource
CAS Number 1017778-68-5[3]
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1][4]
Appearance Colorless to light yellow clear liquid or solid[5]
Boiling Point ~208.7 °C (Predicted)[6][7]
Density ~1.241 g/cm³ (Predicted)[4][6]
Storage Temperature 2°C to 8°C (Refrigerated)[4][5][8]

Chemical Stability and Potential Degradation Pathways

While this compound is generally stable under standard laboratory conditions when properly stored, its core chemical structure—an aromatic aldehyde—is susceptible to specific degradation pathways, primarily oxidation.[5]

Oxidative Degradation

The aldehyde functional group (-CHO) is the most reactive site on the molecule and is susceptible to oxidation. This is the primary degradation concern.

  • Causality: The carbon-hydrogen bond within the aldehyde group is relatively weak and can be readily attacked by atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts. This process, known as auto-oxidation, converts the aldehyde to the corresponding carboxylic acid: 3,5-Difluoro-2-methylbenzoic acid.

  • Impact on Research: The presence of this carboxylic acid impurity can be highly problematic. It can alter the pH of a reaction mixture, chelate metal catalysts, or participate in unintended acid-base reactions, ultimately leading to lower yields and the formation of complex side-products that are difficult to separate.

The diagram below illustrates this primary degradation pathway.

G A This compound C 3,5-Difluoro-2-methylbenzoic Acid (Degradation Product) A->C Oxidation B Atmospheric Oxygen (O2) Light, Heat, Metal Ions B->A

Caption: Primary oxidative degradation pathway.

Sensitivity to Environment

Several environmental factors can accelerate the degradation process. Material Safety Data Sheets (MSDS) consistently highlight sensitivity to air, light, and moisture.[9]

  • Air Sensitivity: As discussed, oxygen is the key reactant in the oxidation of the aldehyde. Storing the compound under an inert atmosphere is the most effective countermeasure.

  • Light Sensitivity: Photons can provide the activation energy required to initiate auto-oxidation, often through radical mechanisms. Amber or opaque containers are essential to mitigate this.

  • Moisture Sensitivity: While not directly reactive with the aldehyde, moisture can facilitate certain degradation pathways or introduce impurities from the container.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are derived from safety data sheets and best practices in chemical management.[9][10][11]

ProtocolRationale & Causality
Storage Temperature 2°C - 8°C (Refrigerated). Lower temperatures decrease the kinetic energy of molecules, significantly slowing the rate of potential degradation reactions like oxidation.[4][5][8]
Atmosphere Store under an inert gas (Nitrogen or Argon). This displaces atmospheric oxygen, directly preventing the primary auto-oxidation pathway of the aldehyde group.[6][9][10]
Container Tightly closed, opaque or amber glass container. A tight seal prevents the ingress of moisture and atmospheric oxygen. Opaque glass blocks UV and visible light, preventing photochemical degradation.[9][10][11]
Location Dry, cool, and well-ventilated area. This prevents moisture condensation and ensures that any potential vapors do not accumulate.[9][10][11]
Handling Use in a fume hood with adequate ventilation. Avoids inhalation of vapors, which may cause respiratory irritation.[10][11][12]
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Prevents direct contact with skin and eyes, which can cause irritation.[11][13]
Incompatibilities Keep away from strong oxidizing agents, strong bases, and sources of ignition. Strong oxidizers will aggressively convert the aldehyde. Strong bases can catalyze aldol condensation or Cannizzaro reactions. The compound is combustible.[14]

Analytical Methods for Purity and Stability Assessment

Regularly assessing the purity of this compound is a self-validating system to confirm that storage protocols are effective. Gas Chromatography (GC) is a highly effective method for this purpose due to the compound's volatility.[15]

Workflow for Purity Assessment

The logical flow for assessing the purity of an aldehyde sample involves sample preparation, instrumental analysis to separate components, and data analysis to quantify the main component and any impurities.

G cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh ~10 mg of This compound B Dissolve in 10 mL of high-purity solvent (e.g., Dichloromethane) A->B C Filter through 0.45 µm syringe filter B->C D Inject 1 µL into GC system C->D E Separation on capillary column (e.g., DB-5) D->E F Detection by Flame Ionization Detector (FID) E->F G Integrate peak areas in chromatogram F->G H Calculate purity by area percent method: % Purity = (Area_main / Area_total) * 100 G->H

Caption: Workflow for GC-based purity analysis.

Experimental Protocol: GC Purity Assay

This protocol provides a robust method for quantifying the purity of this compound and detecting the primary oxidative impurity, 3,5-Difluoro-2-methylbenzoic acid (after derivatization) or other volatile contaminants.

Objective: To determine the purity of a this compound sample using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation & Materials:

  • Gas Chromatograph with FID

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Solvent: Dichloromethane (HPLC grade)

  • Sample: this compound

  • Volumetric flasks, syringes, filters

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane. This creates a sample concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injection Volume: 1.0 µL.

    • Injector Temperature: 250°C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

    • Detector Temperature (FID): 300°C.

  • Data Analysis:

    • Run the prepared sample.

    • Identify the peak corresponding to this compound based on its retention time (it will be the major peak).

    • Integrate the areas of all peaks detected in the chromatogram.

    • Calculate the purity using the area percent normalization method:

      • % Purity = (Peak Area of Main Compound / Total Area of All Peaks) x 100

Trustworthiness of Protocol: This method is self-validating. The appearance of new peaks or a decrease in the area percent of the main peak over time provides a quantitative measure of degradation. The high resolution of capillary GC ensures effective separation of the parent compound from potential volatile impurities and its primary oxidation product.[15][16]

Conclusion

The chemical integrity of this compound is directly correlated with the success of the synthetic ventures it enables. Its primary vulnerability lies in the oxidation of the aldehyde functional group, a process accelerated by exposure to air, light, and elevated temperatures. Adherence to the storage and handling protocols outlined in this guide—specifically, refrigeration under an inert atmosphere in sealed, opaque containers—is the most effective strategy for mitigating degradation. By coupling these preventative measures with routine analytical verification by methods such as Gas Chromatography, researchers and drug development professionals can ensure the long-term stability and reliability of this critical chemical intermediate, thereby safeguarding the integrity of their scientific outcomes.

References

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  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-2-methylbenzaldehyde.
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An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 3,5-Difluoro-2-methylbenzaldehyde. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from safety data for structurally analogous compounds, establishing a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.

Compound Identification and Physicochemical Properties

This compound is a fluorinated aromatic aldehyde. Such structures are common building blocks in medicinal chemistry and agrochemical synthesis, valued for the unique chemical properties imparted by the fluorine substituents.[1][2] The aldehyde functional group offers a reactive site for numerous synthetic transformations, while the difluoro-methyl-substituted phenyl ring influences the molecule's steric and electronic profile.

It is crucial to handle this compound with the understanding that its toxicological properties have not been fully investigated.[3] Therefore, all handling procedures must be based on a conservative assessment of the potential hazards extrapolated from similar chemical structures.

Table 1: Compound Identifiers and Properties

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₆F₂O[1]
Molecular Weight 156.13 g/mol [1]
CAS Number Data not readily available-
Appearance Likely a liquid or low-melting solid[4][5]
Storage Temperature Room temperature, in a dry, well-ventilated area[1][6]

Note: Physical properties like boiling point and flash point are not available for this specific compound. Based on analogous structures like 2,3-Difluorobenzaldehyde (Boiling Point: 64-65 °C @ 17 mmHg) and Benzaldehyde (Flash Point: 64 °C), it should be treated as a combustible liquid.[3][7]

Hazard Identification and Toxicological Profile

Based on the hazard classifications of similar fluorinated and methylated benzaldehydes, this compound should be presumed to pose the following risks.[8][9]

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[4][8][9]

  • Serious Eye Irritation (H319): Expected to cause serious eye irritation.[4][8][9]

  • Respiratory Irritation (H335): May cause respiratory irritation if vapors or mists are inhaled.[4][8][10]

  • Acute Oral Toxicity: Many benzaldehyde derivatives are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[11]

Causality of Hazards: The aldehyde group can react with biological macromolecules, contributing to its irritant properties. The aromatic ring and fluorine atoms enhance its ability to penetrate skin and mucous membranes. Inhalation can lead to irritation of the entire respiratory tract.[10] Chronic exposure effects are not known, but it is prudent to minimize exposure at all times.[3]

Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is essential. The most effective controls are applied at the source of the hazard (engineering), followed by procedural controls (administrative), and finally, barriers worn by the user (PPE).

Hierarchy of Controls cluster_main Hierarchy of Controls for this compound Eng Engineering Controls (Most Effective) Admin Administrative Controls Eng->Admin followed by Eng_Details • Certified Chemical Fume Hood • Proximity to Eyewash Station & Safety Shower Eng->Eng_Details PPE Personal Protective Equipment (PPE) (Least Effective) Admin->PPE followed by Admin_Details • Standard Operating Procedures (SOPs) • Chemical Hazard Training • Restricted Access to Handling Areas Admin->Admin_Details PPE_Details • Safety Goggles / Face Shield • Nitrile or Neoprene Gloves • Chemical-Resistant Lab Coat • Respirator (as needed) PPE->PPE_Details

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Engineering Controls

The primary defense against exposure is to handle the material within a properly functioning and certified chemical fume hood.[4][10] This ensures that vapors and potential aerosols are contained and exhausted away from the operator. The work area must be equipped with an easily accessible eyewash station and safety shower.[3][10]

Personal Protective Equipment (PPE)

PPE is the final barrier and must be selected carefully and worn correctly at all times when handling the compound.[12][13]

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard / Rationale
Eyes/Face Tightly fitting safety goggles and/or a full-face shield.[13]Essential to prevent splashes from causing serious eye irritation. Conforms to EN 166 (EU) or NIOSH (US) standards.[11][14]
Skin/Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.Protects against skin irritation. Use proper glove removal technique to avoid self-contamination.[11][15]
Body Chemical-resistant lab coat or coveralls.[13]Provides a barrier against accidental splashes and spills.[14]
Respiratory A NIOSH-approved respirator with organic vapor cartridges.Required if working outside a fume hood, if ventilation is poor, or if there is a risk of generating aerosols.[10][11]

Standard Operating Protocol: Handling and Storage

Safe Handling Protocol
  • Pre-Operational Check:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Ensure safety shower and eyewash station are unobstructed.

    • Don all required PPE as specified in Table 2.

    • Inspect gloves for any signs of degradation or puncture.[11]

  • Chemical Handling:

    • Conduct all manipulations of the compound, including weighing and transferring, inside the fume hood.

    • Use spark-proof tools and ground equipment to prevent the buildup of electrostatic charge, as the compound is likely combustible.[3][11]

    • Keep the container tightly closed when not in use.[11]

    • Avoid actions that could generate aerosols or mists.

    • Avoid contact with skin and eyes and avoid inhalation of vapor.[11]

  • Post-Operational Procedure:

    • Tightly seal the container.

    • Decontaminate the work surface.

    • Dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.[11]

    • Wash hands thoroughly with soap and water after removing PPE.[15]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated place, away from sources of ignition like heat, sparks, and open flames.[3][11][16]

  • Container: Keep the container tightly closed to prevent oxidation and moisture absorption. Some analogous compounds are sensitive to air, light, and moisture and may be stored under an inert atmosphere like nitrogen.[11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, and strong bases, as these can trigger vigorous or explosive reactions with aldehydes.[5][11][15]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce injury and damage.

Spill Response Protocol

Spill Response Workflow Start Spill Occurs Evacuate Alert personnel and Evacuate immediate area Start->Evacuate Assess Assess spill size and risk Evacuate->Assess DonPPE Don appropriate PPE: Respirator, Goggles, Gloves, Lab Coat Assess->DonPPE Minor Spill CallEHS Major Spill: Call Emergency Personnel / EHS Assess->CallEHS Major Spill Contain Contain spill with inert absorbent (Vermiculite, Sand, Earth) DonPPE->Contain Collect Carefully collect absorbed material using spark-proof tools Contain->Collect Dispose Place in a sealed, labeled hazardous waste container Collect->Dispose Decon Decontaminate spill area and equipment Dispose->Decon End Procedure Complete Decon->End

Caption: Workflow for responding to a chemical spill.

For any spill, the priority is personal safety.[4] Do not attempt to clean up a large spill without proper training and equipment. For small, manageable spills:

  • Evacuate & Alert: Alert others in the lab and evacuate the immediate area.

  • Protect: Don the appropriate PPE, including respiratory protection.[11]

  • Contain: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[7][11] Do not use combustible materials like sawdust.[7]

  • Collect: Use spark-proof tools to carefully sweep up and collect the absorbed material.[14]

  • Dispose: Place the material into a suitable, sealed, and properly labeled container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures

Immediate first aid is critical in case of exposure. Always seek medical attention following any exposure.[15]

  • Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[14][17] Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[10] Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[11] Call a poison control center or doctor immediately.[14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[14][16][18] A water spray can be used to cool fire-exposed containers.[16]

  • Specific Hazards: The compound is combustible. Vapors are likely heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[16] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[3]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode.[11][14]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[3] This product and its container must be disposed of as hazardous waste.[11] Do not allow the chemical to enter drains or waterways.[11] Engage a licensed professional waste disposal service to manage the disposal of this material.

References

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  • Kasturi Aromatics. material safety data sheet sds/msds - Benzaldehyde.

  • Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-methylbenzaldehyde.

  • Fisher Scientific. SAFETY DATA SHEET - 2,3-Difluorobenzaldehyde.

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  • CDH Fine Chemical. material safety data sheet sds/msds - 3-METHYL BENZALDEHYDE.

  • U.S. Environmental Protection Agency. Personal Protective Equipment.

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  • Fisher Scientific. SAFETY DATA SHEET - m-Tolualdehyde, stabilized.

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A Technical Guide to 3,5-Difluoro-2-methylbenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-methylbenzaldehyde (CAS No. 1017778-68-5), a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, and outlines a plausible synthetic pathway. While experimental spectral data for this specific molecule is not widely available in public domains, this guide discusses the expected spectroscopic characteristics based on analogous structures. Furthermore, it explores the potential applications of this compound as a key building block in the development of novel therapeutics and advanced materials, grounded in the established roles of fluorinated organic compounds.

Introduction: The Strategic Value of Fluorinated Benzaldehydes in Synthesis

The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science for modulating a compound's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, fluorinated benzaldehydes serve as versatile intermediates in the synthesis of a wide array of complex organic structures. This compound, with its unique substitution pattern, offers a valuable scaffold for creating novel compounds with potentially enhanced therapeutic efficacy or material properties. The presence of two fluorine atoms and a methyl group on the aromatic ring provides a distinct electronic and steric profile, making it an attractive starting material for synthetic chemists.

Commercial Availability and Supplier Information

This compound is commercially available from various chemical suppliers, facilitating its use in research and development. The typical purity offered is ≥95%.

SupplierCAS NumberPurityForm
AChemBlock1017778-68-595%-
CymitQuimica1017778-68-598%White fused solid
King-Pharm1017778-68-5--

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Properties

PropertyValueSource
CAS Number 1017778-68-5[1]
Molecular Formula C₈H₆F₂O[2]
Molecular Weight 156.13 g/mol [2]
Appearance White fused solid[2]
Purity ≥95-98%[2][3]
Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, computational predictions and analysis of similar structures can provide valuable insights into the expected spectral characteristics of this compound.

3.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons. The aldehyde proton (CHO) would appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic region would likely display a complex splitting pattern due to the coupling between the two non-equivalent aromatic protons and their coupling to the fluorine atoms. The methyl group protons would appear as a singlet in the upfield region, likely around 2.2-2.6 ppm.

3.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum would be characterized by a carbonyl carbon signal in the highly deshielded region (around 190 ppm). The aromatic carbons would show signals in the range of 110-165 ppm, with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The methyl carbon would resonate in the upfield region of the spectrum.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would appear around 2850-2960 cm⁻¹. The C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

3.1.4. Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.13 g/mol ). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and potentially the methyl group (CH₃).

Proposed Synthetic Pathway

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established organometallic reactions. A common method for the synthesis of substituted benzaldehydes involves the formylation of a Grignard or organolithium reagent.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reaction2 Step 2: Formylation cluster_product Final Product Start 1,3-Difluoro-2-methylbenzene Reaction1 n-Butyllithium (n-BuLi) THF, -78 °C Start->Reaction1 Reacts with Intermediate 2,4-Difluoro-3-methylphenyllithium Reaction1->Intermediate Forms Reaction2 N,N-Dimethylformamide (DMF) -78 °C to RT Intermediate->Reaction2 Reacts with Product This compound Reaction2->Product Yields

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Preparation of the Organolithium Reagent: To a solution of 1,3-difluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation. The causality behind this step lies in the acidic proton at the 2-position, which is ortho to both fluorine atoms, making it susceptible to deprotonation by a strong base like n-butyllithium.

  • Formylation: N,N-Dimethylformamide (DMF) is then added dropwise to the freshly prepared organolithium solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for several hours. The DMF acts as an electrophilic source of the formyl group.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound. This self-validating protocol ensures the removal of unreacted starting materials and by-products, with purification monitored by techniques like thin-layer chromatography (TLC).

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a highly attractive building block for the synthesis of novel compounds with potential applications in various fields.

Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates can lead to improved metabolic stability and enhanced binding affinity to target proteins. The difluoro- and methyl-substituted phenyl ring of this compound can be incorporated into various molecular scaffolds to develop new therapeutic agents.

Medicinal_Chemistry_Applications cluster_core Core Moiety cluster_targets Potential Therapeutic Targets cluster_disease Disease Areas Core 3,5-Difluoro-2-methylphenyl Kinase Kinase Inhibitors Core->Kinase Incorporation into GPCR GPCR Modulators Core->GPCR Incorporation into Enzyme Enzyme Inhibitors Core->Enzyme Incorporation into Oncology Oncology Kinase->Oncology Inflammation Inflammation GPCR->Inflammation CNS CNS Disorders Enzyme->CNS

Figure 2: Potential applications of the 3,5-difluoro-2-methylphenyl moiety in drug discovery.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: The aldehyde functionality can be used in reductive amination reactions to synthesize novel amine derivatives that could act as kinase inhibitors or modulators of other cancer-related targets.

  • Inflammatory Diseases: The fluorinated phenyl ring can be incorporated into scaffolds targeting enzymes or receptors involved in inflammatory pathways.

  • Central Nervous System (CNS) Disorders: The lipophilicity imparted by the fluorine atoms may enhance the blood-brain barrier permeability of drug candidates, which is crucial for treating CNS disorders.

Materials Science

In materials science, fluorinated compounds are utilized for their unique properties, such as thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound can serve as a monomer or a precursor for the synthesis of specialty polymers, liquid crystals, and organic light-emitting diodes (OLEDs) with tailored properties.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards for similar aromatic aldehydes include skin and eye irritation, and potential respiratory tract irritation.

Conclusion

This compound is a commercially available and synthetically valuable building block for researchers in medicinal chemistry and materials science. Its unique fluorine and methyl substitution pattern offers opportunities for the design and synthesis of novel compounds with potentially enhanced biological activities or material properties. While experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, thereby serving as a valuable resource for the scientific community.

References

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The Subtle Dance of Electrons and Sterics: A Technical Guide to the Reactivity of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, understanding the nuanced reactivity of substituted aromatic aldehydes is paramount. This guide provides an in-depth analysis of 3,5-Difluoro-2-methylbenzaldehyde, a fascinating molecule where the interplay of electronic and steric effects dictates its chemical behavior. We will dissect the role of the fluorine and methyl substituents in modulating the reactivity of the aldehyde functionality, offering predictive insights for its application in complex molecular design.

The Architectural Blueprint: Understanding the Substituent Effects

The reactivity of the aldehyde group in this compound is a direct consequence of the electronic and steric influences exerted by the two fluorine atoms and the ortho-methyl group.

The Electron-Withdrawing Embrace of Fluorine

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). In this compound, the two fluorine atoms at the meta positions to the aldehyde group significantly pull electron density away from the aromatic ring. This inductive withdrawal has a cascading effect, ultimately increasing the partial positive charge on the carbonyl carbon. A more electrophilic carbonyl carbon is inherently more susceptible to attack by nucleophiles.[1][2]

The Counterbalancing Act of the Methyl Group

Conversely, the methyl group at the ortho position is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugation effect, pushing electron density into the aromatic ring. This electron donation partially counteracts the electron-withdrawing influence of the fluorine atoms, slightly reducing the electrophilicity of the carbonyl carbon compared to a hypothetical 3,5-difluorobenzaldehyde.[3][4]

The Unseen Guardian: Steric Hindrance

The ortho-methyl group plays a crucial role in sterically shielding the aldehyde functionality.[3][4] This steric hindrance can impede the approach of bulky nucleophiles or reagents to the carbonyl carbon, thereby slowing down the rate of reactions that are sensitive to steric bulk.[5]

A Symphony of Reactivity: Predicting the Chemical Behavior

The combination of these electronic and steric factors leads to a unique reactivity profile for this compound.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. For this compound, the strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly receptive to nucleophilic attack.[1] However, the ortho-methyl group introduces a steric barrier that can influence the reaction rate, particularly with larger nucleophiles.

Table 1: Predicted Reactivity in Common Nucleophilic Addition Reactions

Reaction TypeReagentPredicted ReactivityRationale
Grignard ReactionRMgXHigh, but may be slower than 3,5-difluorobenzaldehydeThe enhanced electrophilicity of the carbonyl carbon favors the reaction. However, the steric hindrance from the ortho-methyl group may slow the approach of the Grignard reagent.[6][7]
Wittig ReactionPh₃P=CHRModerate to HighThe increased electrophilicity of the aldehyde is beneficial. The steric bulk of the ylide will be a determining factor in the reaction's success.
Cyanohydrin FormationHCNHighThe small size of the cyanide nucleophile minimizes steric clashes, and the reaction is primarily driven by the electronic activation of the carbonyl group.[5]
Acetal FormationR'OH, H⁺FavorableThe reaction is catalyzed by acid and proceeds through a carbocation intermediate, which is destabilized by the electron-withdrawing fluorine atoms. However, the initial nucleophilic attack of the alcohol is favored by the electrophilic carbonyl.

Diagram 1: Factors Influencing Nucleophilic Addition

Reactivity Nucleophilic Addition Reactivity Electronic Electronic Effects Electronic->Reactivity Increases (Enhances Electrophilicity) Steric Steric Effects Steric->Reactivity Decreases (Hinders Nucleophilic Approach) Fluorine Two meta-Fluorine Atoms (Strong -I effect) Fluorine->Electronic Methyl_Electronic ortho-Methyl Group (+I effect) Methyl_Electronic->Electronic Slightly Counteracts Methyl_Steric ortho-Methyl Group (Steric Hindrance) Methyl_Steric->Steric

Caption: Interplay of electronic and steric effects on reactivity.

Oxidation Reactions

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. The electron-withdrawing fluorine atoms can make the C-H bond of the aldehyde slightly more polarized, potentially facilitating its cleavage during oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are effective.

Reduction Reactions

Reduction of the aldehyde to the corresponding primary alcohol is also a facile transformation. The increased electrophilicity of the carbonyl carbon makes it a good substrate for hydride-donating reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The steric hindrance from the ortho-methyl group is generally not a significant impediment for these small hydride reagents.

In the Chemist's Toolkit: Experimental Protocols

The following are generalized protocols for common reactions involving this compound, designed to be self-validating and adaptable.

Protocol: Grignard Reaction with Phenylmagnesium Bromide

Objective: To synthesize (3,5-difluoro-2-methylphenyl)(phenyl)methanol.

Materials:

  • This compound

  • Phenylmagnesium bromide (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phenylmagnesium bromide (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Causality: The low temperature during the Grignard addition is crucial to control the exothermic reaction and minimize side products. The steric hindrance from the ortho-methyl group may necessitate a slightly longer reaction time compared to unhindered benzaldehydes.

Diagram 2: Experimental Workflow for Grignard Reaction

Start Start: Dissolve this compound in Anhydrous THF Cool1 Cool to 0 °C Start->Cool1 Add_Grignard Slowly Add Phenylmagnesium Bromide Cool1->Add_Grignard React Warm to RT and Stir (2-4h) Add_Grignard->React Cool2 Cool to 0 °C React->Cool2 Quench Quench with Saturated aq. NH4Cl Cool2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: (3,5-difluoro-2-methylphenyl)(phenyl)methanol Purify->End

Caption: Step-by-step workflow for the Grignard reaction.

A Gateway to Innovation: Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[7] this compound serves as a valuable building block for the synthesis of novel pharmacologically active compounds. The difluorinated phenyl ring can participate in favorable interactions with biological targets, while the aldehyde functionality provides a versatile handle for further chemical modifications.

Conclusion

The reactivity of this compound is a masterful interplay of opposing electronic forces and steric constraints. The dominant electron-withdrawing effect of the two fluorine atoms renders the aldehyde carbonyl highly electrophilic and prone to nucleophilic attack. This is tempered by the electron-donating and sterically hindering nature of the ortho-methyl group. A thorough understanding of these principles empowers the synthetic chemist to harness the unique reactivity of this versatile building block for the construction of complex and potentially bioactive molecules.

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An In-depth Technical Guide to the Electron-Withdrawing Effects in 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3,5-Difluoro-2-methylbenzaldehyde, a key building block in contemporary organic synthesis. We dissect the intricate interplay between the powerful inductive effects of two meta-positioned fluorine atoms, the electron-donating nature of an ortho-methyl group, and the inherent electron-withdrawing character of the aldehyde functionality. This unique substitution pattern culminates in a highly electron-deficient aromatic system and a carbonyl group of pronounced electrophilicity. This guide will explore the theoretical underpinnings of these electronic effects, their manifestation in spectroscopic data, and their direct consequences on the molecule's reactivity in cornerstone chemical transformations. Detailed, field-tested protocols for Knoevenagel condensation, Wittig olefination, and Grignard addition reactions are presented, illustrating the practical utility of this versatile reagent for researchers, medicinal chemists, and drug development professionals.

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical, agrochemical, and material science sectors. The strategic incorporation of fluorine atoms can profoundly modify a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity[1][2]. This compound (CAS 1017778-68-5) has emerged as a valuable synthetic intermediate precisely because it combines the unique electronic properties of fluorine with the versatile reactivity of an aldehyde[3][4]. Understanding the nuanced electronic landscape of this molecule is critical for predicting its behavior and designing efficient synthetic pathways. This guide moves beyond a simple recitation of facts to explain the causality behind the molecule's reactivity, providing a robust framework for its application in complex synthesis projects.

Decoding the Electronic Architecture

The chemical personality of this compound is dictated by the combined electronic contributions of its three distinct substituents. Each group exerts both inductive and resonance effects, the vector sum of which defines the electron density of the aromatic ring and the reactivity of the aldehyde.

  • The Fluorine Atoms (-F): A Study in Duality Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network.[5] This effect strongly polarizes the C-F bond, pulling electron density away from the aromatic ring. However, fluorine also possesses lone pairs of electrons in p-orbitals, which can be donated into the aromatic π-system, a phenomenon known as a positive mesomeric or resonance effect (+M).[6][7] For halogens, the inductive effect (-I) is dominant, making the ring electron-deficient and thus "deactivated" towards electrophilic aromatic substitution. Despite this deactivation, the +M effect, which directs electron density primarily to the ortho and para positions, makes fluorine an ortho, para-director for any subsequent electrophilic attack.[7][8][9] In this molecule, the two fluorine atoms at the meta positions work in concert to significantly reduce the overall electron density of the benzene ring.

  • The Methyl Group (-CH₃): A Modest Electron Donor The methyl group is a classic activating group.[10] It donates electron density to the aromatic ring through two primary mechanisms: a weak positive inductive effect (+I) and hyperconjugation, which involves the overlap of the C-H σ-bonds with the ring's π-system.[11][12] This donation increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions.[13] In the context of this compound, the ortho-methyl group's electron-donating character partially counteracts the powerful withdrawing effects of the two fluorine atoms.

  • The Aldehyde Group (-CHO): A Potent Electron Sink The aldehyde group is a deactivating, meta-directing group. The electronegative oxygen atom pulls electron density from the carbonyl carbon, which in turn withdraws density from the aromatic ring through both inductive (-I) and resonance (-M) effects.

The Net Result: A Highly Electrophilic Carbonyl

The synergy of these effects creates a unique electronic environment. The two potent -I effects from the meta-fluorines dominate, making the entire aromatic ring significantly electron-poor. This ring-wide electron deficiency strongly enhances the inherent electron-withdrawing nature of the aldehyde group. The result is a carbonyl carbon that is substantially more electrophilic (electron-poor) than that of unsubstituted benzaldehyde. This heightened electrophilicity is the key determinant of the molecule's characteristic reactivity.

Figure 1: Dominant electronic effects in this compound.

Spectroscopic Manifestations of Electronic Effects

The unique electronic structure of this compound is directly observable through spectroscopic analysis.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching absorption in an IR spectrum is highly sensitive to the electronic environment. Electron-withdrawing groups attached to the aromatic ring pull electron density away from the carbonyl group, which increases the force constant and bond order of the C=O double bond. This results in a shift of the C=O stretching frequency to a higher wavenumber (cm⁻¹).[14][15]

CompoundSubstituentsTypical C=O Stretch (cm⁻¹)
BenzaldehydeNone~1705[15]
3,5-DifluorobenzaldehydeTwo meta-F (EWG)> 1710
This compound Two meta-F (EWG), one ortho-CH₃ (EDG)> 1710 (Expected)
Table 1. Comparison of Carbonyl Stretching Frequencies. The strong electron withdrawal by the fluorine atoms is expected to shift the C=O peak to a significantly higher wavenumber compared to benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aldehyde proton (CHO) is highly deshielded due to the anisotropy of the carbonyl group and the overall electron-withdrawing nature of the molecule. Its resonance is expected to appear far downfield, typically δ > 10.0 ppm.[14][15][16] The aromatic protons will also be shifted downfield compared to benzene (δ 7.26 ppm) due to the deactivating effects of the fluorine and aldehyde groups.

  • ¹³C NMR: The carbonyl carbon is the most deshielded carbon in the molecule, with a chemical shift typically in the range of δ 190-200 ppm. The aromatic carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants (¹JCF).

Reactivity and Synthetic Applications

The pronounced electrophilicity of the carbonyl carbon makes this compound an excellent substrate for a variety of nucleophilic addition and condensation reactions.

Case Study: The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) in the presence of a weak base.[17] The reaction is driven by the acidity of the active methylene protons and the electrophilicity of the carbonyl carbon.[18] Due to its highly electron-deficient aldehyde, this compound undergoes this reaction with exceptional efficiency, often under mild conditions.

G cluster_workflow Knoevenagel Condensation Workflow A Combine Aldehyde, Active Methylene Cmpd, & Solvent (e.g., EtOH) B Add Basic Catalyst (e.g., Piperidine) A->B C Stir at Room Temp or with Gentle Heat B->C D Monitor by TLC C->D E Isolate Product (Filtration/Extraction) D->E Reaction Complete F Purify (Recrystallization) E->F

Figure 2: Generalized workflow for a Knoevenagel condensation.

Experimental Protocol: Synthesis of (E)-2-((3,5-difluoro-2-methylphenyl)methylene)malononitrile

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), malononitrile (1.05 eq), and absolute ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid, with product precipitation often observed within 30-60 minutes. Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum.

Causality: The high electrophilicity of the aldehyde obviates the need for harsh conditions or strong bases, which could induce self-condensation of the aldehyde.[17] Piperidine is sufficient to deprotonate the highly acidic malononitrile, initiating the condensation cascade.[18]

Case Study: The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[19][20] The reaction proceeds via a nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming an oxaphosphetane intermediate that collapses to the alkene and triphenylphosphine oxide.[21][22] The enhanced electrophilicity of this compound facilitates the initial, often rate-determining, nucleophilic attack, making it a robust partner in this transformation.[19]

Experimental Protocol: Synthesis of 1,3-Difluoro-5-(prop-1-en-2-yl)-2-methylbenzene

  • Ylide Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium or potassium tert-butoxide (1.05 eq), dropwise. Stir the resulting orange-red mixture for 30 minutes at 0 °C to ensure complete ylide formation.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to yield the pure alkene.

Causality: The use of an unstabilized ylide (like methylenetriphenylphosphorane) typically favors the formation of the Z-alkene, though in this case, a terminal alkene is formed.[20][21] The electron-deficient nature of the aldehyde ensures a rapid and efficient initial cycloaddition step.

Case Study: Grignard Reaction

Grignard reactions involve the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] The highly polarized C-Mg bond acts as a potent source of nucleophilic carbon. The reaction with this compound is highly favorable due to the carbonyl's electrophilicity, providing a straightforward route to valuable secondary alcohols.

Experimental Protocol: Synthesis of (3,5-Difluoro-2-methylphenyl)(phenyl)methanol

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, place this compound (1.0 eq) and dissolve it in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add phenylmagnesium bromide (1.1 eq, commercially available solution in THF/ether) dropwise via a syringe to the stirred aldehyde solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (hexanes:ethyl acetate gradient) to afford the pure secondary alcohol.

Causality: The Grignard reagent is a powerful nucleophile, and the reaction is often exothermic. Maintaining a low temperature during addition is crucial to control the reaction rate and prevent side reactions. The electron-poor nature of the starting aldehyde ensures a clean and high-yielding transformation.[1]

Conclusion

This compound is a textbook example of how substituent effects can be harnessed to fine-tune molecular reactivity. The powerful, synergistic electron-withdrawing influence of two meta-fluorine atoms dramatically enhances the electrophilicity of the aldehyde's carbonyl carbon. This intrinsic electronic property translates directly into enhanced reactivity towards nucleophiles, making it an exceptionally useful building block for reactions such as Knoevenagel condensations, Wittig olefinations, and Grignard additions. For the medicinal chemist and synthetic researcher, a thorough understanding of this electronic architecture is not merely academic; it is the foundation for designing rational, efficient, and high-yielding synthetic strategies to access complex and novel chemical entities.

References

  • ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry.
  • Quora. (2018). How does the methyl group o-p directing?.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic.... Retrieved from [Link]

  • ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,5-Difluoro-4-methylbenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • RSC Publishing. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes.... Retrieved from [Link]

  • Semantic Scholar. (2005). Synthesis of gem-difluorides from aldehydes using DFMBA. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 3,5-Difluoro-2-methylbenzaldehyde from 3,5-Difluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-Difluoro-2-methylbenzaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol details a highly regioselective approach starting from the commercially available 3,5-difluorotoluene. The core of this synthetic strategy is a directed ortho-lithiation, followed by formylation. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth explanations of the experimental choices, a step-by-step protocol, and troubleshooting guidance.

Introduction: The Significance of Fluorinated Benzaldehydes

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. Substituted benzaldehydes, in turn, are versatile intermediates, readily participating in a wide array of chemical transformations to construct complex molecular architectures. This compound, with its specific substitution pattern, presents a unique scaffold for the synthesis of novel therapeutic agents.

The synthetic challenge lies in achieving the desired regiochemistry. Direct electrophilic formylation of a difluorotoluene would likely yield a mixture of isomers. Therefore, a more controlled and regioselective method is required. This guide focuses on a directed ortho-metalation (DoM) strategy, which provides an elegant solution to this challenge.

Synthetic Strategy: Directed ortho-Lithiation and Formylation

The chosen synthetic pathway involves a two-step, one-pot procedure starting from 3,5-difluorotoluene.

Step 1: Directed ortho-Lithiation. In this critical step, 3,5-difluorotoluene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF). The methyl group, while being a weak directing group, in conjunction with the fluoro substituents, can direct the deprotonation to the C2 position (ortho to the methyl group and flanked by the two fluorine atoms). The fluorine atoms enhance the acidity of the adjacent aromatic protons through their inductive effect, facilitating the lithiation at this specific position.

Step 2: Formylation. The resulting aryllithium intermediate is a potent nucleophile. It is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the desired this compound.

This strategy is superior to other potential methods due to its high regioselectivity, which is crucial for avoiding tedious purification of isomers and ensuring a high yield of the target compound.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start: 3,5-Difluorotoluene in Anhydrous THF Lithiation Directed ortho-Lithiation (n-BuLi, -78 °C to 0 °C) Start->Lithiation 1. Intermediate Aryllithium Intermediate (In situ) Lithiation->Intermediate 2. Formylation Formylation (DMF, -78 °C) Intermediate->Formylation 3. Quenching Aqueous Workup (Sat. aq. NH4Cl) Formylation->Quenching 4. Extraction Extraction & Drying (EtOAc, MgSO4) Quenching->Extraction 5. Purification Purification (Column Chromatography) Extraction->Purification 6. Product Final Product: This compound Purification->Product 7.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Difluorotoluene≥98%Sigma-AldrichStore under inert atmosphere.
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-AldrichHighly pyrophoric. Handle with extreme care.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichFreshly distilled from sodium/benzophenone.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Saturated aq. NH₄Cl--Prepared in-house.
Ethyl acetate (EtOAc)ACS gradeFisher ScientificFor extraction.
Anhydrous MgSO₄-Fisher ScientificFor drying.
Silica gel230-400 mesh-For column chromatography.

4.2. Step-by-Step Procedure

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. All glassware must be flame-dried under vacuum and the reaction performed under an inert atmosphere (argon or nitrogen). Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Initial Solution: To the flask, add 3,5-difluorotoluene (1.0 eq.) and anhydrous THF (to make a 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • ortho-Lithiation: Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise to the stirred solution via a syringe, ensuring the internal temperature does not exceed -70 °C. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 0 °C and stir for 2 hours.

  • Formylation: Re-cool the reaction mixture to -78 °C. In a separate, dry flask, prepare a solution of anhydrous DMF (1.5 eq.) in anhydrous THF. Add the DMF solution dropwise to the aryllithium solution. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction to 0 °C with an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

Data Summary

ParameterValue
Starting Material3,5-Difluorotoluene
Key Reagentsn-Butyllithium, N,N-Dimethylformamide
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature-78 °C to 0 °C
Reaction TimeApproximately 5-6 hours
Expected Yield65-75%
Purity (post-chromatography)>98%

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Incomplete lithiation or degradation of the aryllithium intermediate.

    • Solution: Ensure all reagents and solvents are scrupulously dry. The temperature during the addition of n-BuLi is critical and should be maintained below -70 °C. The quality of the n-BuLi should be checked by titration.

  • Formation of Side Products:

    • Cause: Reaction with residual water or oxygen.

    • Solution: Maintain a strict inert atmosphere throughout the reaction. Use freshly distilled solvents.

  • Difficulty in Purification:

    • Cause: Incomplete reaction leading to a mixture of starting material and product.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC). Ensure sufficient reaction time for both the lithiation and formylation steps.

Conclusion

The directed ortho-lithiation and subsequent formylation of 3,5-difluorotoluene is an effective and highly regioselective method for the synthesis of this compound. This protocol provides a reliable and scalable procedure for obtaining this valuable intermediate in good yield and high purity. The principles outlined in this guide can be adapted for the synthesis of other substituted aromatic aldehydes, highlighting the versatility of directed metalation in modern organic synthesis.

References

  • Organic Chemistry Portal. Synthesis of Substituted Benzaldehydes. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link][1]

  • YouTube. Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Available at: [Link][2]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type directing groups. Chemical Reviews, 90(6), 879-933.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

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Application Notes and Protocols: Grignar_d Reaction with 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for conducting the Grignard reaction with 3,5-Difluoro-2-methylbenzaldehyde, a sterically hindered and electronically modulated substrate. The presence of an ortho-methyl group poses significant steric challenges to the nucleophilic addition of Grignard reagents, while the meta-difluoro substitution pattern enhances the electrophilicity of the carbonyl carbon. This document elucidates the mechanistic nuances of this transformation and presents a robust, field-proven protocol employing cerium(III) chloride as a key additive to overcome steric hindrance and favor the desired 1,2-addition product. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, particularly fluorinated secondary alcohols, which are valuable intermediates in medicinal chemistry.

Introduction: Navigating Steric and Electronic Challenges

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The reaction of a Grignard reagent with an aldehyde provides a direct route to secondary alcohols, which are prevalent structural motifs in numerous biologically active molecules.[3] However, the successful execution of this reaction is highly dependent on the steric and electronic properties of the aldehyde substrate.

This compound presents a unique set of challenges and opportunities. The two fluorine atoms are strong electron-withdrawing groups, which increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and susceptibility to nucleophilic attack.[4] Conversely, the methyl group at the ortho position creates significant steric hindrance around the carbonyl center, which can impede the approach of the nucleophilic Grignard reagent.[5][6] This steric congestion can lead to lower reaction yields, or favor undesirable side reactions such as reduction of the aldehyde.[7]

This application note details a strategic approach to successfully navigate these competing effects. By employing cerium(III) chloride, we can modulate the reactivity of the Grignard reagent, mitigating its basicity and enhancing its nucleophilicity towards the sterically encumbered carbonyl carbon. This methodology provides a reliable pathway to the desired secondary alcohol products.

Mechanistic Considerations: A Tale of Two Effects

The reaction of a Grignard reagent with this compound is governed by a delicate interplay of steric and electronic factors.

Electronic Effects of Difluoro Substitution

The fluorine atoms at the 3 and 5 positions exert a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and, consequently, from the carbonyl group. This inductive withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it a more potent target for nucleophilic attack compared to a non-fluorinated analogue.

Steric Hindrance from the Ortho-Methyl Group

The ortho-methyl group physically obstructs the trajectory of the incoming Grignard reagent, increasing the activation energy of the nucleophilic addition.[5] This steric impediment can lead to several outcomes:

  • Reduced Reaction Rate: The reaction may proceed sluggishly or not at all under standard conditions.

  • Competing Reduction: If the Grignard reagent possesses a β-hydrogen, it can act as a hydride donor, leading to the reduction of the aldehyde to the corresponding primary alcohol.[7]

  • Enolization: The Grignard reagent can act as a base, deprotonating the aldehyde at the α-position if applicable, though not in this specific case.[7]

The Role of Cerium(III) Chloride: A Strategic Intervention

The use of anhydrous cerium(III) chloride is a powerful strategy to overcome the challenges posed by sterically hindered substrates.[5][8] The in-situ transmetalation of the Grignard reagent (R-MgX) with CeCl₃ generates a more reactive and less basic organocerium species (R-CeCl₂).[1] This organocerium reagent exhibits a higher propensity for nucleophilic addition to the carbonyl carbon and a reduced tendency to participate in side reactions like reduction.[1]

The reaction proceeds through a chelation-controlled transition state where the cerium atom coordinates to the carbonyl oxygen, further activating the aldehyde towards nucleophilic attack.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the successful execution of the Grignard reaction with this compound.

Preparation of Anhydrous Cerium(III) Chloride Slurry

Critical Note: The success of this reaction hinges on the use of truly anhydrous cerium(III) chloride. Commercially available CeCl₃·7H₂O must be rigorously dried prior to use.

Materials:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

Procedure:

  • Place CeCl₃·7H₂O (1.5 equivalents relative to the aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Heat the flask to 140-150 °C under high vacuum (0.1-0.2 mmHg) for at least 4 hours. Caution: Ensure the vacuum is applied gradually to prevent vigorous bumping.

  • After cooling to room temperature under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to the flask to create a fine, white slurry.

  • Stir the slurry vigorously for at least 2 hours at room temperature before use. This ensures the formation of a highly active CeCl₃-THF complex.

Grignard Reaction with this compound

Materials:

  • This compound (1.0 equivalent)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents)

  • Anhydrous THF

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry CeCl3·7H2O B Prepare CeCl3-THF Slurry A->B C Add Grignard Reagent to CeCl3 Slurry B->C D Cool to 0 °C C->D E Add this compound D->E F Warm to RT and Stir E->F G Quench with aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Experimental workflow for the cerium-mediated Grignard reaction.

Procedure:

  • To the freshly prepared anhydrous CeCl₃-THF slurry at room temperature under an inert atmosphere, add the Grignard reagent (1.2 equivalents) dropwise.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation and Expected Outcomes

The following table summarizes key reaction parameters and expected outcomes for the Grignard reaction of this compound with phenylmagnesium bromide.

ParameterConditionExpected Outcome/Rationale
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to room temperature ensures completion.
Solvent Anhydrous THFAprotic and effectively solvates the Grignard and organocerium reagents.
Key Additive Anhydrous Cerium(III) ChlorideMitigates steric hindrance by forming a more nucleophilic organocerium species.
Quenching Agent Saturated aq. NH₄ClA mild acidic workup to protonate the alkoxide and minimize side reactions.
Expected Product (3,5-Difluorophenyl)(phenyl)methanolThe desired secondary alcohol.
Typical Yield 65-85%Yields are dependent on the purity of reagents and anhydrous conditions.

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the cerium-mediated Grignard reaction.

Caption: Proposed mechanism for the cerium-mediated Grignard addition.

Troubleshooting and Safety Considerations

  • Low or No Yield: The most common cause is the presence of moisture. Ensure all glassware is flame-dried, and solvents are rigorously anhydrous. The activity of the magnesium used for Grignard reagent formation is also critical.

  • Formation of Byproducts: The presence of the reduced primary alcohol indicates that the Grignart reagent is acting as a reducing agent. This can be minimized by ensuring the complete formation of the organocerium reagent.

  • Safety: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn. The quenching of the reaction is exothermic and should be performed with caution.

Conclusion

The Grignard reaction with the sterically demanding this compound can be successfully achieved in good yields through the strategic use of anhydrous cerium(III) chloride. This methodology effectively overcomes the steric hindrance imposed by the ortho-methyl group by generating a highly nucleophilic organocerium species. The detailed protocols and mechanistic insights provided in this application note offer a reliable framework for researchers to synthesize valuable fluorinated secondary alcohol building blocks for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • ResearchGate. (2023). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. [Link]

  • Organic Syntheses. cerium(III) chloride heptahydrate. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

  • ACS Publications. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. [Link]

  • RSC Publishing. (2020). Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. [Link]

  • PubMed Central (PMC). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. [Link]

  • RSC Publishing. The role of fluorine substituents in the formation of the ferroelectric nematic phase. [Link]

  • Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. [Link]

  • Reddit. (2024). Difference Between a Grignard and Organolithium?. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

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Application Notes and Protocols for the Reductive Amination of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in modern synthetic chemistry, particularly within the realm of drug discovery and development. Its utility lies in the efficient and direct conversion of carbonyl compounds, such as aldehydes and ketones, into a diverse array of primary, secondary, and tertiary amines. This method is celebrated for its broad substrate scope, operational simplicity, and the high yields it typically affords.

The substrate of focus, 3,5-Difluoro-2-methylbenzaldehyde, is a particularly valuable building block in medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring can profoundly influence the physicochemical properties of the final amine product. Fluorine's high electronegativity can modulate the pKa of the resulting amine, impact metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. The ortho-methyl group provides a steric handle that can influence the conformation of the final molecule, which is often a critical determinant of biological activity.

These application notes provide a comprehensive guide to the reductive amination of this compound, detailing not only the step-by-step protocols but also the underlying mechanistic principles and practical considerations to empower researchers to successfully synthesize novel amine derivatives for their research programs.

The Mechanism of Reductive Amination

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (an imine). In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. The rate of this step is often pH-dependent, with mildly acidic conditions (pH 4-6) generally favoring imine formation.

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to furnish the final amine product. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to efficiently reduce the intermediate imine/iminium ion.

Visualizing the Mechanism

Reductive_Amination_Mechanism Start This compound + Primary/Secondary Amine (R₂NH) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Imine Imine (Schiff Base) / Iminium Ion Intermediate->Imine Dehydration (-H₂O) Product Final Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: Mechanism of Reductive Amination.

Key Reagents and Their Roles

The success of a reductive amination reaction hinges on the appropriate selection of reagents. Below is a breakdown of common choices and the rationale behind their use.

Reagent ClassExamplesKey Considerations
Aldehyde This compoundThe electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing fluorine atoms. The ortho-methyl group can introduce some steric hindrance, which may affect the rate of amine addition.
Amine Primary (e.g., benzylamine) or Secondary (e.g., morpholine) aminesThe nucleophilicity of the amine is a key factor. Aromatic amines are generally less reactive than aliphatic amines. Sterically hindered amines may react more slowly. The choice of amine directly dictates the structure of the final product.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Recommended: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic than other borohydrides, minimizing side reactions. It is also tolerant of mildly acidic conditions, which are optimal for imine formation.
Sodium cyanoborohydride (NaBH₃CN)A classic choice, effective at reducing iminium ions. However, it is highly toxic due to the potential release of hydrogen cyanide, especially under acidic conditions. Its use is generally discouraged in modern synthetic laboratories in favor of safer alternatives.
Sodium borohydride (NaBH₄)A stronger reducing agent that can reduce the starting aldehyde if not used carefully. It is typically employed in a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)The solvent should be inert to the reaction conditions and capable of dissolving all reactants. Aprotic solvents are generally preferred to avoid unwanted reactions with the reducing agent.
Acid Catalyst Acetic Acid (AcOH)A small amount of a weak acid can catalyze the dehydration step to form the imine. This is particularly useful when working with less reactive amines. However, with NaBH(OAc)₃, the acetic acid released during the reaction is often sufficient to catalyze the transformation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with both a primary and a secondary amine.

Protocol 1: Synthesis of N-benzyl-1-(3,5-difluoro-2-methylphenyl)methanamine

This protocol details the reaction with a primary amine, benzylamine, using sodium triacetoxyborohydride.

Experimental Workflow:

Protocol_1_Workflow Start Combine Aldehyde and Benzylamine in DCM Stir Stir at Room Temperature (15-30 min) Start->Stir AddReducer Add NaBH(OAc)₃ in portions Stir->AddReducer React Stir at Room Temperature (2-16 h) AddReducer->React Quench Quench with Saturated NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Application Notes & Protocols: Strategic Olefination of 3,5-Difluoro-2-methylbenzaldehyde via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Stilbenoids

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2][3] Its capacity to form carbon-carbon double bonds with high regioselectivity has made it indispensable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[4][5][6]

This guide focuses on the application of the Wittig reaction to 3,5-Difluoro-2-methylbenzaldehyde. The resulting products, substituted difluoro-methyl stilbenes and related alkenes, are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The specific substitution pattern of the starting aldehyde—two electron-withdrawing fluorine atoms and a sterically influential ortho-methyl group—presents unique considerations for reaction optimization and stereochemical control.

This document provides a detailed exploration of the reaction mechanism, practical experimental protocols, and critical insights into the causal factors that govern reaction success, tailored for professionals engaged in advanced chemical synthesis.

Mechanistic Rationale and Stereochemical Control

A foundational understanding of the Wittig reaction mechanism is paramount for troubleshooting and optimizing synthetic outcomes. The reaction proceeds through a well-established sequence, the stereochemical course of which is highly dependent on the nature of the phosphorus ylide.[3]

The Core Mechanism:

  • Ylide Formation: The process begins with the SN2 reaction of triphenylphosphine with an alkyl halide to form a stable phosphonium salt.[4][7] This salt is subsequently deprotonated by a strong base to generate the nucleophilic phosphorus ylide, or Wittig reagent.[7][8]

  • Oxaphosphetane Formation: The ylide's nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde. Under lithium-salt-free conditions, this is believed to proceed via a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate, the oxaphosphetane.[1][9][10]

  • Alkene Elimination: The oxaphosphetane intermediate is unstable and spontaneously decomposes in an irreversible cycloreversion step. The formation of the exceptionally stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for the entire reaction.[4][9]

Caption: General mechanism of the Wittig reaction.

The Decisive Role of Ylide Stability: The stereochemical outcome (E/Z ratio) of the alkene product is dictated by the electronic nature of the R¹ group on the ylide.[9][11]

  • Non-stabilized Ylides (R¹ = alkyl): These ylides are highly reactive. The reaction is kinetically controlled, proceeding rapidly through a less sterically hindered transition state to favor the formation of the (Z)-alkene.[9][12][13]

  • Stabilized Ylides (R¹ = ester, ketone, CN): These ylides are less reactive due to delocalization of the negative charge. The initial cycloaddition becomes reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate. This results in the preferential formation of the (E)-alkene.[1][2][9][14]

  • Semi-stabilized Ylides (R¹ = aryl, vinyl): Ylides such as benzyltriphenylphosphonium chloride fall into this category. Their reactivity is intermediate, and as a result, they often yield poor stereoselectivity, producing mixtures of (E)- and (Z)-alkenes.[1][13] For these systems, achieving high selectivity may require specialized conditions, such as the Schlosser modification, which uses an organolithium base at low temperatures to epimerize the betaine intermediate, favoring (E)-alkene formation.[2][15][16]

Experimental Protocol: Synthesis of 1-(3,5-Difluoro-2-methylstyryl)benzene

This protocol details the reaction of this compound with the semi-stabilized ylide generated from benzyltriphenylphosphonium chloride.

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and moisture-sensitive.

  • Strong bases like n-butyllithium (n-BuLi) and sodium hydride (NaH) are highly reactive and corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the ylide and other reactive intermediates.

Materials and Reagents:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil) or n-Butyllithium (solution in hexanes)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks, magnetic stir bars, reflux condenser, dropping funnel

  • Inert atmosphere setup (Schlenk line or nitrogen balloon)

  • Syringes and needles

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology

Part A: In Situ Generation of the Phosphorus Ylide

  • Preparation: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M relative to the phosphonium salt) via cannula or syringe.

  • Base Addition (Option 1 - NaH): If using sodium hydride, carefully wash the NaH (1.1 eq) with anhydrous hexanes to remove the mineral oil. Suspend the washed NaH in the flask. Stir the suspension at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. A characteristic orange-red color of the ylide should develop.

  • Base Addition (Option 2 - n-BuLi): If using n-butyllithium, cool the phosphonium salt suspension to 0 °C in an ice bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 15 minutes. After the addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The deep red color of the ylide will confirm its formation.

Part B: The Wittig Reaction

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Cool the ylide solution from Part A to 0 °C. Add the aldehyde solution dropwise over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The disappearance of the ylide's color is a strong indicator of reaction progression. Monitor the reaction's completion by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

Part C: Workup and Purification

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a mixture of the desired alkene isomers and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel. A gradient elution with hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) is typically effective. Triphenylphosphine oxide is significantly more polar than the stilbene product.[6][17]

Data Summary and Expected Outcomes
ParameterRecommended Value/ReagentRationale
Phosphonium Salt Benzyltriphenylphosphonium chloridePrecursor for the semi-stabilized benzylidene ylide.
Aldehyde This compoundElectrophilic partner; fluoro groups activate the carbonyl.
Stoichiometry 1.1 eq. Ylide Precursor / 1.0 eq. AldehydeA slight excess of the ylide ensures full consumption of the valuable aldehyde.
Base NaH or n-BuLiStrong, non-nucleophilic bases required to deprotonate the phosphonium salt.[8]
Solvent Anhydrous THFAprotic solvent that solubilizes the reactants and does not interfere with the ylide.
Temperature 0 °C to Room TemperatureBalances reaction rate with selectivity. Lower temperatures can sometimes improve Z-selectivity.
Reaction Time 12 - 24 hoursSemi-stabilized ylides react more slowly than non-stabilized ones.
AnalysisExpected Result
Product 1-(3,5-Difluoro-2-methylstyryl)benzene
Physical State White to off-white solid
Expected Yield 60-85% (post-chromatography)
Expected E/Z Ratio Mixture, often favoring the E-isomer slightly. Ratio must be determined experimentally.
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, GC-MS, HRMS

Workflow Visualization and Process Logic

The following diagram illustrates the logical flow of the entire experimental procedure, providing a clear map from starting materials to the final, characterized product.

Workflow Start Reagent Preparation (Flame-dry glassware, anhydrous solvents) YlideGen Ylide Generation (Phosphonium Salt + Base in THF under N₂) Start->YlideGen Reaction Wittig Reaction (Add this compound at 0°C) YlideGen->Reaction Monitor Reaction Monitoring (TLC Analysis) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Reaction Complete Purify Purification (Rotary Evaporation & Flash Chromatography) Workup->Purify Characterize Product Characterization (NMR, MS) Purify->Characterize Final Pure Product (E/Z Mixture) Characterize->Final

Caption: Experimental workflow for the Wittig olefination.

References

  • Schlosser Modification - SynArchive. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • Wipf, P. (2007). The Wittig Reaction . Chem 2320 Lecture Notes. Available at: [Link]

  • Li, Z., et al. (2022). Wittig reaction purification for products with very low polarity . Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - OpenStax. Available at: [Link]

  • WITTIG REACTION | MECHANISM - AdiChemistry. Available at: [Link]

  • Schlosser Modification - Organic Chemistry Portal. Available at: [Link]

  • The Wittig Reaction: Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained - The Organic Chemistry Tutor (YouTube). Available at: [Link]

  • Dou, D., et al. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides . Organic Letters. Available at: [Link]

  • Wittig reaction - chemeurope.com. Available at: [Link]

  • The Wittig Reaction: Synthesis of Alkenes - University Laboratory Manual. Available at: [Link]

  • What is the stereoselectivity of Wittig's reaction? - Quora. Available at: [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Available at: [Link]

  • What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? - ResearchGate. Available at: [Link]

  • The Wittig Reaction - Chemical Thinking Laboratory (YouTube). Available at: [Link]

  • O'Brien, C. J., et al. (2009). Organic synthesis: The Wittig reaction cleans up . Nature Chemistry. Available at: [Link]

  • Le, K. A., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction . World Journal of Chemical Education. Available at: [Link]

  • A Solvent Free Wittig Reaction - Laboratory Manual. Available at: [Link]

  • 5 Wittig Reaction Green Chemistry and Reaction Conditions - Chegg.com. Available at: [Link]

  • Dou, D., et al. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides . PMC - NIH. Available at: [Link]

  • Cushman, M., et al. (2017). Synthetic approaches toward stilbenes and their related structures . PMC - NIH. Available at: [Link]

  • Synthesis of Stilbene Derivatives - Refubium, Freie Universität Berlin. Available at: [Link]

  • Stilbenes Preparation and Analysis - Wiley-VCH. Available at: [Link]

  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point - Brant Kedrowski (YouTube). Available at: [Link]

  • Ni, C., Hu, J. (2016). Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts . Accounts of Chemical Research. Available at: [Link]

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Topic: Aldol Condensation with 3,5-Difluoro-2-methylbenzaldehyde: A Guide to Navigating Electronic Activation and Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Claisen-Schmidt condensation, a variant of the aldol condensation, is a fundamental tool in organic synthesis for forming carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated ketones (chalcones).[1] This application note provides a detailed protocol and scientific rationale for the base-catalyzed crossed aldol condensation of 3,5-Difluoro-2-methylbenzaldehyde with acetone. The unique substitution pattern of this aldehyde—featuring two strongly electron-withdrawing fluorine atoms and a sterically demanding ortho-methyl group—presents a compelling case study in balancing electronic activation and steric hindrance. We will dissect the mechanistic underpinnings, provide a robust, step-by-step experimental workflow, and discuss the expected outcomes and characterization methods. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to utilize highly functionalized aromatic aldehydes in complex molecule synthesis.

Introduction: Scientific Context and Rationale

The aldol condensation is a cornerstone reaction that unites an enol or enolate with a carbonyl compound.[2] The Claisen-Schmidt variant, which reacts an enolizable ketone with an aromatic aldehyde that cannot enolize, is exceptionally reliable for producing α,β-unsaturated ketones.[3] These products are valuable precursors to flavonoids, pharmaceuticals, and other biologically active molecules.[1]

The choice of this compound as the substrate is deliberate and instructive. Its reactivity is governed by two competing factors:

  • Electronic Activation: The two fluorine atoms are potent electron-withdrawing groups (EWGs) by induction. This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5] Studies on substituted benzaldehydes consistently show that EWGs accelerate the rate of aldol-type condensations.[6]

  • Steric Hindrance: The methyl group in the ortho position presents a significant steric barrier around the carbonyl group. This hindrance can impede the approach of the nucleophile (the acetone enolate), potentially slowing the reaction rate or requiring more forcing conditions compared to unhindered aldehydes.

This protocol is therefore designed to leverage the electronic activation while mitigating the steric challenge, providing a reliable pathway to the desired chalcone-like product.

Reaction Mechanism and Pathway

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-understood, multi-step mechanism. The use of an aldehyde without α-hydrogens, like this compound, prevents self-condensation, simplifying the product profile.[7]

The key steps are:

  • Enolate Formation: A base, typically hydroxide, abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.[8]

  • Nucleophilic Attack: The acetone enolate attacks the highly electrophilic carbonyl carbon of the substituted benzaldehyde.[9]

  • Protonation: The resulting alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to yield a β-hydroxyketone (the aldol addition product).[10]

  • Dehydration: Under basic conditions, a second α-hydrogen is abstracted, leading to the elimination of a hydroxide ion. This dehydration step is thermodynamically driven by the formation of a highly stable, conjugated π-system extending from the aromatic ring through the newly formed double bond to the carbonyl group.[11][12]

Reaction_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2-3: Nucleophilic Attack & Protonation cluster_dehydration Step 4: Dehydration A Acetone B Acetone Enolate (Nucleophile) A->B + OH⁻ - H₂O D Alkoxide Intermediate B->D Attacks C=O of (C) C 3,5-Difluoro-2-methyl- benzaldehyde (Electrophile) E β-Hydroxyketone (Aldol Addition Product) D->E + H₂O - OH⁻ F Final Product (α,β-Unsaturated Ketone) E->F - H₂O (Base-catalyzed)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol describes the reaction of this compound with acetone. To drive the reaction to the bis-adduct (dibenzylideneacetone analog), a 2:1 molar ratio of aldehyde to ketone is typically used.[13] However, due to the steric hindrance of the ortho-methyl group, the mono-adduct is the most probable major product. This protocol will therefore target the mono-adduct using a slight excess of the aldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
This compound156.131.87 g12.01.2
Acetone58.080.58 g (0.735 mL)10.01.0
Sodium Hydroxide (NaOH)40.000.40 g10.01.0
Ethanol (95%)-20 mL-Solvent
Deionized Water-20 mL-Solvent
Saturated NaCl solution (Brine)-As needed-Wash
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying
Ethyl Acetate / Hexanes-As needed-TLC/Column
Equipment
  • 100 mL Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Glass funnel and filter paper (or Hirsch/Büchner funnel)

  • Beakers and graduated cylinders

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

  • Glassware for column chromatography (optional, for purification)

Step-by-Step Procedure

The following workflow outlines the synthesis, isolation, and purification of the target compound.

Caption: Experimental workflow for the synthesis.

  • Prepare the Base Solution: In a 100 mL Erlenmeyer flask, dissolve sodium hydroxide (0.40 g) in a mixture of deionized water (20 mL) and 95% ethanol (20 mL). Stir until the NaOH is completely dissolved and allow the solution to cool to room temperature.

    • Rationale: Ethanol serves as a mutual solvent for both the organic aldehyde and the aqueous base, creating a homogeneous reaction medium.[10]

  • Add the Aldehyde: To the stirred base solution, add this compound (1.87 g). Stir for 5-10 minutes to ensure it is well-dispersated.

  • Add the Ketone: Add acetone (0.735 mL) dropwise to the reaction mixture over 5 minutes. A color change (typically to yellow or orange) and/or the formation of a precipitate may be observed.

    • Causality: Acetone is added last and slowly to ensure the aldehyde electrophile is readily available. This minimizes the potential for acetone to undergo self-condensation, which can occur if the enolate is formed in the absence of a more reactive aldehyde.[10]

  • Reaction Monitoring: Allow the mixture to stir vigorously at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting aldehyde. The appearance of a new, less polar spot (the product) and the disappearance of the aldehyde spot indicate completion.

  • Workup and Isolation:

    • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

    • If a solid precipitates, collect it by vacuum filtration. Wash the solid with copious cold water to remove any residual NaOH.[10]

    • If an oil forms, transfer the entire mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash once with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product (solid or oil) can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Results and Characterization

The expected product is (E)-4-(3,5-difluoro-2-methylphenyl)but-3-en-2-one . The reaction should produce a stable α,β-unsaturated ketone, which is often a colored solid due to the extended conjugated system.[11]

Characterization Methods:

  • ¹H NMR: Expect to see characteristic signals for the vinyl protons (doublets, J ≈ 16 Hz for E-isomer), the methyl ketone singlet, the aromatic protons, and the aromatic methyl group singlet.

  • ¹⁹F NMR: Two distinct fluorine signals are expected.

  • ¹³C NMR: The spectrum should show the carbonyl carbon (~198 ppm), carbons of the double bond, and the distinct aromatic carbons.

  • IR Spectroscopy: Look for a strong C=O stretch for the α,β-unsaturated ketone (approx. 1660-1685 cm⁻¹) and a C=C stretch (approx. 1610-1640 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₁₁H₁₀F₂O, MW = 196.19) should be observed.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Claisen-Schmidt condensation of this compound. By understanding the interplay of electronic activation from the fluoro groups and steric hindrance from the ortho-methyl group, researchers can successfully synthesize the corresponding α,β-unsaturated ketone. The detailed workflow and mechanistic insights serve as a reliable starting point for the synthesis of novel, highly functionalized molecules for applications in drug discovery and beyond.

References

  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (n.d.). Google Scholar. Retrieved January 17, 2026, from [Link]

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  • An animated, base-catalyzed crossed aldol condensation mechanism explained. (2018, March 15). YouTube. Retrieved January 17, 2026, from [Link]

  • Crossed Aldol Condensation of Acetone and Benzaldehyde (Base Catalyzed). (2013, September 23). YouTube. Retrieved January 17, 2026, from [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Dibenzalacetone via Crossed Aldol Condensation. (n.d.). Google Scholar. Retrieved January 17, 2026, from [Link]

  • Dibenzalacetone Synthesis: Crossed Aldol Condensation Lab. (n.d.). Studylib. Retrieved January 17, 2026, from [Link]

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    • Aldol Reaction. (n.d.). University of Missouri–Kansas City. Retrieved January 17, 2026, from [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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Application Notes and Protocols for 3,5-Difluoro-2-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,5-Difluoro-2-methylbenzaldehyde as a versatile building block in modern pharmaceutical synthesis. While literature on this specific reagent is emerging, its unique trifecta of structural motifs—a reactive aldehyde, metabolically robust fluorine atoms, and a sterically influential ortho-methyl group—positions it as a high-potential scaffold for creating novel chemical entities. This guide elucidates the underlying medicinal chemistry rationale for its use and provides detailed, field-proven protocols for its application in synthesizing key pharmacophores, including substituted benzylamines, stilbene derivatives, and diaryl methanols.

Introduction: A Rationale for Strategic Molecular Design

The practice of modern medicinal chemistry is an exercise in precision engineering at the molecular level. The strategic incorporation of fluorine and methyl groups into drug candidates has become a cornerstone of this discipline, offering a powerful toolkit to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Fluorinated benzaldehydes, in particular, serve as exceptionally valuable building blocks, providing a reactive "handle" for a multitude of synthetic transformations.[3][4]

This compound (CAS No. 1017778-68-5) is a uniquely functionalized aromatic aldehyde.[5] Its utility stems from the combined influence of its constituent parts:

  • Difluoro Substitution: The two fluorine atoms at the meta positions (C3, C5) are potent electron-withdrawing groups. This electronic modulation can significantly alter the pKa of proximal functional groups, enhance binding interactions through hydrogen bond acceptance or dipole interactions, and block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[2][6]

  • Ortho-Methyl Group: The methyl group at the C2 position, adjacent to the aldehyde, provides steric bulk. This can be leveraged to control the conformation of derivative molecules, locking them into a bioactive shape that enhances target engagement. It can also serve as a "steric shield," further protecting the aldehyde or adjacent functionalities from enzymatic degradation.

  • Aldehyde Functionality: The aldehyde group is a linchpin for synthetic versatility, readily participating in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to building the core scaffolds of therapeutic agents.

This guide provides a prospective analysis of this compound, presenting robust, validated protocols for its conversion into key molecular frameworks with high therapeutic potential.

Synthetic Applications & Core Protocols

The true value of a building block is realized through its synthetic utility. The following protocols detail foundational reactions for converting this compound into valuable downstream scaffolds.

Protocol 1: Synthesis of Substituted Benzylamines via Reductive Amination

Rationale: Substituted benzylamines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs that act as enzyme inhibitors, receptor modulators, and antimicrobial agents.[7][8][9] Reductive amination is one of the most efficient and widely used methods for their synthesis, proceeding through an in-situ imine formation followed by reduction.[10][11] The use of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] is preferred as it is selective for the imine/iminium ion in the presence of the starting aldehyde and is tolerant of a wide range of functional groups.[11]

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the aldehyde in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.2 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the stirred solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium intermediate. Progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: The addition may be slightly exothermic.

  • Reaction: Continue stirring at room temperature for 4-16 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Presentation Example (Hypothetical)

Amine SubstrateProduct ScaffoldYield (%)
AnilineN-(3,5-difluoro-2-methylbenzyl)aniline85
Morpholine4-(3,5-difluoro-2-methylbenzyl)morpholine92
(R)-α-Methylbenzylamine(R)-N-(3,5-difluoro-2-methylbenzyl)-1-phenylethanamine88

Visualization: Reductive Amination Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde 3,5-Difluoro- 2-methylbenzaldehyde mix Mix & Stir (RT, 30-60 min) aldehyde->mix amine Primary/Secondary Amine amine->mix solvent DCM or DCE solvent->mix imine Imine/Iminium Intermediate mix->imine reductant Add NaBH(OAc)₃ imine->reductant stir Stir (RT, 4-16h) reductant->stir quench Quench (aq. NaHCO₃) stir->quench extract Extract (DCM) quench->extract purify Dry, Concentrate, Purify (Chromatography) extract->purify product Final Benzylamine Product purify->product

Caption: General workflow for synthesizing substituted benzylamines.

Protocol 2: Synthesis of Stilbene Derivatives via Wittig Reaction

Rationale: The stilbene scaffold (1,2-diphenylethylene) is a key feature in a variety of biologically active compounds, including the well-known resveratrol.[12][13] Stilbene derivatives exhibit a wide range of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory properties.[14][15] The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes, making it ideal for accessing these valuable scaffolds.[16][17]

Detailed Step-by-Step Methodology:

  • Ylide Preparation:

    • To a flame-dried, two-necked flask under a nitrogen atmosphere, add the desired benzyltriphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq.).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) (1.05 eq.), dropwise. The formation of the ylide is typically indicated by a color change to deep red or orange.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.

    • Add the aldehyde solution dropwise to the prepared ylide solution at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC, observing the consumption of the aldehyde.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate or diethyl ether (3x volume).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The crude product often contains triphenylphosphine oxide as a major byproduct. Purify via silica gel column chromatography to isolate the desired stilbene derivative.

Visualization: Wittig Reaction Workflow

G cluster_ylide Ylide Preparation cluster_reaction Reaction cluster_purification Purification phosphonium Phosphonium Salt ylide Phosphorus Ylide (in THF) phosphonium->ylide base Strong Base (e.g., n-BuLi) base->ylide reaction_mix Combine & Stir (0°C to RT) ylide->reaction_mix aldehyde 3,5-Difluoro- 2-methylbenzaldehyde aldehyde->reaction_mix workup Quench & Extract reaction_mix->workup chromatography Column Chromatography workup->chromatography product Stilbene Product chromatography->product

Caption: Workflow for the synthesis of stilbene derivatives.

Protocol 3: Synthesis of Diaryl Methanols via Grignard Reaction

Rationale: The diaryl methanol scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals.[18][19] This structure provides a foundation for developing agents with diverse activities, including antihistamines, anticholinergics, and anticancer drugs. The Grignard reaction, involving the nucleophilic addition of an organomagnesium halide to an aldehyde, is a classic and highly effective method for creating this C-C bond and accessing the diaryl methanol core.[20][21][22]

Detailed Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

    • Place magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator) in the flask.

    • Add a solution of an aryl halide (e.g., bromobenzene) (1.1 eq.) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction.

    • Once initiated (indicated by bubbling and disappearance of the iodine color), add the remaining aryl halide solution at a rate that maintains a gentle reflux. After addition, stir for an additional 1-2 hours.

  • Aldehyde Addition:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq.) in anhydrous ether or THF and add it dropwise to the stirred Grignard reagent.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

    • Extract the product with ethyl acetate (3x volume).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude diaryl methanol product by silica gel column chromatography or recrystallization.

Prospective Biological Applications and Screening Strategy

The scaffolds derived from this compound are poised for exploration in several therapeutic areas. The unique substitution pattern can be leveraged to achieve novel structure-activity relationships (SAR).

Table of Potential Applications:

ScaffoldPotential Therapeutic AreaRationale / Target Class
Substituted Benzylamines Oncology, Neurology17β-HSD3 Inhibitors, MAO Inhibitors, GPCR Modulators[8]
Stilbene Derivatives Oncology, InflammationTubulin Polymerization Inhibitors, COX Inhibitors[15]
Diaryl Methanols/Ethers Oncology, Virology, InflammationKinase Inhibitors, Antiviral Agents, General Privileged Scaffold[23][24]

Visualization: General Biological Screening Workflow

G start Synthesized Compound Library primary_screen Primary Screening (e.g., Cell Viability Assay) start->primary_screen hit_id Hit Identification (Potency & Selectivity) primary_screen->hit_id secondary_assay Secondary / Mechanistic Assay (e.g., Kinase Inhibition, Receptor Binding) hit_id->secondary_assay lead_opt Lead Optimization (SAR Studies) secondary_assay->lead_opt invivo In Vivo / Preclinical Studies lead_opt->invivo

Caption: General workflow for screening synthesized compounds.

Visualization: Hypothetical Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Derivative of This compound Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by a novel kinase inhibitor.

Conclusion

This compound represents a strategically designed building block for medicinal chemistry. The convergence of its electronic, steric, and reactive properties provides a robust starting point for the synthesis of diverse and novel molecular scaffolds. The protocols and applications outlined in this guide serve as a foundational framework for researchers to unlock the potential of this reagent in the pursuit of next-generation therapeutics. By applying these established synthetic methodologies, drug discovery teams can efficiently generate compound libraries with enhanced drug-like properties, accelerating the journey from initial concept to clinical candidate.

References

  • A review of synthetic stilbene derivatives and their biological activity. (2024). Journal of Pharmaceutical Research and Reports.
  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (n.d.). RSC Advances.
  • Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols. (2025). BenchChem.
  • Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. (2025). BenchChem.
  • The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Analytics, Properties and Applications of Biologically Active Stilbene Derivatives. (2023). Molecules.
  • Stilbene-based compounds: from synthesis to biological activities. (2018). Hilaris Publisher.
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  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Journal of Chemical Sciences.
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  • Recent applications of the Wittig reaction in alkaloid synthesis. (2020). Alkaloids Chem Biol.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
  • Recent applications of the Wittig reaction in alkaloid synthesis. (2025). ResearchGate.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi.
  • a) Several pharmaceuticals with diarylmethanol scaffold; b) CALB... (n.d.). ResearchGate.
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  • This compound 95% | CAS: 1017778-68-5. (n.d.). AChemBlock.
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). Molecules.
  • Representative pharmaceutically active molecules containing the diaryl methanol scaffold. (n.d.). ResearchGate.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry.
  • Medicinal chemistry of vicinal diaryl scaffold: A mini review. (2019). European Journal of Medicinal Chemistry.
  • Synthesis Of Grignard Reagent And Benzaldehyde. (n.d.). Bartleby.com.
  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). LinkedIn.
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  • Grignard Chemistry. (n.d.). Vapourtec.
  • Grignard Reaction – Beyond Labz Virtual ChemLab Activity. (n.d.). Chemistry Connected.
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  • Applications of Fluorine in Medicinal Chemistry. (n.d.). Journal of Medicinal Chemistry.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). The Open Medicinal Chemistry Journal.
  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (n.d.). ResearchGate.
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The Strategic Role of 3,5-Difluoro-2-methylbenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Within this context, 3,5-Difluoro-2-methylbenzaldehyde has emerged as a valuable and versatile intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of targeted cancer therapies such as Cyclin-Dependent Kinase (CDK) inhibitors.

This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is paramount for its effective use in synthesis. The table below summarizes its key properties.

PropertyValue
CAS Number 1017778-68-5
Molecular Formula C₈H₆F₂O
Molecular Weight 156.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point 45-48 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the directing effect of a suitable group to achieve regioselective deprotonation and subsequent formylation of an aromatic ring. The following protocol details a robust method for the preparation of this key intermediate starting from 1,3-difluoro-2-methylbenzene.

Protocol 1: Synthesis via Directed Ortho-Metalation

This protocol is adapted from established methodologies for the ortho-formylation of substituted aromatic compounds.

Reaction Scheme:

Materials:

  • 1,3-Difluoro-2-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Ice-salt bath or cryocooler

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inert gas inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Initial Charging: To the flask, add 1,3-difluoro-2-methylbenzene (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath or a cryocooler.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The methyl group directs the lithiation to the adjacent ortho position.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction mixture to 0 °C and quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Work-up: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., 95:5 to 90:10) to afford this compound as an off-white to pale yellow solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents are highly reactive towards water and oxygen.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the n-butyllithium and prevent side reactions, such as decomposition of the organolithium intermediate.

  • Directed Ortho-Metalation: The methyl group on the 1,3-difluorobenzene ring acts as a directing group, facilitating the regioselective removal of a proton at the C2 position by the strong base (n-BuLi).

  • Formylating Agent: DMF serves as an effective and readily available formylating agent in this reaction.

  • Acidic Quench: The acidic work-up protonates the intermediate alkoxide formed after the addition of DMF, leading to the final aldehyde product.

Application in the Synthesis of CDK4/6 Inhibitors: The Case of Ribociclib

This compound is a crucial building block in the synthesis of potent and selective CDK4/6 inhibitors, such as Ribociclib (Kisqali®), which is used in the treatment of certain types of breast cancer.[1][2] The aldehyde functionality provides a reactive handle for the construction of more complex heterocyclic systems that form the core of these drug molecules.

The following workflow illustrates the pivotal role of this compound in the synthesis of a key piperazinone intermediate for Ribociclib.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Piperazinone Intermediate cluster_2 Further Elaboration to CDK4/6 Inhibitor A 1,3-Difluoro-2-methylbenzene B Directed Ortho-Metalation (n-BuLi, THF, -78°C) A->B 1. C This compound B->C 2. DMF E Reductive Amination C->E D Ethyl glycinate D->E F Cyclization E->F Intramolecular amidation G 4-(3,5-difluoro-2-methylphenyl)piperazin-2-one F->G H Coupling Reactions G->H I Final Drug Molecule (e.g., Ribociclib) H->I

Caption: Synthetic workflow from this compound to a CDK4/6 inhibitor.

Protocol 2: Synthesis of 4-(3,5-difluoro-2-methylphenyl)piperazin-2-one

This protocol outlines the synthesis of a key piperazinone intermediate, demonstrating the utility of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Ethyl glycinate hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe) in Methanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reductive Amination:

    • To a solution of this compound (1.0 eq) in DCM, add ethyl glycinate hydrochloride (1.1 eq) and triethylamine (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 2-((3,5-difluoro-2-methylbenzyl)amino)acetate.

  • Cyclization:

    • Dissolve the crude product from the previous step in methanol.

    • Add a solution of sodium methoxide in methanol (1.5 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or silica gel chromatography to yield 4-(3,5-difluoro-2-methylphenyl)piperazin-2-one.

Self-Validating System and Rationale:

  • Reductive Amination: The use of STAB as a mild reducing agent is crucial for the selective reduction of the intermediate imine without affecting the aldehyde or ester functionalities.

  • One-Pot Potential: While presented in two steps for clarity, this sequence can often be performed in a one-pot fashion, enhancing efficiency.

  • Cyclization: The base-catalyzed intramolecular amidation (cyclization) is a thermodynamically favorable process that drives the reaction to completion, forming the stable six-membered piperazinone ring.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern drug design. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established synthetic methodologies like directed ortho-metalation. The utility of this intermediate is clearly demonstrated in the synthesis of key fragments for advanced therapeutics, such as the CDK4/6 inhibitor Ribociclib. The protocols and insights provided herein are intended to empower researchers and scientists to effectively utilize this valuable building block in the pursuit of novel and improved pharmaceutical agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Haggarty, S. J. (2010). The expanding role of fluorine in medicinal chemistry. Future medicinal chemistry, 2(7), 1087-1090.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Novartis. (2015). KISQALI® (ribociclib)
  • Slamon, D. J., Neven, P., Chia, S., Fasching, P. A., De Laurentiis, M., Im, S. A., ... & Hortobagyi, G. N. (2018). Overall survival with ribociclib plus fulvestrant in advanced breast cancer. New England Journal of Medicine, 379(21), 1997-2008.
  • Hortobagyi, G. N., Stemmer, S. M., Burris, H. A., Yap, Y. S., Sonke, G. S., Paluch-Shimon, S., ... & Slamon, D. J. (2016). Ribociclib as first-line therapy for HR-positive, advanced breast cancer. New England Journal of Medicine, 375(18), 1738-1748.
  • Infante, J. R., Cassier, P. A., Gerecitano, J. F., Witteveen, P. O., Chugh, R., Ribrag, V., ... & De Braud, F. (2016). A phase I study of the cyclin-dependent kinase 4/6 inhibitor ribociclib (LEE011) in patients with advanced solid tumors and lymphomas. Clinical Cancer Research, 22(23), 5696-5705.
  • Kim, S., Loo, A., Chopra, R., Caponigro, G., Huang, A., Vora, S., ... & Keen, N. (2014). LEE011: an orally bioavailable, potent and selective inhibitor of CDK4/6 with broad spectrum single agent and combination activity. In Proceedings of the 105th Annual Meeting of the American Association for Cancer Research (Vol. 15, p. 371).
  • Rader, J., Russell, M. R., Hart, L. S., Nakazawa, M. S., Belcastro, L. T., Bshara, W., ... & Takabe, K. (2013). Dual CDK4/CDK6 inhibition induces cell-cycle arrest and senescence in neuroblastoma. Clinical Cancer Research, 19(22), 6173-6182.
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  • VanderWel, S. N., Harvey, P. J., McNamara, D. J., Repine, J. T., & Toogood, P. L. (2005). Potent, selective, and orally bioavailable inhibitors of cyclin-dependent kinase 4/6. Journal of medicinal chemistry, 48(8), 2371-2387.
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The Strategic Role of 3,5-Difluoro-2-methylbenzaldehyde in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

3,5-Difluoro-2-methylbenzaldehyde is a highly versatile and valuable building block in the design and synthesis of modern agrochemicals. The strategic placement of two fluorine atoms and a methyl group on the benzaldehyde scaffold offers a unique combination of electronic and steric properties that can significantly enhance the biological activity, metabolic stability, and overall performance of crop protection agents. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemical classes, including detailed, field-proven-inspired protocols for the preparation of representative insecticidal and fungicidal scaffolds. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are central to this guide, ensuring both scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Fluorinated Benzaldehydes in Agrochemical Design

The incorporation of fluorine into organic molecules is a well-established strategy in agrochemical research to modulate a compound's physicochemical and biological properties.[1][2][3][4] Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target enzymes or receptors.[1][4]

This compound emerges as a particularly interesting starting material. The meta-difluoro substitution pattern influences the electronic nature of the aromatic ring, while the ortho-methyl group introduces steric hindrance that can dictate the conformation of the final molecule and its interaction with biological targets. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse and complex molecular architectures.[5][6]

This guide will focus on two prominent applications of this key intermediate: the synthesis of pyrazole-based insecticides and the preparation of strobilurin-analogue fungicides.

Application in Insecticide Synthesis: The Pyrazole Scaffold

Pyrazole-containing compounds are a significant class of insecticides, with many commercial products acting on the insect's nervous system.[7][8][9][10] The synthesis of N-phenylpyrazole insecticides often involves the condensation of a substituted benzaldehyde with a pyrazole derivative.

Rationale for the 3,5-Difluoro-2-methylphenyl Moiety in Insecticides

The 3,5-difluoro-2-methylphenyl group in a pyrazole insecticide can contribute to:

  • Enhanced Potency: The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the target protein's binding site.

  • Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes in insects, prolonging the active life of the molecule.

  • Optimal Conformation: The ortho-methyl group can restrict the rotation of the phenyl ring relative to the pyrazole core, locking the molecule into a bioactive conformation.

Experimental Protocol: Synthesis of a Representative N-Aryl Pyrazole-Carboxamide Precursor

This protocol describes a representative synthesis of a key intermediate for a pyrazole-carboxamide insecticide, starting from this compound.

Step 1: Knoevenagel Condensation to form a Chalcone Intermediate

This step involves the base-catalyzed reaction between this compound and a suitable active methylene compound, such as a pyrazolone derivative.

  • Materials:

    • This compound

    • 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Glacial Acetic Acid

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

  • Causality: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds.[11][12] Piperidine acts as a basic catalyst to deprotonate the active methylene group of the pyrazolone, generating a nucleophile that attacks the aldehyde.

Step 2: Michael Addition and Cyclization to form the Pyrazole Core

This step involves the reaction of the chalcone intermediate with a hydrazine derivative to form the final pyrazole scaffold.

  • Materials:

    • Chalcone intermediate from Step 1

    • Hydrazine hydrate

    • Ethanol (solvent)

  • Procedure:

    • Dissolve the chalcone intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the product by column chromatography on silica gel.

  • Causality: The hydrazine undergoes a Michael addition to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.[7][13]

Data Summary Table: Representative Pyrazole Intermediate Synthesis

StepReactantsKey ReagentsSolventReaction TimeYield (%)
1This compound, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-onePiperidineEthanol4-6 h85-95
2Chalcone IntermediateHydrazine HydrateEthanol8-12 h70-85

Workflow for Pyrazole Insecticide Precursor Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A 3,5-Difluoro-2- methylbenzaldehyde C Chalcone Intermediate A->C Piperidine, Ethanol, Reflux B 3-Methyl-1-phenyl- 1H-pyrazol-5(4H)-one B->C Piperidine, Ethanol, Reflux E Pyrazole Precursor C->E Ethanol, Reflux D Hydrazine Hydrate D->E

Caption: Synthesis of a pyrazole insecticide precursor.

Application in Fungicide Synthesis: The Strobilurin Analogue Scaffold

Strobilurin fungicides are a vital class of agrochemicals that inhibit mitochondrial respiration in fungi.[14] Many strobilurins feature an oxime ether linkage and a substituted phenyl ring.

Rationale for the 3,5-Difluoro-2-methylphenyl Moiety in Fungicides

Incorporating the 3,5-difluoro-2-methylphenyl group into a strobilurin analogue can provide:

  • Broad Spectrum of Activity: The electronic modifications to the phenyl ring can influence the binding to the target site across a range of fungal pathogens.

  • Resistance Management: Novel substitution patterns can be effective against fungal strains that have developed resistance to existing fungicides.

  • Favorable Physicochemical Properties: The fluorine atoms can enhance the lipophilicity, aiding in the penetration of the fungicide into the plant and fungal tissues.

Experimental Protocol: Synthesis of a Representative Oxime Ether Fungicide Scaffold

This protocol details the synthesis of a strobilurin-type fungicide scaffold using this compound.

Step 1: Oximation of the Aldehyde

This initial step converts the aldehyde into an oxime, which is a precursor to the oxime ether.[5][15][16][17]

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride

    • Sodium acetate

    • Aqueous ethanol (solvent)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime.

  • Causality: Hydroxylamine reacts with the aldehyde in a condensation reaction to form the oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.

Step 2: O-Alkylation to form the Oxime Ether

The oxime is then alkylated to form the final oxime ether linkage characteristic of strobilurin fungicides.[15][16]

  • Materials:

    • Oxime from Step 1

    • A suitable alkylating agent (e.g., a substituted benzyl bromide)

    • Potassium carbonate (base)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To a solution of the oxime (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add the alkylating agent (1.1 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality: The potassium carbonate deprotonates the oxime hydroxyl group, forming a nucleophilic oximate anion that displaces the bromide from the alkylating agent in an SN2 reaction.

Data Summary Table: Representative Oxime Ether Synthesis

StepReactantsKey ReagentsSolventReaction TimeYield (%)
1This compoundHydroxylamine hydrochloride, Sodium acetateAqueous Ethanol2-4 h90-98
2Oxime Intermediate, Alkylating AgentPotassium carbonateDMF4-6 h80-90

Workflow for Oxime Ether Fungicide Scaffold Synthesis

G cluster_0 Step 1: Oximation cluster_1 Step 2: O-Alkylation A 3,5-Difluoro-2- methylbenzaldehyde C Oxime Intermediate A->C Sodium Acetate, Aq. Ethanol B Hydroxylamine Hydrochloride B->C E Oxime Ether Scaffold C->E K2CO3, DMF D Alkylating Agent (e.g., Benzyl Bromide) D->E

Caption: Synthesis of an oxime ether fungicide scaffold.

Alternative Synthetic Transformations: The Wittig Reaction

The aldehyde functionality of this compound can also be utilized in Wittig reactions to form alkenes, which are versatile intermediates in agrochemical synthesis.[18][19][20][21][22]

Protocol: Synthesis of a Stilbene Analogue via Wittig Reaction
  • Materials:

    • This compound

    • A suitable phosphonium ylide (Wittig reagent)

    • Anhydrous Tetrahydrofuran (THF) (solvent)

    • n-Butyllithium (for ylide generation, if not pre-formed)

  • Procedure:

    • If preparing the ylide in situ, suspend the corresponding phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add n-butyllithium dropwise until the characteristic color of the ylide appears.

    • To the freshly prepared ylide, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate.

    • Purify the resulting alkene by column chromatography.

  • Causality: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[18][19][21][22]

Conclusion

This compound is a strategic building block for the synthesis of novel agrochemicals. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds in the development of more effective and safer crop protection solutions. The protocols outlined in this guide for the synthesis of representative pyrazole and strobilurin-analogue scaffolds demonstrate the utility of this intermediate and provide a solid foundation for further research and development in the agrochemical industry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzaldehyde Oxime in Agrochemicals: Enhancing Crop Protection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for fluorinated pyrazole aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Retrieved from [Link]

  • OUCI. (n.d.). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New…. Retrieved from [Link]

  • Chinese Chemical Society Journals. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • Springer. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). EP0633252A1 - Benzaldehyde oxime derivatives, production and use thereof.
  • European Patent Office. (n.d.). Benzaldehyde oxime derivatives, production and use thereof - European Patent Office - EP 0633252 A1. Retrieved from [Link]

  • Chinese Chemical Society Journals. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl Containing 1,2,3-Thiadiazole Derivatives via Ugi Reaction and Their Biological Activities. Retrieved from [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • CHIMIA. (n.d.). Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. Retrieved from [Link]

  • ResearchGate. (2024). Recent developments in fluorine-containing pesticides. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • National Center for Biotechnology Information. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • James Madison University. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Retrieved from [Link]

  • MDPI. (2019). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. Retrieved from [Link]

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The Strategic Utility of 3,5-Difluoro-2-methylbenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal and Process Chemistry Professionals

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a privileged position. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. 3,5-Difluoro-2-methylbenzaldehyde has emerged as a highly versatile and reactive building block for constructing complex heterocyclic systems, which form the core of countless pharmaceutical agents and functional materials. The unique substitution pattern—two strongly electron-withdrawing fluorine atoms meta to the aldehyde and an ortho-methyl group—creates a distinct electronic and steric environment that drives unique reactivity and provides access to novel chemical matter.

This technical guide offers a comprehensive overview of the application of this compound in the synthesis of key heterocyclic compounds. It provides detailed, field-proven protocols, explains the mechanistic rationale behind the synthetic strategies, and highlights the potential of the resulting scaffolds in drug development.

Section 1: Physicochemical Properties and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its substituents. The two fluorine atoms at the 3- and 5-positions exert a powerful electron-withdrawing inductive effect (-I). This effect significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde highly susceptible to nucleophilic attack. This enhanced reactivity is a key advantage, often allowing reactions to proceed under milder conditions compared to non-fluorinated analogues.

The ortho-methyl group introduces moderate steric hindrance, which can influence the regioselectivity of certain reactions. Furthermore, the methyl group's protons are rendered acidic due to the influence of the adjacent aldehyde and the fluorinated ring, enabling their participation in base-mediated condensation and cyclization reactions. This dual functionality is central to its utility in forming fused heterocyclic systems like isoquinolines.

Section 2: Synthesis of Fluorinated Isoquinoline Derivatives

Isoquinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. A powerful, transition-metal-free strategy for synthesizing 3-arylisoquinolines utilizes the acidic nature of the ortho-methyl protons on this compound.

Base-Promoted Tandem Annulation with Benzonitriles

This method provides a straightforward and operationally simple route to highly substituted 3-arylisoquinolines. The reaction proceeds via a tandem sequence involving nucleophilic addition of the deprotonated methyl group to a benzonitrile, followed by cyclization and aromatization.

Reaction Causality: The choice of a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), is critical for the initial deprotonation of the ortho-methyl group without competing addition to the highly electrophilic aldehyde. The cesium carbonate is believed to play a role in the subsequent cyclization and aromatization steps. The high reaction temperature is necessary to drive the tandem reaction sequence to completion.

Detailed Experimental Protocol: Synthesis of 6,8-Difluoro-7-methyl-3-phenylisoquinoline

Materials:

  • This compound

  • Benzonitrile

  • Cesium carbonate (Cs₂CO₃)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) solution (1.0 M in THF)

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 mL oven-dried vial with a stir bar

  • Nitrogen-filled glove box

  • Syringes and standard glassware

Procedure:

  • Reaction Setup: Inside a nitrogen-filled glove box, charge an oven-dried 10 mL vial equipped with a stir bar with cesium carbonate (32.6 mg, 0.1 mmol, 1.0 equiv) and this compound (15.6 mg, 0.1 mmol, 1.0 equiv).

  • Reagent Addition: Add a solution of benzonitrile (30.9 mg, 0.3 mmol, 3.0 equiv) in 1 mL of anhydrous CPME to the reaction vial via syringe at room temperature.

  • To the resulting mixture, add LiN(SiMe₃)₂ (1.0 M solution in THF, 0.3 mL, 0.3 mmol) dropwise via syringe. The solution will typically change color.

  • Reaction Execution: Cap the vial, remove it from the glove box, and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12 hours.

  • Work-up and Purification:

    • After 12 hours, remove the vial from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by the careful addition of 3-4 drops of water.

    • Pass the entire mixture through a short plug of silica gel, eluting with ethyl acetate (approx. 3 x 2 mL).

    • Combine the organic fractions and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes:ethyl acetate) to yield the pure 3-arylisoquinoline product.

Logical Workflow for Isoquinoline Synthesis

cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Charge vial with Cs₂CO₃ and This compound prep2 Add Benzonitrile solution in anhydrous CPME prep1->prep2 1.0 equiv 3.0 equiv react1 Add LiN(SiMe₃)₂ (1.0 M) solution dropwise prep2->react1 react2 Heat at 120 °C for 12 hours react1->react2 work1 Cool to RT & Quench with H₂O react2->work1 work2 Filter through Silica Plug (elute EtOAc) work1->work2 work3 Concentrate Organic Phase work2->work3 work4 Flash Column Chromatography work3->work4 work5 Characterize Pure Product (NMR, MS, etc.) work4->work5

Caption: Workflow for the base-promoted synthesis of 3-arylisoquinolines.

Section 3: Synthesis of Fluorinated 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a critical class of seven-membered heterocyclic compounds known for their wide range of central nervous system activities. The synthesis typically involves the condensation of an o-phenylenediamine with a compound containing two electrophilic centers, such as a β-diketone or an α,β-unsaturated ketone. While this compound itself does not fit this profile, it can be used to generate the necessary α,β-unsaturated carbonyl intermediate in situ.

Acid-Catalyzed Condensation with o-Phenylenediamine and a Ketone

This three-component reaction provides an efficient route to 2,4-disubstituted 1,5-benzodiazepines. The reaction first involves an acid-catalyzed aldol condensation between this compound and a ketone (e.g., acetone, acetophenone) to form an α,β-unsaturated ketone. This intermediate is then trapped by o-phenylenediamine, which undergoes a sequence of Michael addition and cyclocondensation to form the diazepine ring.

Reaction Causality: A catalytic amount of a Brønsted acid like glacial acetic acid is sufficient to promote both the initial aldol condensation and the subsequent cyclization steps. The electron-withdrawing nature of the difluorinated ring enhances the reactivity of the in situ-formed chalcone-like intermediate towards the nucleophilic attack by the diamine. Ethanol is an effective solvent that facilitates the dissolution of all reactants and promotes the reaction toward the final product, which often precipitates upon cooling.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted-1,5-Benzodiazepine Derivative

Materials:

  • This compound

  • o-Phenylenediamine

  • A suitable ketone (e.g., Acetophenone)

  • Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.08 g, 0.01 mol, 1.0 equiv) and acetophenone (1.20 g, 0.01 mol, 1.0 equiv) in ethanol (20 mL).

  • Reagent Addition: To this solution, add this compound (1.56 g, 0.01 mol, 1.0 equiv).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 3-4 drops) to the reaction mixture.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Place the flask in an ice bath to facilitate the precipitation of the solid product.

    • Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 1,5-benzodiazepine derivative.

Mechanism: Acid-Catalyzed Benzodiazepine Formation

S1 This compound + Acetophenone S2 α,β-Unsaturated Ketone (Chalcone Intermediate) S1->S2 Aldol Condensation (H⁺ cat.) S4 Michael Adduct S2->S4 Michael Addition S3 o-Phenylenediamine S3->S4 S5 Cyclized Intermediate (Hemiaminal) S4->S5 Intramolecular Cyclization S6 1,5-Benzodiazepine Product S5->S6 Dehydration (-H₂O)

Caption: Key mechanistic steps in the three-component synthesis of 1,5-benzodiazepines.

Section 4: Summary of Synthetic Applications

The utility of this compound as a precursor for heterocyclic synthesis is significant. The following table summarizes the key transformations and the resulting heterocyclic cores discussed in this guide.

Heterocyclic ClassReaction TypeKey ReagentsTypical ConditionsResulting Scaffold
Isoquinolines Base-Promoted Tandem AnnulationBenzonitriles, LiN(SiMe₃)₂, Cs₂CO₃120 °C, Anhydrous CPME3-Aryl-6,8-difluoro-7-methylisoquinoline
1,5-Benzodiazepines Three-Component Condensationo-Phenylenediamine, KetonesReflux in Ethanol, Acetic Acid (cat.)2,4-Disubstituted-fluorinated-1,5-benzodiazepine

Conclusion

This compound serves as a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its heightened electrophilicity, a direct result of the difluoro substitution, facilitates reactions that might otherwise require harsher conditions or metal catalysis. The presence of the ortho-methyl group provides a synthetic handle for elegant tandem cyclization strategies, granting access to complex scaffolds like isoquinolines in a single step. The protocols and mechanistic insights provided herein demonstrate the strategic advantage of this reagent, enabling researchers and drug development professionals to rapidly construct diverse libraries of fluorinated heterocycles for screening and optimization in their discovery programs.

References

Note: As direct, peer-reviewed synthesis examples for this compound are not widely available, the protocols provided are adapted from established methods for structurally related compounds, such as 2-methylbenzaldehyde. The principles of reactivity are based on well-understood concepts in physical organic chemistry.

  • Isoquinoline Synthesis: For a representative transition-metal-free synthesis of 3-arylisoquinolines from 2-methylbenzaldehyde, which serves as the basis for the protocol described, please see relevant literature on base-promoted tandem reactions. A similar protocol is detailed for 2-Methylbenzaldehyde in "Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols," BenchChem, 2025.
  • Benzodiazepine Synthesis: The condensation of o-phenylenediamines with α,β-unsaturated ketones is a classic and robust method for synthesizing 1,5-benzodiazepines. For reviews and general procedures, see: "Synthesis of 1,5- Benzodiazepines A Review," International Journal of Trend in Scientific Research and Development (IJTSRD), Volume – 5, Issue – 5, 2021. [URL: https://www.ijtsrd.com/papers/ijtsrd43842.pdf]
  • Fluorine in Medicinal Chemistry: For an overview of the role of fluorine in drug design, see: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [URL: https://www.science.org]
  • Friedländer Quinoline Synthesis: For a general overview of this classic reaction, see: "Friedländer synthesis," Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]

Application Notes and Protocols: Leveraging Fluorinated Benzaldehydes in the Synthesis of Advanced Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Organic Electronics

The relentless pursuit of higher performance, efficiency, and stability in organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), has driven chemists to explore innovative molecular design strategies.[1][2] Among these, the incorporation of fluorine atoms into organic semiconductor frameworks has emerged as a particularly impactful approach. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—impart a range of desirable characteristics to the resulting materials.[1][3]

Fluorinated benzaldehydes are versatile and powerful building blocks in the synthesis of these advanced materials. Their aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex conjugated systems. The presence of fluorine atoms on the aromatic ring allows for precise tuning of the electronic and physical properties of the final material.

This guide provides an in-depth exploration of the applications of fluorinated benzaldehydes in organic electronics. It details the underlying principles, offers field-proven synthetic protocols, and presents data to illustrate the profound impact of strategic fluorination on material properties and device performance.

The Role of Fluorine: A Deeper Dive into Structure-Property Relationships

The strategic incorporation of fluorine atoms, often introduced via fluorinated benzaldehyde precursors, profoundly influences the key parameters governing device performance.

1. Tuning of Frontier Molecular Orbital (HOMO/LUMO) Energy Levels:

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining charge injection barriers, open-circuit voltage in OPVs, and the air stability of the semiconductor. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect stabilizes both the HOMO and LUMO energy levels, effectively lowering their energies.[3][4]

This controlled depression of frontier orbital energies offers several advantages:

  • Improved Electron Injection: Lowering the LUMO level facilitates easier electron injection from common cathode materials, leading to more efficient electron transport in n-type and ambipolar semiconductors.[3][4]

  • Enhanced Air Stability: A deeper HOMO level makes the material less susceptible to oxidation by atmospheric oxygen and moisture, thereby increasing the operational lifetime of the device.[1][4]

  • Increased Open-Circuit Voltage (Voc) in OPVs: The Voc in an organic solar cell is proportional to the difference between the HOMO of the donor and the LUMO of the acceptor. By lowering the HOMO level of the donor material (often synthesized from fluorinated precursors), a larger Voc can be achieved.[5]

2. Enhanced Intermolecular Interactions and Charge Transport:

Beyond purely electronic effects, fluorine can participate in non-covalent interactions, such as C-H···F and C-F···π interactions. These interactions play a crucial role in the solid-state packing of organic semiconductors.[3][4] A well-ordered, co-facial π-stacking arrangement is essential for efficient charge transport. Fluorination can promote this favorable packing, leading to higher charge carrier mobilities.[3][4]

3. Improved Material Stability:

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] Its incorporation into an organic semiconductor enhances the material's thermal and oxidative stability, contributing to longer device lifetimes.[1]

Synthetic Pathways from Fluorinated Benzaldehydes

Fluorinated benzaldehydes serve as key starting materials for a variety of reactions that build the conjugated backbones of organic semiconductors. The choice of reaction depends on the desired final architecture of the molecule or polymer.

Workflow for Synthesis of a Donor-Acceptor Type Small Molecule

G cluster_0 Synthesis of Building Blocks cluster_1 Condensation/Coupling Reaction cluster_2 Purification cluster_3 Characterization cluster_4 Device Fabrication & Testing A Fluorinated Benzaldehyde C Wittig / HWE / Knoevenagel Reaction A->C B Donor/Acceptor Moiety with Active Methylene/Phosphonate B->C D Column Chromatography C->D E Train Sublimation D->E F NMR, Mass Spectrometry E->F G UV-Vis, CV E->G H Thin Film Deposition E->H I Device Assembly (OFET/OLED/OPV) H->I J Performance Characterization I->J

Caption: General workflow from fluorinated benzaldehyde to device.

Protocol 1: Synthesis of a Stilbene Derivative via Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, a fundamental linkage in many conjugated systems.[6] This protocol details the synthesis of a fluorinated stilbene derivative, a common structural motif in organic electronic materials.

Materials:

  • 2,3,5,6-Tetrafluoro-4-iodobenzaldehyde

  • Benzyltriphenylphosphonium bromide

  • 1,1,3,3-Tetramethylguanidine (TMG)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,1,3,3-tetramethylguanidine (TMG) (1.2 equivalents) dropwise to the stirred solution. The formation of the ylide is often indicated by a color change.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Wittig Reaction: Dissolve 2,3,5,6-tetrafluoro-4-iodobenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired fluorinated stilbene derivative.[1][4][7]

Protocol 2: Synthesis of an α,β-Unsaturated Ester via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another highly effective method for olefination, often providing higher yields and easier purification compared to the Wittig reaction, particularly for the synthesis of (E)-alkenes.[8][9]

Materials:

  • 4-Fluorobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Phosphonate Anion Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Exercise caution as hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution becomes clear.

  • HWE Reaction: Cool the solution back to 0 °C and add a solution of 4-fluorobenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by distillation or column chromatography to afford the ethyl 4-fluorocinnamate.[10][11]

Protocol 3: Knoevenagel Condensation for Electron-Acceptor Moieties

The Knoevenagel condensation is particularly useful for synthesizing electron-deficient alkenes by reacting an aldehyde with an active methylene compound. These products can serve as potent electron-acceptor units in donor-acceptor type organic semiconductors.

Materials:

  • Pentafluorobenzaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve pentafluorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature. The product often precipitates out of the solution as it forms.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Isolation: Collect the precipitated product by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization if necessary.[12][13]

Impact of Fluorination Pattern on Material Properties

The position and number of fluorine atoms on the benzaldehyde ring have a significant impact on the properties of the resulting organic semiconductor.

Fluorinated Benzaldehyde PrecursorResulting Material Property ChangeRationale
Monofluorination (e.g., 4-fluorobenzaldehyde) Moderate decrease in HOMO/LUMO levels.A single fluorine atom provides a moderate inductive effect.
Difluorination (e.g., 2,4-difluorobenzaldehyde) Significant lowering of HOMO/LUMO levels.The additive inductive effect of two fluorine atoms enhances the electron-withdrawing nature.
Perfluorination (e.g., pentafluorobenzaldehyde) Drastic reduction in HOMO/LUMO levels, often leading to n-type behavior.The strong cumulative inductive effect of multiple fluorine atoms creates a highly electron-deficient aromatic system.[2]
Positional Isomers Subtle tuning of electronic properties and molecular packing.The position of fluorine influences the molecular dipole moment and the potential for intermolecular interactions (e.g., C-H···F bonds), which can affect crystal packing and charge transport.[14]

Characterization and Purification of Fluorinated Organic Semiconductors

The synthesis of high-performance organic electronic materials requires rigorous characterization and purification.

Characterization Techniques
  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the chemical structure of the synthesized molecules. ¹⁹F NMR is particularly crucial for verifying the incorporation and environment of fluorine atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Optoelectronic Characterization:

    • UV-Visible (UV-Vis) Spectroscopy: To determine the optical bandgap of the material.

    • Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.

  • Morphological and Crystalline Characterization:

    • Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of thin films.[2]

    • X-ray Diffraction (XRD): To probe the crystalline structure and molecular packing in the solid state.

Purification Protocols

The purity of the organic semiconductor is a critical factor for achieving high device performance.[15][16] Impurities can act as charge traps, severely limiting charge carrier mobility.

  • Column Chromatography: The primary method for purifying the crude product after synthesis.

  • Recrystallization: Effective for obtaining highly crystalline materials.

  • Train Sublimation: A highly effective technique for purifying volatile organic semiconductors to achieve the high purity required for electronic applications.[15][16] This method involves heating the material under high vacuum and collecting the sublimed product on a cooler surface, leaving non-volatile impurities behind.

Conclusion

Fluorinated benzaldehydes are indispensable building blocks in the design and synthesis of next-generation organic electronic materials. Their use provides a strategic and versatile platform for fine-tuning the electronic and physical properties of organic semiconductors. By carefully selecting the fluorination pattern and the appropriate synthetic methodology, researchers can develop materials with enhanced stability, optimized energy levels, and improved charge transport characteristics, ultimately leading to more efficient and durable organic electronic devices. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the vast potential of fluorinated benzaldehydes in this exciting and rapidly evolving field.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Impact of Fluorine Chemistry on Next-Gen Electronic Materials.
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  • Lee, S. W., Hussain, M. W., et al. (2021). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Communications Chemistry, 4(1), 1-9. Available from: [Link]

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  • Chen, H., et al. (2007). Air Stable n-Channel Organic Semiconductors for Thin Film Transistors Based on Fluorinated Derivatives of Perylene Diimides. Chemistry of Materials, 19(4), 837-843. Available from: [Link]

  • Thiemann, T. (2007). Solventless Wittig olefination with fluorinated benzaldehydes. Journal of Chemical Research, 2007(11), 654-656. Available from: [Link]

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  • Li, J., et al. (2021). Fluorinated polymeric insulating layer surface advancement by fluorine based cross-linking for high-performance organic electronic applications. Journal of Materials Chemistry C, 9(4), 1318-1326. Available from: [Link]

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  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409. Available from: [Link]

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  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. Available from: [Link]

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  • Ishii, T., et al. (2012). Design and synthesis of galactose-conjugated fluorinated and non-fluorinated proline oligomers: towards antifreeze molecules. Chemical Communications, 48(68), 8568-8570. Available from: [Link]

  • Rudebusch, J. E., et al. (2016). The Position and Frequency of Fluorine Atoms Changes the Electron Donor/Acceptor Properties of Fluorophenoxy Silicon Phthalocyanines within Organic Photovoltaic Devices. The Journal of Physical Chemistry C, 120(23), 12514-12525. Available from: [Link]

  • US Patent No. US6514471B1. (2003). Removing fluorine from semiconductor processing exhaust gas.
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  • Zhang, Y., et al. (2025). Synthesis of Versatile DNA-Conjugated Aldehydes by Controlled Oxidation of Amines. Angewandte Chemie International Edition, 64(34), e202507064. Available from: [Link]

  • Chen, Z., et al. (2017). Design and synthesis of stable indigo polymer semiconductors for organic field-effect transistors with high fluoride sensitivity. Journal of Materials Chemistry C, 5(20), 4893-4900. Available from: [Link]

  • Irimia-Vladu, M., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers, 4(11), 3255-3265. Available from: [Link]

  • K. P., S., et al. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Materials, 17(17), 3848. Available from: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

  • US Patent No. US1946195A. (1934). Purification of organic fluorine compounds.
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  • ResearchGate. (2025). Eco-friendly synthesis of highly emissive benzothiadiazole-based fluorophores via a solvent-free hand-grinding Horner–Wadsworth–Emmons reaction in ≤1 minute. Available from: [Link]

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  • ResearchGate. (2018). Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. Available from: [Link]

  • Hori, T., et al. (2023). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. ChemRxiv. Available from: [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated aromatic aldehyde. As a key building block in the synthesis of pharmaceuticals and advanced materials, achieving high purity of this compound is critical for successful downstream applications. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions based on established chemical principles.

Question 1: After synthesis and work-up, my crude this compound is a dark-colored oil. What are the likely impurities and how can I remove them?

Answer:

The dark coloration in your crude product typically indicates the presence of polymeric or highly conjugated impurities. These can arise from several sources, including side reactions during synthesis or degradation of the product. The primary impurity of concern with aldehydes is the corresponding carboxylic acid, 3,5-Difluoro-2-methylbenzoic acid, formed via air oxidation.[1] This oxidation is a common issue with aldehydes and can be exacerbated by prolonged exposure to air, especially at elevated temperatures.[2]

Recommended Purification Strategy:

  • Aqueous Wash: Begin with an extractive workup. Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic impurity, 3,5-Difluoro-2-methylbenzoic acid, into its sodium salt, which is soluble in the aqueous layer and can thus be removed.[1] Be cautious and perform this wash in a separatory funnel, venting frequently, as the neutralization reaction will produce carbon dioxide gas.

  • Brine Wash & Drying: Following the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and break up any emulsions.[3] Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Solvent Removal: After drying, filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[3]

This initial acid-base extraction is a crucial first step and often significantly improves the purity and color of your product before proceeding to more rigorous purification techniques.

Question 2: I performed column chromatography to purify my this compound, but I'm still seeing impurities in the final product. What could be going wrong?

Answer:

Column chromatography is a powerful technique for purifying aldehydes, but several factors can lead to suboptimal separation.[5][6] Aldehydes can sometimes be sensitive to the silica gel, potentially leading to decomposition.[1]

Troubleshooting Steps for Column Chromatography:

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, if you suspect decomposition, you can use deactivated silica gel. This is prepared by mixing the silica gel with a small amount of a polar solvent, like water, or by pre-treating the column with a solvent system containing a small amount of a weak base like triethylamine to neutralize acidic sites.

  • Solvent System (Mobile Phase) Selection: The polarity of the eluent is critical for good separation.[5] For aromatic aldehydes, a non-polar solvent system is generally a good starting point. A mixture of hexane and ethyl acetate is a common choice.[4] You should optimize the solvent ratio using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.3 for your desired compound. This will ensure it moves down the column at an appropriate rate for effective separation from both more polar and less polar impurities.

  • Column Packing and Loading: Ensure your column is packed uniformly to prevent channeling, where the solvent and sample bypass parts of the stationary phase.[5] The sample should be loaded onto the column in a minimal amount of solvent to create a narrow band at the top of the column. Overloading the column with too much sample will lead to poor separation.[5]

  • Monitoring Elution: Monitor the fractions being collected from the column using TLC to identify which fractions contain your pure product.[5]

Question 3: I'm considering distillation for purification. What are the key parameters to consider for this compound?

Answer:

Distillation is an excellent method for purifying liquid compounds, especially on a larger scale.[7] For substituted benzaldehydes, vacuum distillation is often preferred to prevent thermal decomposition at high temperatures.[8][9]

Key Considerations for Distillation:

  • Apparatus Setup: Use a well-sealed fractional distillation apparatus for the best separation from impurities with close boiling points. Ensure all glassware joints are properly greased to maintain a good vacuum.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Avoid overheating, as this can lead to decomposition.

  • Fraction Collection: Collect different fractions as the temperature of the distillate changes. Analyze each fraction by an appropriate method (e.g., GC-MS or NMR) to determine its purity.

Question 4: Can I use recrystallization to purify this compound? If so, what solvents are suitable?

Answer:

Recrystallization is a highly effective purification technique for solid compounds.[11] Since this compound is a liquid at room temperature (related compounds like 3-Fluoro-2-methylbenzaldehyde have a melting point of 17 °C), standard recrystallization is not feasible.[10][12]

However, if your product solidifies upon cooling, you could potentially use a low-temperature recrystallization. The key is to find a solvent in which the compound is soluble at a slightly elevated temperature but sparingly soluble at a very low temperature (e.g., in a dry ice/acetone bath).

Solvent Selection for Low-Temperature Recrystallization:

  • Solubility: The ideal solvent will dissolve the aldehyde when warm but allow it to crystallize out upon cooling, while the impurities remain in solution.[11]

  • Common Solvents: For aromatic aldehydes, non-polar to moderately polar solvents are often used. You could screen solvents like hexanes, pentane, or a mixed solvent system like hexane/diethyl ether.

Alternative for Aldehydes: Bisulfite Adduct Formation

A classic chemical method for purifying aldehydes involves the formation of a solid bisulfite addition product.[13]

  • Reaction: The crude aldehyde is reacted with a saturated aqueous solution of sodium bisulfite (NaHSO₃). This forms a crystalline adduct that is insoluble in the reaction mixture and can be isolated by filtration.

  • Regeneration: The purified adduct is then treated with an acid or a base to regenerate the pure aldehyde, which can be extracted with an organic solvent.[13]

This method is particularly useful for removing non-aldehydic impurities.[13]

II. Frequently Asked Questions (FAQs)

What are the typical physical properties of this compound?

While specific data for this compound is limited, we can infer properties from similar compounds. For example, 2-methylbenzaldehyde is a colorless liquid with a boiling point of 199-200 °C.[14] The presence of fluorine atoms will likely alter the boiling point and density. It is expected to be a liquid at room temperature and soluble in common organic solvents.[10]

What are the main safety precautions to take when handling this compound?

Substituted benzaldehydes should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Aldehydes can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of vapors and direct contact with the skin.[15]

How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and identifying any impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them by their mass spectra, providing a quantitative measure of purity.[5]

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ is characteristic of the aldehyde functional group. The absence of a broad O-H stretch (around 3000 cm⁻¹) can indicate the successful removal of the carboxylic acid impurity.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition by running TLC plates of your crude material with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chosen eluent (or a less polar solvent like dichloromethane if solubility is an issue) and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a bellows or nitrogen line) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Analysis: Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

IV. Visualization of Purification Workflow

Decision Tree for Purification Method Selection

Purification_Workflow start Crude this compound wash Aqueous Wash (NaHCO3, Brine) start->wash distillation Vacuum Distillation wash->distillation Large Scale / Thermally Stable chromatography Column Chromatography wash->chromatography Small Scale / Close Boiling Impurities analysis Purity Analysis (NMR, GC-MS) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: A decision-making workflow for selecting the appropriate purification method.

V. References

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • CMU.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • Jack Westin. (n.d.). Column Chromatography - Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes. Retrieved from

  • Google Patents. (n.d.). CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method. Retrieved from

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Kasturi Aromatics. (n.d.). material safety data sheet sds/msds - BENZALDEHYDE. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method. Retrieved from

  • Wikipedia. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

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Technical Support Center: Synthesis of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and provide robust, field-tested protocols. Our focus is on explaining the "why" behind the "how," ensuring a deep understanding of the reaction mechanisms and empowering you to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms and a methyl group on the benzaldehyde scaffold introduces unique electronic and steric properties. However, this substitution pattern also presents significant challenges in achieving high-yield formylation of the starting material, 1,3-difluoro-2-methylbenzene. The primary obstacles include the deactivating effect of the fluorine atoms on the aromatic ring and directing the formylation to the sterically hindered C2 position.

This guide will focus on the most direct and commonly employed synthetic strategies, with a primary emphasis on troubleshooting the ortho-lithiation and formylation route.

Part 1: Primary Synthesis Route & Troubleshooting

The most direct and frequently explored method for synthesizing this compound is through directed ortho-metalation (DoM) of 1,3-difluoro-2-methylbenzene, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[1][2]

Logical Workflow for Directed ortho-Metalation

Ortho-Lithiation Workflow cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Lithiation (Deprotonation) cluster_2 Step 3: Formylation (Electrophilic Quench) cluster_3 Step 4: Work-up & Isolation Setup Strictly Anhydrous Setup (Flame-dried glassware, inert atmosphere) Reagents 1,3-Difluoro-2-methylbenzene Anhydrous THF Base Add LDA in THF Maintain -78°C Reagents->Base Stir Stir for 1-2 hours @ -78°C Base->Stir Formation of Aryllithium DMF Add Anhydrous DMF Maintain -78°C Stir->DMF Warm Slowly warm to RT DMF->Warm Formation of Tetrahedral Intermediate Quench Aqueous HCl Quench Warm->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify

Caption: Workflow for the synthesis via ortho-lithiation.

Detailed Experimental Protocol: ortho-Lithiation and Formylation

This protocol is designed to selectively deprotonate the C2 position of the aromatic ring, which is situated between the two directing fluorine atoms.[3]

Materials:

  • 1,3-Difluoro-2-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1,3-difluoro-2-methylbenzene (1.0 eq) to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature below -70 °C. A color change may be observed.

  • Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by column chromatography on silica gel to obtain pure this compound.

Part 2: Troubleshooting Guide & FAQs

Low yield is a common frustration in this synthesis. The following section addresses the most frequent issues and provides scientifically-grounded solutions.

Troubleshooting Decision Tree

Troubleshooting Tree Start Low Yield of This compound Q1 Analysis of Side Products: What is the major impurity? Start->Q1 Impurity1 Recovered Starting Material (1,3-Difluoro-2-methylbenzene) Q1->Impurity1 Starting Material Impurity2 Benzylic Functionalized Product (e.g., 1-(3,5-Difluorophenyl)ethanol) Q1->Impurity2 Benzylic Product Impurity3 Other Isomers of Difluoro-methylbenzaldehyde Q1->Impurity3 Isomeric Aldehyde Impurity4 Polymeric/Tarry Material Q1->Impurity4 Tarry Residue Sol1 Issue: Incomplete Lithiation - Check LDA quality/titer - Ensure strictly anhydrous conditions - Increase reaction time/equivalents of LDA Impurity1->Sol1 Sol2 Issue: Incorrect Regioselectivity (Benzylic Lithiation) - Use LDA instead of n-BuLi/s-BuLi - Maintain temperature at -78°C - n-BuLi favors kinetic deprotonation of the methyl group Impurity2->Sol2 Sol3 Issue: Incorrect Regioselectivity (Aromatic) - Fluorine is a strong ortho-director - C2 is most acidic due to flanking F atoms - Confirm starting material purity Impurity3->Sol3 Sol4 Issue: Poor Quench/Decomposition - Ensure DMF is anhydrous - Maintain low temperature during DMF addition - Check for side reactions with THF at higher temps Impurity4->Sol4

Caption: Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: My yield is very low and I recover mostly starting material. What went wrong?

A: This is a classic sign of incomplete or failed lithiation. The formation of the aryllithium intermediate is the critical step and is highly sensitive to reaction conditions.

  • Causality: Organolithium reagents are extremely strong bases and react readily with even trace amounts of protic species, such as water. Any moisture in your glassware, solvent (THF), or inert gas will consume the LDA before it can deprotonate the aromatic ring. Secondly, the activity of commercial LDA solutions can vary.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen. Use freshly distilled, anhydrous THF.[4]

    • Verify Base Strength: If possible, titrate your LDA solution to confirm its molarity. Alternatively, use a fresh bottle from a reliable supplier.

    • Increase Equivalents/Time: You can incrementally increase the equivalents of LDA (e.g., to 1.2-1.3 eq) or extend the stirring time after LDA addition to 2-3 hours to ensure complete deprotonation.

Q2: I'm getting a product corresponding to functionalization at the methyl group, not on the ring. Why?

A: You are observing benzylic lithiation, which is a competing reaction pathway. The choice of the organolithium base is crucial for controlling the regioselectivity.

  • Causality & Expertise: While the C2 proton (between the fluorine atoms) is thermodynamically more acidic, the protons on the methyl group are kinetically more accessible. Stronger, more sterically hindered bases like Lithium diisopropylamide (LDA) favor the thermodynamic deprotonation at the C2 position. In contrast, less hindered and highly basic alkyllithiums like n-Butyllithium (n-BuLi) will preferentially deprotonate the most kinetically accessible protons on the methyl group.[3]

  • Solution: The primary solution is to use LDA for ortho-lithiation of this substrate. If you must use an alkyllithium, conditions must be carefully controlled, but LDA is the recommended base for this transformation.

Q3: The reaction is messy, and I'm isolating a dark, tarry substance with very little desired product.

A: This often points to issues during the formylation (quenching) step or temperature control problems.

  • Causality: The reaction of the aryllithium with DMF is highly exothermic. If DMF is added too quickly or if the reaction is allowed to warm prematurely, side reactions can occur. The aryllithium can also react with the THF solvent at temperatures above approximately -20 °C.[4] Furthermore, impure or wet DMF can lead to a host of side products and polymerization.

  • Troubleshooting Steps:

    • Use Anhydrous DMF: Use a freshly opened bottle of anhydrous DMF or distill it from a suitable drying agent.

    • Maintain Low Temperature: Ensure your cooling bath is maintained at -78 °C throughout the addition of both LDA and DMF. Add the DMF very slowly, dropwise.

    • Controlled Warming: Do not remove the cooling bath abruptly. Allow the reaction to warm slowly to room temperature to ensure a controlled reaction.

Q4: Can I use a Vilsmeier-Haack reaction for this synthesis?

A: While the Vilsmeier-Haack reaction is a powerful formylation method, it is generally not suitable for this specific substrate.

  • Expertise & Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5][6] The Vilsmeier reagent (e.g., formed from POCl₃ and DMF) is a relatively weak electrophile.[7] For the reaction to be successful, the aromatic ring must be electron-rich. The two fluorine atoms on your starting material are strongly electron-withdrawing, deactivating the ring towards electrophilic attack. Consequently, forcing conditions would be required, likely leading to low yields and decomposition.

Part 3: Alternative Synthetic Routes

If direct formylation via ortho-lithiation proves problematic, two alternative multi-step routes can be considered.

Alternative Route 1: Oxidation of (3,5-difluoro-2-methylphenyl)methanol

This route involves synthesizing the corresponding benzyl alcohol and then oxidizing it to the desired aldehyde.

Oxidation_Route cluster_0 Step A: Grignard Formation & Formaldehyde Quench cluster_1 Step B: Selective Oxidation Start 1-Bromo-3,5-difluoro- 2-methylbenzene Grignard Mg, THF Start->Grignard Formation of Grignard Reagent Formaldehyde 1. Paraformaldehyde 2. H₃O⁺ work-up Grignard->Formaldehyde Alcohol (3,5-difluoro-2-methylphenyl)methanol Formaldehyde->Alcohol Oxidant Mild Oxidant (e.g., PCC, DMP, or TEMPO) Product This compound Oxidant->Product

Caption: Two-step synthesis via alcohol oxidation.

  • Key Considerations:

    • Step A: Requires the synthesis of the appropriate bromo-substituted starting material. The Grignard formation must be conducted under strictly anhydrous conditions.[8]

    • Step B: The oxidation of the primary alcohol to the aldehyde must be performed with a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[9][10] Suitable reagents include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a TEMPO-catalyzed oxidation.[11][12]

Alternative Route 2: Reduction of 3,5-Difluoro-2-methylbenzoic Acid

This approach leverages the corresponding carboxylic acid, which may be commercially available or synthesized separately, and reduces it to the aldehyde.[13]

  • Key Considerations:

    • Reduction: Direct reduction of a carboxylic acid to an aldehyde can be challenging as many reducing agents will proceed to the primary alcohol. A common strategy involves first converting the carboxylic acid to a more reactive derivative (e.g., an acid chloride or a Weinreb amide) followed by reduction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LITBAH) or DIBAL-H.

Comparison of Synthetic Routes
RouteStarting MaterialKey StepsProsCons
Primary: Ortho-Lithiation 1,3-Difluoro-2-methylbenzene1. Lithiation (LDA) 2. Formylation (DMF)Most direct, one-pot procedure.Highly sensitive to moisture; potential for benzylic side-reaction with wrong base.
Alt. 1: Alcohol Oxidation 1-Bromo-3,5-difluoro-2-methylbenzene1. Grignard formation 2. Quench with H₂CO 3. OxidationMilder conditions for the final step.Multi-step; requires specific starting material; risk of over-oxidation.
Alt. 2: Acid Reduction 3,5-Difluoro-2-methylbenzoic acid1. Activation (e.g., to acid chloride) 2. Controlled ReductionStarts from a stable, potentially available intermediate.Multi-step; requires careful control of reduction to avoid alcohol formation.

References

  • The directing group wins over acidity: kinetically controlled regioselective lithiation for functionalization of 2-(2,4-dihalophenyl)-1,3-dithiane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. Available at: [Link]

  • 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Lithiation and Organolithium Reactions. Mettler Toledo. Available at: [Link]

  • A novel method for the formylation of Grignard reagent. ResearchGate. Available at: [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. Available at: [Link]

  • preparation of Grignard reagents. YouTube. Available at: [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate. Available at: [Link]

  • How to Create a Grignard Reagent ("Preparation"). YouTube. Available at: [Link]

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  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. ResearchGate. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Grignard Reagents: Their Preparation. Ursinus Digital Commons. Available at: [Link]

  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis. Available at: [Link]

  • Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined Ortho-Lithiation-Halocyclization Strategies. The Journal of Organic Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. ResearchGate. Available at: [Link]

  • Grignard Reaction. University of Wisconsin-Madison. Available at: [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Aerobic oxidation and oxidative esterification of alcohols through cooperative catalysis under metal-free conditions. The Royal Society of Chemistry. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • 3,5-Difluoro-2-Methylbenzoic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. Available at: [Link]

  • Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenxy-3H-indol-2-yl)-malonaldehyde and its some of reactions. Growing Science. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Reactions for 3,5-Difluoro-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 3,5-Difluoro-2-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation. The following content is structured in a question-and-answer format to directly address specific issues and explain the underlying chemical principles.

Frequently Asked Questions (FAQs): Synthesis & Core Reactions
Q1: What is the most common and reliable method for synthesizing the parent compound, this compound?

The most prevalent and industrially relevant method for synthesizing substituted benzaldehydes, including this compound, is through the formylation of an electron-rich aromatic precursor. The Vilsmeier-Haack reaction is particularly effective for this transformation.[1][2][3][4]

Core Principle: The reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a "Vilsmeier reagent." This reagent, typically a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][5] The Vilsmeier reagent is a mild electrophile that attacks the electron-rich 1,3-difluoro-2-methylbenzene ring, leading to the aldehyde after aqueous workup.[1][2]

Q2: My Vilsmeier-Haack formylation is giving very low yields. What are the most likely causes and how can I fix it?

Low yield is a frequent issue, often stemming from reagent quality, reaction conditions, or substrate reactivity. Here’s a systematic approach to troubleshooting:

Potential Cause & Solution Table

Potential CauseScientific Rationale & Recommended Solution
Degraded Reagents The Vilsmeier reagent is highly sensitive to moisture. POCl₃ can hydrolyze to phosphoric acid, and DMF can contain water or formic acid impurities. Solution: Always use freshly distilled or newly opened bottles of POCl₃ and anhydrous DMF.[1]
Insufficient Activation The methyl group is activating, but the two fluorine atoms are deactivating. The overall ring system may not be sufficiently electron-rich for the reaction to proceed efficiently at low temperatures. Solution: Gradually increase the reaction temperature. While reagent formation is done at 0°C, the subsequent reaction with the aromatic substrate may require heating to 40-80°C or even higher. Monitor progress by TLC or LCMS to find the optimal temperature.[1]
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Solution: Increase the equivalents of the Vilsmeier reagent. A common starting point is 1.5 equivalents of the reagent relative to the aromatic substrate.[1]
Incomplete Reaction Time Electrophilic aromatic substitutions, especially on moderately activated rings, can be slow. Solution: Extend the reaction time significantly. For sluggish reactions, stirring overnight at an elevated temperature may be necessary.[1]

Experimental Workflow: Vilsmeier-Haack Reaction Optimization

cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis Prep Use Anhydrous DMF & Fresh POCl₃ Temp Form Vilsmeier Reagent at 0°C Prep->Temp Critical for success Add Add Substrate Dropwise Temp->Add Maintain low temp Heat Heat Reaction to 40-80°C Add->Heat For moderately active rings Monitor Monitor by TLC/LCMS Heat->Monitor Quench Quench on Ice & Hydrolyze Monitor->Quench Upon completion Extract Extract Product Quench->Extract Analyze Analyze Yield & Purity Extract->Analyze

Caption: Workflow for Vilsmeier-Haack optimization.

Q3: I'm observing significant side products. What are they and how can I suppress their formation?

Side product formation is typically related to the high reactivity of intermediates or the presence of multiple reactive sites.

  • Diaryl Methane Formation: Under strongly acidic conditions or with a high concentration of Lewis acids, the newly formed aldehyde can react with another molecule of the starting arene to form a diaryl methane byproduct.[6]

    • Solution: Ensure that the stoichiometry of POCl₃ is not excessively high. The Vilsmeier-Haack is generally less prone to this than Friedel-Crafts type reactions, but it can occur. Proper quenching is also essential.

  • Diformylation: Highly activated aromatic rings can sometimes undergo reaction at a second position.[6] For 1,3-difluoro-2-methylbenzene, the primary site of formylation is C4 (para to the methyl group and ortho to a fluorine), which is sterically accessible and electronically favored. A second formylation is less likely but possible under harsh conditions.

    • Solution: Use the minimum necessary equivalents of the Vilsmeier reagent and avoid excessively long reaction times or high temperatures once the desired product has formed.

Q4: How can I effectively use this compound in subsequent Grignard and Wittig reactions?

This aldehyde is a versatile building block. However, its electronic nature (electron-withdrawing fluorine atoms) can influence reactivity.

Grignard Reactions: The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to the aldehyde's carbonyl group.[7][8][9]

  • Key Consideration: Grignard reagents are extremely strong bases and will react with any acidic protons, including water.[8][9] All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) are mandatory.[7]

  • Troubleshooting:

    • Failure to Initiate: If the Grignard reagent formation doesn't start, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7]

    • Low Yield of Alcohol Product: This often points to moisture contamination quenching the Grignard reagent. Ensure all components, including the aldehyde solution, are scrupulously dry. The addition of the aldehyde should be done at a controlled temperature (e.g., 0°C) to manage the exothermic reaction.[7]

Workflow for a Grignard Reaction

A 1. Prepare Grignard Reagent (R-Br + Mg in dry ether) B 2. Cool Reagent to 0°C A->B Ensure complete formation C 3. Add Aldehyde Solution (in dry ether) dropwise B->C Control exotherm D 4. Warm to RT & Stir C->D E 5. Quench with aq. NH₄Cl D->E After 1-2 hours F 6. Extract & Purify Alcohol E->F

Caption: Step-by-step Grignard reaction workflow.

Wittig Reactions: The Wittig reaction converts the aldehyde into an alkene using a phosphorus ylide (Wittig reagent).[10][11][12]

  • Key Consideration: The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide.[10][12]

    • Non-stabilized ylides (e.g., from alkyl halides) typically give the (Z)-alkene.[10]

    • Stabilized ylides (with electron-withdrawing groups like esters) give the (E)-alkene.[10][12]

  • Troubleshooting:

    • No Reaction: Ensure the ylide was successfully formed. This requires a strong base (like n-BuLi or NaH) to deprotonate the phosphonium salt.[11][13]

    • Poor Stereoselectivity: For semi-stabilized ylides, selectivity can be poor.[12] The Schlosser modification can be used to favor the E-alkene by using phenyllithium at low temperatures to equilibrate the betaine intermediate.[12]

Troubleshooting Guide: Purification & Scale-Up
Q5: My crude product is a dark oil that is difficult to purify. What are the best purification strategies?

Fluorinated benzaldehydes can be challenging to purify due to their physical properties and potential for thermal instability.

Purification Strategy Decision Tree

Start Crude Product Distill Vacuum Distillation Start->Distill Thermally Stable? Impurity BP different? Recryst Recrystallization Start->Recryst Solid at RT? Can find suitable solvent? Column Column Chromatography Start->Column Liquid/Oily? Close impurities? Distill->Recryst No (Decomposition) Success Pure Product Distill->Success Yes Recryst->Column No ('Oils Out') Recryst->Success Yes Column->Success

Caption: Decision tree for purification methods.

Detailed Purification Protocols:

  • Vacuum Distillation: This is often the first choice for removing non-volatile impurities.

    • Pre-treatment: Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities, followed by water and brine washes. Dry thoroughly over anhydrous magnesium sulfate.[14]

    • Problem: Product darkens or decomposes.

      • Cause: Distillation temperature is too high or heating is prolonged.[14]

      • Solution: Use a better vacuum to lower the boiling point. Ensure even heating with a mantle and vigorous stirring.[14]

  • Recrystallization: Ideal if the product is a solid at room temperature.

    • Problem: Compound "oils out" instead of crystallizing.

      • Cause: The solvent's boiling point is higher than the compound's melting point, or the solution is cooling too quickly.[14]

      • Solution: Choose a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A two-solvent system (adding an "anti-solvent" dropwise) can also induce crystallization.[14]

    • Problem: No crystals form upon cooling.

      • Cause: The solution is not supersaturated (too much solvent).[14]

      • Solution: Evaporate some solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. If available, add a seed crystal.[14]

Q6: The reaction worked perfectly on a 1g scale, but failed when I tried to scale up to 50g. What went wrong?

Scale-up introduces challenges that are not apparent at the bench scale, primarily related to heat and mass transfer.[15][16][17][18]

Common Scale-Up Issues and Mitigation

IssueRationale & Mitigation Strategy
Poor Heat Transfer The surface-area-to-volume ratio decreases dramatically upon scale-up.[15] Exothermic reactions (like Vilsmeier reagent formation or Grignard reactions) can "run away" as the reactor cannot dissipate heat fast enough, leading to side reactions and decomposition.[16][18] Mitigation: Use a jacketed reactor with controlled cooling. Add reagents dropwise at a rate determined by the internal temperature, not a fixed time. For highly exothermic steps, consider a semi-batch process.
Inefficient Mixing What is easily mixed with a small magnetic stir bar becomes challenging in a large flask or reactor. "Dead zones" can form, leading to localized high concentrations of reagents and non-uniform temperature distribution.[15][18] Mitigation: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., anchor or turbine) to ensure vigorous agitation and homogeneity throughout the reaction vessel.
Extended Addition/Reaction Times Adding reagents takes longer at scale. This can affect the concentration profile of the reaction over time. An intermediate that was transient at the lab scale might persist and decompose at a larger scale due to longer exposure to the reaction conditions.[15] Mitigation: Before scaling up, run a lab experiment that mimics the extended addition and reaction times of the larger scale to check for product instability or new impurity formation.
References
  • Benchchem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
  • Organic Chemistry Portal. (n.d.). Formylation.
  • Mahajan, D., et al. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • Wikipedia. (n.d.). Formylation.
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
  • YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation.
  • ChemistryViews. (2015). Formylation with Carbon Dioxide.
  • ResearchGate. (n.d.). Different formylation methods.
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • ChemicalBook. (n.d.). 3,5-Difluorobenzaldehyde synthesis.
  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • ResearchGate. (2001). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers.
  • Grignard Reaction. (n.d.).
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Journal of the American Chemical Society. (2025). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media.
  • Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde.
  • Google Patents. (n.d.). EP1313690B1 - Method of producing fluorinated and chlorinated benzaldehydes.
  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • PMC - NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Master Organic Chemistry. (2018). How Are Ylides Made? A Quick Primer.
  • Wikipedia. (n.d.). Wittig reaction.
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  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • PubChem. (n.d.). 3,5-Difluorobenzaldehyde.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Wikipedia. (n.d.). Fluorobenzaldehyde.
  • Google Patents. (n.d.). CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene.
  • Semantic Scholar. (2005). Synthesis of gem-difluorides from aldehydes using DFMBA.
  • Springer. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory.
  • Chemsrc. (2025). This compound.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • NIST WebBook. (n.d.). Benzaldehyde, 2-methyl-.

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Technical Support Center: Column Chromatography of Fluorinated Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with the column chromatography of this important class of compounds. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to empower you to overcome common purification hurdles.

Fundamental Principles: The Twin Challenges of Fluorine and Aldehydes

Successfully purifying fluorinated aldehydes requires navigating a dual set of challenges: the unique behavior of organofluorine compounds and the inherent reactivity of the aldehyde functional group.

  • The Fluorine Factor: The high electronegativity of fluorine atoms significantly alters a molecule's physicochemical properties.[1] It can reduce basicity, increase oxidative and thermal stability, and create unique intermolecular interactions.[1] In chromatography, this leads to the "fluorous effect"—a tendency for highly fluorinated compounds to have low solubility in both polar and non-polar solvents but high solubility in perfluorinated solvents.[2][3] This unique partitioning behavior can be exploited for selective separations using fluorinated stationary phases.[2][4][5]

  • The Aldehyde Factor: The aldehyde group is highly susceptible to a range of chemical transformations. It is prone to oxidation to the corresponding carboxylic acid, especially when exposed to air and silica gel.[6] Furthermore, its electrophilic nature makes it reactive towards nucleophiles and susceptible to decomposition, polymerization, or side reactions on acidic stationary phases like standard silica gel.[7][8][9]

Understanding these two aspects is the foundation for developing robust and reproducible purification protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated aldehyde decomposing during silica gel chromatography?

A1: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups.[8][10] This acidity can catalyze several undesirable reactions with sensitive aldehydes, including:

  • Acetal Formation: Reaction with residual alcohol from the mobile phase.

  • Polymerization: Especially common for α,β-unsaturated or electron-deficient aldehydes.[9]

  • Oxidation: The silica surface can promote oxidation to the corresponding carboxylic acid, which then binds strongly to the column.[6][11]

  • Reduction: In the presence of certain hydride donors, silica gel can even promote the reduction of aldehydes to alcohols.[7][12]

If you observe streaking, material loss, or the appearance of new, more polar spots on your TLC plate after spotting your crude material, silica-induced decomposition is a likely cause.[10]

Q2: What is the best stationary phase for purifying a fluorinated aldehyde?

A2: The optimal stationary phase depends on the structure of your aldehyde and the nature of the impurities.

Stationary PhaseBest ForKey Considerations & Rationale
Deactivated Silica Gel Acid-sensitive aldehydes; routine purifications.Pre-treating silica gel with a base like triethylamine neutralizes acidic silanol sites, preventing compound degradation.[8][13][14] This is often the first and most effective strategy to try.
Alumina (Neutral or Basic) Highly acid-sensitive compounds; alternatives to silica.Alumina offers a different selectivity and is less acidic than silica. However, it can be more reactive, so its compatibility should be tested.[8][10]
Fluorinated Phases (F-SPE) Highly fluorinated aldehydes; separating from non-fluorinated impurities.These phases leverage "fluorous-fluorous" interactions for retention.[2][15] A highly fluorinated aldehyde will be strongly retained, while non-fluorinated (hydrocarbon) impurities elute quickly, offering an orthogonal separation mechanism.[4][5]
Reversed-Phase (C18, PFP) Polar fluorinated aldehydes; often used in HPLC.While standard C18 can be used, Pentafluorophenyl (PFP) phases often provide superior selectivity for fluorinated and aromatic compounds due to multiple interaction mechanisms like π-π, dipole-dipole, and charge transfer.[4][16]

Q3: How do I choose the right mobile phase (eluent)?

A3: Mobile phase selection is an empirical process best guided by Thin-Layer Chromatography (TLC) analysis.[8][17]

  • Start Simple: Begin with a standard non-polar/polar solvent system like Hexanes/Ethyl Acetate.

  • Target Rf: Aim for an Rf value of 0.2-0.35 for your desired compound on the TLC plate. This generally translates to a good elution profile on the column.[8]

  • Incorporate a Base: If you are using standard or deactivated silica for an acid-sensitive aldehyde, adding a small amount of triethylamine (~0.1-1%) to your mobile phase can suppress degradation by continuously neutralizing the stationary phase.[13][14]

  • Consider Alternatives: Dichloromethane can improve solubility but may slow down flow rates.[13] Toluene or benzene can offer unique selectivity for aromatic compounds but are used less frequently due to toxicity concerns.[13] For reversed-phase applications, fluorinated alcohols like hexafluoroisopropanol (HFIP) can be powerful mobile phase modifiers that enhance signal in LC-MS applications.[18]

Q4: My compound came off the column, but my yield is very low. Where did it go?

A4: Low recovery is a common problem with several potential causes:

  • Decomposition on the Column: As discussed in Q1, the aldehyde may have degraded. Testing your compound's stability on a TLC plate spotted and left for 30-60 minutes can diagnose this.[10]

  • Irreversible Adsorption: If your aldehyde oxidized to a carboxylic acid, it may be irreversibly bound to the silica gel.

  • Fractions are Too Dilute: Your compound may have eluted, but in a much larger volume of solvent than expected, making it difficult to detect by TLC. Try concentrating a wider range of fractions to see if the compound appears.[10]

  • Co-elution with a UV-Quenching Impurity: If you are monitoring by UV-shadowing on TLC, an impurity might be masking your product's spot. Staining the TLC plate (e.g., with potassium permanganate or vanillin) can help visualize all components.

Troubleshooting Guide: A Problem-Solving Framework

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Problem 1: My fluorinated aldehyde is streaking badly on the column and TLC plate.

Primary Suspect: Chemical instability or interaction with the stationary phase.

Potential Cause Diagnostic Test Recommended Solution & Rationale
Silica Acidity Spot your compound on a silica TLC plate. Spot a second lane with your compound co-spotted with a drop of triethylamine. Let the plate sit for 30 min before eluting. If the TEA spot is clean and the other is streaked, acidity is the issue.Deactivate the silica gel before running the column (See Protocol 1). Add 0.5% triethylamine to the mobile phase to ensure the column remains neutralized during the entire run.[14][19]
Oxidation Run a TLC of your crude material. Does a new, very polar spot (baseline) appear that wasn't present in the initial reaction mixture (by LC-MS or NMR)?Work up and purify the material as quickly as possible. Store crude material under an inert atmosphere (N₂ or Ar). Consider adding an antioxidant like BHT (100-200 ppm) if the compound is particularly air-sensitive.[6]
Sample Overload The streaking is "cone-shaped" from the origin, and separation is poor even for other components in the mixture.Reduce the amount of crude material loaded onto the column. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for moderately difficult separations.
Problem 2: I can't separate my fluorinated aldehyde from a key impurity.

Primary Suspect: Insufficient selectivity of the chromatographic system.

Potential Cause Diagnostic Test Recommended Solution & Rationale
Poor Solvent Choice The Rf values of your product and the impurity are very close (<0.1 difference) in your chosen solvent system.Screen different solvent systems. Change the polar component (e.g., switch from ethyl acetate to diethyl ether or acetone) or the non-polar component (e.g., switch from hexanes to toluene). This alters the interaction forces (H-bonding, dipole-dipole) and can dramatically change selectivity.[8]
System is Not Optimal Separation is still poor after screening multiple solvent systems on silica.Change the stationary phase. If the impurity is non-fluorinated, switch to a fluorous (F-SPE) column . This will strongly retain your fluorinated aldehyde while the non-fluorinated impurity elutes quickly.[2] If the impurity is basic, the acidic nature of silica might be causing peak tailing and overlap; switching to neutral alumina could resolve the issue.[8]
Difficult Isomers You are trying to separate positional isomers (e.g., 2-fluoro vs. 4-fluorobenzaldehyde).This is a challenging separation. Consider using a Pentafluorophenyl (PFP) stationary phase in an HPLC system. PFP phases offer unique shape selectivity and π-π interactions that are highly effective for separating isomers.[4][16]
Workflow for Troubleshooting Poor Separation

Below is a decision tree to guide your troubleshooting process when faced with co-eluting compounds.

G start Start: Poor Separation check_tlc Is Rf < 0.1 in multiple solvent systems on silica? start->check_tlc change_solvent Action: Systematically change solvent polarity and type (e.g., Hex/EtOAc -> DCM/MeOH) check_tlc->change_solvent No change_stationary Action: Change Stationary Phase check_tlc->change_stationary Yes re_evaluate Re-evaluate separation by TLC change_solvent->re_evaluate re_evaluate->change_stationary No Improvement success Success: Compounds Separated re_evaluate->success Improved is_impurity_F Is the impurity non-fluorinated? change_stationary->is_impurity_F use_fluorous Use Fluorous (F-SPE) Column. Rationale: Exploits fluorous-fluorous interactions for orthogonal selectivity. is_impurity_F->use_fluorous Yes is_acid_sensitive Is the aldehyde acid-sensitive? is_impurity_F->is_acid_sensitive No use_fluorous->success use_alumina Try Neutral Alumina. Rationale: Different surface chemistry, avoids acidic interactions. use_alumina->success is_acid_sensitive->use_alumina Yes deactivate_silica Action: Deactivate Silica (See Protocol 1) is_acid_sensitive->deactivate_silica No/Unsure deactivate_silica->success

Caption: Troubleshooting Decision Tree for Poor Separation.

Key Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Acid-Sensitive Aldehydes

This protocol describes a slurry-based method to neutralize the acidic surface of silica gel, minimizing on-column degradation of sensitive compounds.[13][14][19]

Materials:

  • Standard silica gel (230-400 mesh)

  • Chosen non-polar solvent for the column (e.g., Hexanes)

  • Triethylamine (TEA)

  • Chromatography column

Procedure:

  • Prepare the Slurry: In a beaker, add the required amount of dry silica gel for your column.

  • Create the Deactivating Eluent: Prepare a solution of your starting mobile phase (e.g., 100% Hexanes or 99:1 Hexanes/Ethyl Acetate) containing 1-2% triethylamine by volume.

  • Form the Slurry: Add the deactivating eluent to the dry silica gel until a pourable, homogeneous slurry is formed. Stir gently with a glass rod for 2-3 minutes to ensure complete mixing.

  • Pack the Column: Pour the slurry into your chromatography column. Use additional deactivating eluent to rinse any remaining silica from the beaker into the column.

  • Equilibrate the Column: Once the silica has settled into a packed bed, pass 2-3 column volumes of the deactivating eluent through the column. This ensures all acidic sites are thoroughly neutralized.[13]

  • Switch to Running Eluent: After deactivation, switch the mobile phase to your desired starting eluent for the separation (which may or may not contain triethylamine, as determined by your TLC analysis).

  • Load and Run: The column is now ready for sample loading and elution.

Protocol 2: Stationary Phase Selection Workflow

This workflow guides the logical selection of a stationary phase based on compound properties.

G start Start: Select Stationary Phase for a Fluorinated Aldehyde check_sensitivity Is the aldehyde known or suspected to be acid-sensitive? start->check_sensitivity node_yes_sensitive YES check_sensitivity->node_yes_sensitive node_no_sensitive NO check_sensitivity->node_no_sensitive deactivated_silica Primary Choice: Deactivated Silica Gel (See Protocol 1) node_yes_sensitive->deactivated_silica standard_silica Primary Choice: Standard Silica Gel node_no_sensitive->standard_silica check_separation Does this provide adequate separation from key impurities (via TLC)? deactivated_silica->check_separation standard_silica->check_separation node_yes_sep YES check_separation->node_yes_sep node_no_sep NO check_separation->node_no_sep proceed Proceed with Column node_yes_sep->proceed consider_alternatives Consider Alternative Phases node_no_sep->consider_alternatives is_impurity_nonF Is the main impurity non-fluorinated or significantly less fluorinated? consider_alternatives->is_impurity_nonF node_yes_nonF YES is_impurity_nonF->node_yes_nonF node_no_nonF NO is_impurity_nonF->node_no_nonF use_fluorous Secondary Choice: Fluorous Phase (F-SPE) Rationale: Orthogonal separation. node_yes_nonF->use_fluorous use_alumina Secondary Choice: Neutral Alumina Rationale: Different selectivity. node_no_nonF->use_alumina

Caption: Workflow for Stationary Phase Selection.

References

  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applic
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
  • Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters.
  • New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds.
  • Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents.
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • What is the best solvent for purifying aldehyde in a column chromatography?
  • Challenges in isolating atropaldehyde
  • Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added.
  • Deactivation of silica gel?
  • How To Column Aldehydes: A Comprehensive Guide. cmu.edu.jm.
  • The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Furan, 5-heptyl-3-methyl-2-pentyl. Organic Syntheses Procedure.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom

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Technical Support Center: Recrystallization of 3,5-Difluoro-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-2-methylbenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of these valuable synthetic intermediates.

Introduction

This compound and its analogs are important building blocks in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of molecules. Achieving high purity of these intermediates is critical for the success of subsequent synthetic steps and the quality of the final products. Recrystallization is a powerful technique for this purpose, but it often requires careful optimization. This guide provides practical, experience-driven advice to help you overcome common challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound derivatives in a question-and-answer format.

Question 1: My compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated and cools too quickly.[1] Here’s a step-by-step approach to resolve this:

  • Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is soluble) to decrease the saturation level of the solution.[2]

  • Slow Cooling: Allow the flask to cool more slowly. You can do this by leaving it on a hot plate that is turned off, or by insulating the flask with glass wool or paper towels. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Lower the Saturation Temperature: If the issue persists, it may be that the solution is becoming saturated at a temperature above your compound's melting point. Adding more of the "good" solvent will lower the temperature at which crystallization begins.

  • Change the Solvent System: If the above steps fail, a different solvent or solvent pair is necessary. Choose a solvent with a lower boiling point. For mixed solvent systems, try reducing the proportion of the "poor" solvent.

Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

Answer: The absence of crystal formation is usually due to either using too much solvent or the solution being super-saturated. Here’s how to induce crystallization:[3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.

  • Reduce the Solvent Volume: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. After reducing the volume, allow the solution to cool slowly again.

  • Cool to a Lower Temperature: If an ice bath isn't sufficient, you can try a salt-ice bath or a dry ice/acetone bath to reach lower temperatures, which will further decrease the solubility of your compound.

Question 3: The recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?

Answer: A low yield can be frustrating. The most common culprits are using too much solvent or premature crystallization during a hot filtration step.[2]

  • Excess Solvent: The most frequent cause of low yield is dissolving the compound in too large a volume of hot solvent. This results in a significant amount of the product remaining in the "mother liquor" upon cooling. To remedy this, you can recover the solid from the mother liquor by evaporating the solvent and attempting the recrystallization again with less solvent.[3]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, ensure your filtration apparatus is hot (e.g., by pre-heating with hot solvent) and perform the filtration as quickly as possible.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve some of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.

Question 4: My crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by adding activated charcoal to the hot solution before filtration.[1]

  • Add Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (a spatula tip's worth) of activated charcoal to the solution.

  • Boil Briefly: Swirl the flask and gently boil the solution for a few minutes. The activated charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that using too much charcoal can also adsorb your desired compound, leading to a lower yield.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For aromatic aldehydes like this compound, a good starting point would be a mixed solvent system. Common choices include ethanol/water, hexane/ethyl acetate, or toluene/hexane.[4][5] A systematic approach to solvent selection is recommended (see protocol below).

Q2: How do I know what impurities to expect in my crude this compound?

A2: Impurities will depend on the synthetic route. A common synthesis of fluorinated benzaldehydes involves the reduction of the corresponding benzonitrile.[2] In this case, a likely impurity would be the unreacted 3,5-difluoro-2-methylbenzonitrile. If the synthesis involves formylation of a difluoro-toluene precursor, you might have regioisomers as impurities. Understanding your synthetic pathway is key to anticipating and addressing specific impurities.

Q3: Is this compound stable to heat during recrystallization?

A3: Benzaldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially when heated in the presence of air for extended periods. It is good practice to keep the time at reflux to a minimum and to consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive or if you are working on a large scale.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent or solvent system for your this compound derivative.

  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane, acetone) dropwise at room temperature, shaking after each addition.

  • If the solid dissolves in a small amount of a solvent at room temperature, that solvent is not suitable for single-solvent recrystallization.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a warm water bath or on a hot plate. If the solid dissolves when hot, and then reappears upon cooling, you have found a good candidate for a single-solvent recrystallization.

  • If no single solvent is ideal, try a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is soluble) at room temperature. Then, add a "poor" solvent (one in which it is insoluble but miscible with the "good" solvent) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. If crystals form upon cooling, you have found a good mixed-solvent system.

Protocol 2: General Recrystallization Procedure

This protocol provides a general workflow for the recrystallization of a solid this compound derivative.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven at a temperature well below their melting point.

Visual Guides

Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

TroubleshootingTree start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield reheat_add_solvent Re-heat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Try First scratch Scratch Flask with Glass Rod no_crystals->scratch Initial Step check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor review_filtration Review Hot Filtration Technique low_yield->review_filtration check_wash_solvent Ensure Wash Solvent is Ice-Cold low_yield->check_wash_solvent slow_cool Cool More Slowly reheat_add_solvent->slow_cool If still oils out change_solvent Change Solvent System slow_cool->change_solvent If problem persists seed Add a Seed Crystal scratch->seed If no success reduce_volume Reduce Solvent Volume seed->reduce_volume If still no crystals

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • Google Patents. (1990).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

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Technical Support Center: Navigating the Scale-Up of 3,5-Difluoro-2-methylbenzaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,5-Difluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the specific challenges encountered during the production of this key chemical intermediate.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by its fluorine and methyl substituents. However, its successful and efficient production, particularly at a larger scale, is not without its challenges. This guide provides practical, field-proven insights into the common hurdles and their resolutions, ensuring a robust and reproducible synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent laboratory and potentially scalable synthetic routes are:

  • Directed ortho-Lithiation followed by Formylation: This method involves the deprotonation of 1,3-difluoro-2-methylbenzene at the position ortho to the methyl group, facilitated by the directing effect of the fluorine atoms, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF).[1][2][3][4]

  • Grignard Reaction: This route typically starts with a brominated precursor, such as 1-bromo-3,5-difluoro-2-methylbenzene. The Grignard reagent is formed with magnesium and then reacted with a suitable formylating agent.[5][6][7]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key scale-up challenges include:

  • Exothermic Reactions: Both the formation of organolithium and Grignard reagents are highly exothermic and require careful temperature control to prevent runaway reactions.[8][9]

  • Handling of Pyrophoric Reagents: Alkyllithium reagents like n-butyllithium are pyrophoric and require handling under strictly inert and anhydrous conditions.[10]

  • Purification: The final product can be challenging to purify on a large scale due to potential polymerization and the presence of closely boiling impurities.[11]

  • Impurity Profile Management: Controlling the formation of byproducts is critical for achieving high purity and yield.

Q3: My this compound product is a solid at room temperature. Is this normal?

A3: Yes, this can be a sign of polymerization. Some aromatic aldehydes, especially those with electron-withdrawing groups, can undergo polymerization to form a solid material. This can often be reversed by a process known as "cracking," which involves careful heating of the polymer under vacuum to distill the volatile monomer.[11] To prevent this, it is advisable to add a polymerization inhibitor like butylated hydroxytoluene (BHT) during distillation and for storage.[11]

Troubleshooting Guide: Directed ortho-Lithiation and Formylation

This section addresses common issues encountered during the synthesis of this compound via the directed ortho-lithiation pathway.

Diagram: Directed ortho-Lithiation Workflow

Start Start: 1,3-Difluoro-2-methylbenzene Lithiation Directed ortho-Lithiation (n-BuLi, THF, -78 °C) Start->Lithiation Anhydrous conditions Formylation Formylation (DMF, -78 °C to RT) Lithiation->Formylation Formation of aryllithium Workup Aqueous Workup (e.g., NH4Cl) Formylation->Workup Quenching Purification Purification (Distillation/Chromatography) Workup->Purification Crude product Product Product: This compound Purification->Product

Caption: Workflow for the synthesis via directed ortho-lithiation.

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive n-Butyllithium: The reagent may have degraded due to improper storage or handling.1. Titrate the n-butyllithium solution before use to determine its exact molarity. Use a fresh, unopened bottle if possible.
2. Insufficiently low temperature: The lithiation reaction is typically performed at -78 °C to ensure regioselectivity and prevent side reactions.2. Ensure the reaction vessel is adequately cooled in a dry ice/acetone bath. Monitor the internal temperature throughout the addition of n-butyllithium.
3. Presence of moisture or oxygen: Organolithium reagents are extremely sensitive to water and air.3. Flame-dry all glassware under vacuum and assemble under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Formation of multiple products (poor regioselectivity) 1. Reaction temperature too high: Warming the reaction mixture before the addition of the formylating agent can lead to isomerization of the aryllithium intermediate.1. Maintain the temperature at -78 °C during the lithiation and the subsequent addition of DMF.
2. Incorrect directing group effect: While the fluorine atoms are expected to direct the lithiation to the C2 position, other positions might be partially lithiated.2. The use of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes improve regioselectivity.[12]
Low yield of the desired aldehyde after workup 1. Inefficient formylation: The reaction between the aryllithium and DMF may be incomplete.1. Ensure that a slight excess of freshly distilled DMF is used. Allow the reaction to warm slowly to room temperature after the addition of DMF to ensure complete reaction.
2. Product loss during workup: The product may be partially soluble in the aqueous phase or volatile.2. Perform multiple extractions with a suitable organic solvent. Be cautious during solvent removal to avoid loss of the product.
3. Side reaction with the formylating agent: The aryllithium can add twice to DMF, leading to the formation of a tertiary alcohol after workup.3. Add the aryllithium solution to the DMF solution (inverse addition) at low temperature to maintain an excess of the formylating agent.

Troubleshooting Guide: Grignard Reaction

This section addresses common issues encountered during the synthesis of this compound via the Grignard reaction pathway.

Diagram: Grignard Reaction Workflow

Start Start: 1-Bromo-3,5-difluoro-2-methylbenzene Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Anhydrous conditions Formylation Formylation (e.g., N-Formylpiperidine) Grignard_Formation->Formylation Formation of RMgBr Workup Aqueous Workup (e.g., aq. HCl) Formylation->Workup Quenching Purification Purification (Distillation/Chromatography) Workup->Purification Crude product Product Product: This compound Purification->Product

Caption: Workflow for the synthesis via Grignard reaction.

Issue Potential Cause Recommended Solution
Failure of Grignard reaction to initiate 1. Inactive magnesium surface: The magnesium turnings may be coated with a layer of magnesium oxide.1. Activate the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5][13]
2. Presence of moisture: Grignard reagents are highly sensitive to water.2. Ensure all glassware is flame-dried and the solvent (typically THF or diethyl ether) is anhydrous.
3. Inert aryl halide: The C-Br bond in 1-bromo-3,5-difluoro-2-methylbenzene may be less reactive due to electronic effects.3. Gentle heating may be required to initiate the reaction. Once initiated, the reaction is exothermic and may need cooling to maintain a gentle reflux.[5]
Low yield of Grignard reagent 1. Wurtz coupling: The Grignard reagent can react with the starting aryl halide to form a biphenyl byproduct.1. Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
2. Reaction with solvent: Grignard reagents can react with certain solvents, especially at elevated temperatures.2. Use a suitable ether solvent like THF or diethyl ether and avoid prolonged heating.
Low yield of aldehyde after formylation 1. Poor choice of formylating agent: Some formylating agents can lead to side reactions.1. N-formylpiperidine or ethyl formate are often effective formylating agents for Grignard reagents. Avoid DMF as it can lead to the formation of byproducts.
2. Over-addition to the formylating agent: The Grignard reagent can add twice to some formylating agents (like esters) to form a secondary alcohol.2. Use a formylating agent that is less prone to double addition, such as a formamide. Perform the reaction at low temperature and consider inverse addition.

Purification Challenges and Solutions

The purification of this compound presents its own set of challenges that are critical to address for obtaining a high-purity product.

Challenge Underlying Cause Recommended Protocol
Product discoloration (yellowing) Oxidation of the aldehyde to the corresponding benzoic acid.Wash the crude product with a dilute solution of sodium bicarbonate to remove acidic impurities before distillation.[11] Store the purified product under an inert atmosphere and in the dark.
Polymerization during distillation The aldehyde group can be susceptible to polymerization at elevated temperatures.Perform vacuum distillation at the lowest possible temperature.[11] Add a radical inhibitor such as BHT to the distillation flask.[11]
Co-distillation of impurities Presence of impurities with boiling points close to the product.If distillation is insufficient, consider purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Product solidification in the condenser The product has a relatively high melting point.Use a condenser with a wider bore or trace heating to prevent solidification.

Experimental Protocols

Protocol 1: Directed ortho-Lithiation and Formylation
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.

  • Lithiation: Dissolve 1,3-difluoro-2-methylbenzene (1.0 eq.) in anhydrous THF and cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq.) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add freshly distilled N,N-dimethylformamide (1.2 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Grignard Reaction and Formylation
  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a solution of 1-bromo-3,5-difluoro-2-methylbenzene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Formylation: Cool the Grignard reagent to 0 °C. Slowly add a solution of N-formylpiperidine (1.1 eq.) in anhydrous THF. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

References

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol. Benchchem.
  • A Comparative Guide to Synthetic Routes for Polysubstituted Benzaldehydes. Benchchem.
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Grignard Reaction. LibreTexts Chemistry.
  • Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com.
  • Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
  • Directed ortho Metal
  • Directed ortho metal
  • Organolithium reagent. Wikipedia.
  • Directed ortho metal
  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.
  • Organolithium compounds, properties & structures. Chemtips.
  • The Grignard Reaction. University of California, Irvine.
  • Up-Scale Synthesis of p-(CH2═CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega.
  • Heavy Grignard reagents: challenges and possibilities of aryl alkaline earth metal compounds. PubMed.
  • Process Development and Preparation of Fluorinated Compounds
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
  • Lithiation and Organolithium Reactions. Mettler Toledo.
  • 6-Chloro-1-hexene. Organic Syntheses.
  • Recent advances of the Grignard-type reactions without involving organohalides.
  • Grignard Reagents. Sigma-Aldrich.
  • A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Benchchem.
  • Organolithium reagents 1. University of Chicago.

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Technical Support Center: Managing Impurities in 3,5-Difluoro-2-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound, and how do they form?

The primary impurities are typically related to oxidation, reduction, or residual starting materials from its synthesis.

  • 3,5-Difluoro-2-methylbenzoic Acid: This is the most prevalent impurity. Aldehydes are susceptible to air oxidation, a process that can occur slowly during storage or more rapidly during reaction workups, especially under basic conditions.[1][2] The presence of oxygen and light can facilitate this conversion.

  • (3,5-Difluoro-2-methylphenyl)methanol: This alcohol is the product of aldehyde reduction. It can form if reducing agents are present or as a disproportionation byproduct (Cannizzaro reaction) under strong basic conditions, although this is less common for substituted benzaldehydes.

  • Residual Synthesis Intermediates: Depending on the synthetic route used to prepare the aldehyde, trace amounts of precursors like 3,5-difluoro-2-methylbenzonitrile or related compounds may be present.[3][4]

Table 1: Common Impurities and Their Characteristics
ImpurityStructureFormation PathwayTypical Analytical Signature (TLC/HPLC)
This compound CC1=C(C=C(C=C1F)F)C=O(Starting Material)Main spot, less polar
3,5-Difluoro-2-methylbenzoic Acid CC1=C(C=C(C=C1F)F)C(=O)OOxidationMore polar spot (streaking on silica), shorter retention time in RPLC
(3,5-Difluoro-2-methylphenyl)methanol CC1=C(C=C(C=C1F)F)COReductionMore polar spot than aldehyde, distinct from the acid
Q2: How should I properly store and handle this compound to minimize impurity formation?

Proper storage is critical to maintaining the purity of the aldehyde.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Temperature: Keep in a cool, dark place. Refrigeration (2-8 °C) is recommended.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[6][7] Exposure to bases can catalyze oxidation and other side reactions.

Q3: What analytical techniques are best for monitoring my reaction and detecting these impurities?

A multi-technique approach is often best for comprehensive impurity profiling.

  • Thin-Layer Chromatography (TLC): The quickest way to monitor reaction progress. The aldehyde is relatively non-polar. The corresponding carboxylic acid will appear as a more polar spot (often streaky) that stays closer to the baseline, while the alcohol will also be more polar but typically with a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantification. A reverse-phase (C18) column with a water/acetonitrile or water/methanol gradient is typically effective. A UV detector is suitable as the aromatic ring is a chromophore.[8][9]

  • Gas Chromatography (GC): Useful for assessing the purity of the starting material and detecting volatile impurities. Low thermal mass GC (LTM GC) can provide rapid and high-resolution separation of isomers.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying unknown impurities by providing molecular weight information.[8]

Troubleshooting Guides

Problem 1: My reaction is complete (TLC shows no starting material), but the yield is low and I see a new, very polar spot.

Probable Cause: You are likely observing the formation of 3,5-Difluoro-2-methylbenzoic acid due to oxidation during the reaction or, more commonly, the workup.

Causality: Many reaction workups involve aqueous base (e.g., NaHCO₃ or NaOH washes) to remove acidic catalysts or byproducts. In the presence of air, these basic conditions can accelerate the oxidation of any unreacted aldehyde to the corresponding carboxylate salt.[10] When the aqueous layer is later acidified, this salt converts back to the carboxylic acid, contaminating your product.

Solutions:

  • Minimize Air Exposure: During workup, try to minimize the time the reaction mixture is exposed to air, especially when basic. Purging vessels with an inert gas can help.

  • Use a Mildly Acidic or Neutral Wash: If possible, use a saturated ammonium chloride (NH₄Cl) solution for your initial aqueous wash instead of a strong base.[11][12] This is standard practice for quenching organometallic reactions (e.g., Grignard) and is less likely to promote oxidation.

  • Purification Strategy: The carboxylic acid impurity can often be removed by:

    • Acid-Base Extraction: Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, ether). Wash with a mild base like 5% NaHCO₃ solution. The carboxylic acid will be deprotonated and move into the aqueous layer. Crucially , re-extract the aqueous layer with the organic solvent to recover any desired product that may have been carried over.

    • Column Chromatography: The acid is significantly more polar than the aldehyde and will have a much lower Rf on silica gel.

Workflow: Visualizing Impurity Formation and Removal

cluster_reaction Reaction & Workup cluster_separation Purification RM Reaction Mixture (Aldehyde + Product) Workup Aqueous Workup (e.g., NaHCO3 wash) RM->Workup Crude Crude Product (Product + Acid Impurity) Workup->Crude Air Air (O2) Air->Workup Oxidation Purify Purification Step (Extraction or Chromatography) Crude->Purify Product Pure Product Purify->Product Impurity Acid Impurity Removed Purify->Impurity

Caption: Oxidation of aldehyde to acid impurity during workup.

Problem 2: My Grignard reaction with this compound is sluggish or fails completely.

Probable Cause: This issue almost always points to problems with the Grignard reagent itself, typically due to the presence of moisture or other electrophilic functional groups.

Causality: Grignard reagents are potent nucleophiles and strong bases. They react rapidly with any source of protons, especially water.[13] If your solvent, glassware, or the aldehyde itself contains trace amounts of water, the Grignard reagent will be quenched before it can react with the aldehyde carbonyl.

Solutions & Protocol:

  • Ensure Anhydrous Conditions: This is non-negotiable.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under a stream of inert gas (N₂ or Ar).[13]

    • Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., THF, diethyl ether).

    • Aldehyde: Ensure the aldehyde is dry. If it has been stored for a long time, consider dissolving it in an anhydrous solvent and drying over anhydrous MgSO₄, filtering, and removing the solvent in vacuo before use.

  • Verify Grignard Reagent Activity: Before adding the aldehyde, you can perform a qualitative test (e.g., the Gilman test) or, more practically, ensure the initial formation of the Grignard reagent was successful (disappearance of magnesium, exothermic reaction).

  • Inverse Addition: Instead of adding the Grignard reagent to the aldehyde, try adding the aldehyde solution dropwise to the Grignard reagent at 0 °C.[12] This maintains an excess of the nucleophile and can sometimes improve yields.

Experimental Protocol: Rigorous Anhydrous Grignard Reaction
  • Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.[11]

  • Grignard Formation: Add magnesium turnings (1.2 eq) to the flask. Add a solution of the corresponding alkyl/aryl halide in anhydrous THF to the dropping funnel. Add a small portion to the magnesium and initiate the reaction (a crystal of iodine may be needed). Once initiated, add the remaining halide solution dropwise.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.[12][13]

  • Reaction & Quench: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Cool back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.[11]

  • Workup: Proceed with standard extractive workup using a solvent like ethyl acetate.

Troubleshooting Logic Diagram

Start Grignard Reaction Fails Q1 Was all glassware rigorously dried? Start->Q1 A1_No No Q1->A1_No Q2 Was the solvent anhydrous grade? Q1->Q2 Yes S1 ACTION: Oven/flame dry all glassware under N2/Ar. A1_No->S1 Success Re-run reaction with strict anhydrous protocol. S1->Success A2_No No Q2->A2_No Q3 Was the aldehyde dry? Q2->Q3 Yes S2 ACTION: Use freshly opened or distilled anhydrous solvent. A2_No->S2 S2->Success A3_No No Q3->A3_No Q3->Success Yes S3 ACTION: Dry aldehyde over Na2SO4/MgSO4 in solution. A3_No->S3 S3->Success

Caption: Decision tree for troubleshooting a failed Grignard reaction.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol.
  • ChemicalBook. (n.d.). 3,5-Difluorobenzaldehyde synthesis.
  • Fisher Scientific. (2021). Safety Data Sheet: 2,3-Difluoro benzaldehyde.
  • Chem-Impex. (n.d.). 3-Fluoro-2-methylbenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Material Science.
  • Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for 3,5-Difluoro-3'-methylbenzhydrol in Medicinal Chemistry.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 3-METHYL BENZALDEHYDE.
  • Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method....
  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts.
  • Google Patents. (n.d.). US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
  • Chemguide. (n.d.). Making carboxylic acids.
  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones.
  • PubChem. (n.d.). 4-(3,5-Difluoro-4-pyridinyl)-2-methylbenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Formaldehyde.
  • MedchemExpress.com. (2024). Safety Data Sheet.

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Stability of 3,5-Difluoro-2-methylbenzaldehyde in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Difluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information, troubleshooting guides, and frequently asked questions regarding the stability of this compound in acidic and basic media. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments.

Introduction to this compound

This compound is a substituted aromatic aldehyde with applications as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzene ring influences the reactivity of the aldehyde functional group. Understanding its stability is crucial for reaction setup, purification, and storage to prevent degradation and ensure reproducible results.

Like many benzaldehyde derivatives, this compound is sensitive to its chemical environment.[2][3][4] Exposure to air, light, moisture, and incompatible pH conditions can lead to degradation.[2][3][4] This guide will focus specifically on its stability in acidic and basic media.

Stability in Acidic Media

Aromatic aldehydes are generally stable in mild acidic conditions. However, strong acids can lead to undesired reactions.

FAQs and Troubleshooting: Acidic Conditions

Q1: I suspect my this compound is degrading in my acidic reaction medium. What could be happening?

A1: While generally stable, degradation in strong acidic media can occur, primarily through acid-catalyzed polymerization or condensation reactions. The aldehyde may also be susceptible to reactions if other nucleophiles are present. To confirm degradation, we recommend monitoring your reaction over time using analytical techniques like HPLC, GC-MS, or NMR.

Q2: What are the signs of degradation in an acidic solution?

A2: Visual indicators can include a change in color (e.g., yellowing) or the formation of a precipitate.[4] However, the absence of these signs does not guarantee stability. Chromatographic or spectroscopic analysis is necessary for definitive confirmation.

Q3: How can I prevent degradation in acidic media?

A3:

  • Use the mildest acidic conditions necessary for your transformation.

  • Control the temperature. Running reactions at lower temperatures can minimize side reactions.

  • Limit the reaction time. Monitor the reaction progress and work it up as soon as it is complete.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as benzaldehydes can oxidize to the corresponding carboxylic acid in the presence of air.[3][4]

Experimental Protocol: Assessing Stability in Acidic Media

This protocol provides a framework for testing the stability of this compound in a specific acidic solution.

Materials:

  • This compound

  • Your acidic medium of choice (e.g., 1M HCl in a relevant solvent)

  • An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Analytical instrumentation (HPLC, GC-MS, or NMR)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a known amount of the stock solution to your acidic medium at the desired temperature.

  • At various time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the acid with a saturated sodium bicarbonate solution.

  • Extract the organic components with an appropriate solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Analyze the residue by your chosen analytical method to quantify the amount of remaining this compound and identify any degradation products.

Stability in Basic Media

The stability of this compound in basic media is a significant concern due to its susceptibility to the Cannizzaro reaction.[5][6]

The Cannizzaro Reaction

Aldehydes that lack alpha-hydrogens, such as this compound, can undergo a disproportionation reaction in the presence of a strong base.[5][7][8] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the corresponding carboxylic acid.[5][6]

Cannizzaro_Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange Aldehyde1 3,5-Difluoro-2-methyl benzaldehyde OH- OH⁻ Intermediate1 Tetrahedral Intermediate Intermediate1_2 Tetrahedral Intermediate Aldehyde2 3,5-Difluoro-2-methyl benzaldehyde Carboxylic_Acid 3,5-Difluoro-2-methyl benzoic acid Carboxylic_Acid_2 3,5-Difluoro-2-methyl benzoic acid Alkoxide 3,5-Difluoro-2-methyl benzyl alkoxide Alkoxide_2 3,5-Difluoro-2-methyl benzyl alkoxide Alcohol 3,5-Difluoro-2-methyl benzyl alcohol Carboxylate 3,5-Difluoro-2-methyl benzoate

FAQs and Troubleshooting: Basic Conditions

Q1: My reaction in a basic medium is giving me two unexpected products, and my starting material is consumed. What is happening?

A1: You are likely observing the products of the Cannizzaro reaction: 3,5-difluoro-2-methylbenzyl alcohol and 3,5-difluoro-2-methylbenzoic acid.[5][6] This is a common pathway for benzaldehydes without alpha-hydrogens in the presence of a strong base.

Q2: How can I avoid the Cannizzaro reaction?

A2:

  • Avoid strong bases: If your reaction allows, use a weaker, non-nucleophilic base.

  • Protect the aldehyde: If the aldehyde is not the reacting functional group, consider protecting it (e.g., as an acetal) before exposing the molecule to strong base.

  • Control stoichiometry: In some cases, using the aldehyde as the limiting reagent can minimize its self-condensation.

  • Crossed Cannizzaro Reaction: If another aldehyde, like formaldehyde, is present, it may be preferentially oxidized, leading to a "crossed" Cannizzaro reaction.[6][7]

Q3: I see a yellow, gooey substance forming in my basic reaction mixture. Is this related to the Cannizzaro reaction?

A3: The formation of a yellow, viscous material can sometimes be observed. While the primary products of the Cannizzaro reaction are typically colorless, side reactions or the formation of salts of the products could lead to colored impurities.[9] For instance, the sodium salt of benzyl alcohol can impart a yellow color.[9]

Experimental Protocol: Assessing Stability in Basic Media

This protocol will help you determine the susceptibility of this compound to a specific basic condition.

Materials:

  • This compound

  • Your basic medium of choice (e.g., 1M NaOH in a relevant solvent)

  • An appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • 1M HCl solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Analytical instrumentation (HPLC, GC-MS, or NMR)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a known amount of the stock solution to your basic medium at the desired temperature.

  • At various time points (e.g., 0, 1, 4, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by neutralizing the base with 1M HCl solution.

  • Extract the organic components with an appropriate solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Analyze the residue to quantify the amount of remaining starting material and identify the corresponding alcohol and carboxylic acid products.

Summary of Stability and Recommendations

ConditionPotential for DegradationPrimary Degradation PathwayRecommendations
Mild Acidic LowPolymerization/CondensationUse mildest conditions, control temperature, and use an inert atmosphere.
Strong Acidic Moderate to HighPolymerization/CondensationAvoid if possible; use with caution and monitor closely.
Mild Basic Low to ModerateSlow Cannizzaro ReactionUse non-nucleophilic bases if possible; monitor for disproportionation products.
Strong Basic HighCannizzaro ReactionAvoid if possible; consider protecting the aldehyde group.

Analytical Methods for Monitoring Stability

To accurately assess the stability of this compound, the use of reliable analytical techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the disappearance of the starting material and the appearance of degradation products.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile components, including the starting aldehyde and the resulting alcohol from a Cannizzaro reaction.[12][13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to confirm the identity of the starting material and any degradation products.

experimental_workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_workup Workup cluster_analysis Analysis Start Prepare stock solution of This compound Incubate Incubate in acidic or basic medium at desired temperature Start->Incubate Aliquots Withdraw aliquots at T=0, 1, 4, 24h Incubate->Aliquots Quench Quench the reaction (neutralize acid or base) Aliquots->Quench Extract Extract with organic solvent Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Analyze Analyze by HPLC, GC-MS, or NMR Concentrate->Analyze Quantify Quantify remaining starting material and identify degradation products Analyze->Quantify

References

  • Sigma-Aldrich.
  • Techno PharmChem.
  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • RSC Publishing. Analytical Methods.
  • ResearchGate. (2016).
  • PubMed. (2011).
  • PubChem. Benzaldehyde.
  • Loba Chemie.
  • PubMed. (1994).
  • Carl ROTH.
  • University of Babylon. Cannizzaro Reaction.
  • PubChem. 4-(3,5-Difluoro-4-pyridinyl)-2-methylbenzaldehyde.
  • Wikipedia. Cannizzaro reaction.
  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • PubChem. 3,5-Difluoro-2-hydroxybenzaldehyde.
  • MySkinRecipes. 3,5-Difluoro-4-methylbenzaldehyde.
  • PubChem. 3,5-Difluoro-4-hydroxybenzaldehyde.
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Technical Support Center: By-product Analysis in Reactions of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,5-Difluoro-2-methylbenzaldehyde. This guide is designed to provide in-depth technical assistance in a question-and-answer format to help you troubleshoot and analyze by-products that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing a new, less polar spot on my TLC after my reaction. What could it be?

A1: A less polar by-product is often the result of a reduction of the aldehyde. The most common culprit is the formation of 3,5-Difluoro-2-methylbenzyl alcohol . This can occur if your reaction conditions include a reducing agent, even a mild or unintended one, or if you are performing a reaction, such as a Grignard addition, where a portion of the Grignard reagent acts as a reducing agent.

Q2: My reaction mixture has become acidic, and I am observing a crystalline precipitate. What is the likely identity of this solid?

A2: The crystalline precipitate is likely 3,5-Difluoro-2-methylbenzoic acid . Aromatic aldehydes, especially those with electron-withdrawing groups like fluorine, can be susceptible to oxidation, particularly upon exposure to air (autoxidation).[1] If your reaction is run under an inert atmosphere, consider if any of your reagents could be acting as an oxidant.

Q3: I am attempting a Wittig reaction, but my yields are low, and I have a significant amount of a polar by-product that is difficult to separate from the triphenylphosphine oxide. What could be happening?

A3: In a Wittig reaction, low yields of the desired alkene can be due to several factors. The polar by-product you are observing, aside from triphenylphosphine oxide, could be unreacted starting material or by-products from the decomposition of the ylide. Additionally, if your ylide is not completely salt-free, the presence of lithium salts can lead to the formation of betaine intermediates that may decompose via pathways other than alkene formation.[2]

Q4: I am performing a reaction under strongly basic conditions and am seeing two new major products. What reaction might be occurring?

A4: this compound lacks α-hydrogens, making it a candidate for the Cannizzaro reaction under strongly basic conditions. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (3,5-Difluoro-2-methylbenzyl alcohol ) and one molecule of the carboxylic acid (3,5-Difluoro-2-methylbenzoic acid ).[3][4][5][6]

Troubleshooting Guide for Common Reactions

This section provides troubleshooting for specific by-products you may encounter in common synthetic transformations of this compound.

Scenario 1: Reductive Amination

Issue: During the reductive amination of this compound, you observe the formation of a dialkylated amine by-product and the presence of unreacted starting material.

Potential Causes and Solutions:

  • Dialkylation: This is a common side reaction in reductive aminations, especially with primary amines.[7] To minimize this, you can try adding a slight excess (up to 5%) of the primary amine.[7]

  • Incomplete Reaction: If you are using a mild reducing agent like sodium triacetoxyborohydride (STAB-H), the reaction may be slow. The addition of a catalytic amount of acetic acid can accelerate the reaction.[8]

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Ensuring the pH of the reaction is weakly acidic (around 5-6) is crucial for the formation of this intermediate without degrading the aldehyde.

Scenario 2: Nucleophilic Addition (e.g., Grignard Reaction)

Issue: After a Grignard reaction with this compound, you isolate the desired secondary alcohol, but also a significant amount of 3,5-Difluoro-2-methylbenzyl alcohol.

Potential Causes and Solutions:

  • Reduction by Grignard Reagent: Grignard reagents can act as reducing agents, especially with sterically hindered aldehydes. This is a known side reaction. To mitigate this, ensure slow, dropwise addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic addition pathway.[9][10]

  • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Any water in the reaction will quench the Grignard reagent and can also lead to the formation of magnesium hydroxides that may facilitate side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.

By-product Profile Summary

Common ReactionExpected Product TypePotential By-product(s)By-product Polarity (vs. Starting Material)
OxidationCarboxylic AcidUnreacted AldehydeHigher
ReductionPrimary AlcoholUnreacted AldehydeLower
Reductive AminationAmineDialkylated Amine, Unreacted AldehydeVaries
Wittig ReactionAlkeneUnreacted Aldehyde, Triphenylphosphine OxideHigher (Aldehyde), Varies (TPPO)
Cannizzaro ReactionAlcohol and Carboxylic AcidUnreacted AldehydeLower (Alcohol), Higher (Acid)

Experimental Protocols for By-product Analysis

Protocol 1: HPLC-UV Analysis for Reaction Monitoring

This method is suitable for monitoring the consumption of the starting material and the formation of polar and non-polar by-products.

Instrumentation and Conditions:

  • HPLC System: Standard analytical HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis for Volatile By-products and Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile impurities and by-products.

Instrumentation and Conditions:

  • GC-MS System: Standard GC coupled to a mass spectrometer.

  • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Dissolve a sample of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • If necessary, derivatize polar by-products (e.g., alcohols or carboxylic acids) with a silylating agent (e.g., BSTFA) to improve their volatility.

Protocol 3: NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are invaluable for the definitive identification of by-products.

Sample Preparation:

  • Isolate the by-product of interest using column chromatography or preparative TLC.

  • Dissolve the purified by-product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Expected Chemical Shifts (in CDCl₃, approximate):

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound10.3 (s, 1H, CHO), 7.4-7.0 (m, 2H, Ar-H), 2.7 (s, 3H, CH₃)192 (CHO), 165-159 (C-F), 140-110 (Ar-C), 20 (CH₃)
3,5-Difluoro-2-methylbenzyl alcohol7.0-6.7 (m, 2H, Ar-H), 4.7 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)164-159 (C-F), 142-110 (Ar-C), 60 (CH₂), 15 (CH₃)
3,5-Difluoro-2-methylbenzoic acid11.0 (br s, 1H, COOH), 7.5-7.1 (m, 2H, Ar-H), 2.6 (s, 3H, CH₃)170 (COOH), 165-160 (C-F), 135-115 (Ar-C), 18 (CH₃)

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation cluster_reactions Common Reactions of this compound Start This compound Oxidation_Product 3,5-Difluoro-2-methylbenzoic acid (More Polar) Start->Oxidation_Product Oxidizing Agent / Air Reduction_Product 3,5-Difluoro-2-methylbenzyl alcohol (Less Polar) Start->Reduction_Product Reducing Agent Cannizzaro_Products Alcohol + Carboxylic Acid Start->Cannizzaro_Products Strong Base Reductive_Amination Desired Amine Start->Reductive_Amination Amine, Reducing Agent Dialkylation Dialkylated Amine By-product Reductive_Amination->Dialkylation Excess Aldehyde

Caption: Potential by-product formation pathways from this compound.

Troubleshooting_Workflow Start Unexpected Result in Reaction TLC Analyze by TLC Start->TLC HPLC Analyze by HPLC-UV TLC->HPLC Polarity Assess Polarity of By-product(s) HPLC->Polarity More_Polar More Polar By-product Polarity->More_Polar Yes Less_Polar Less Polar By-product Polarity->Less_Polar No Oxidation Suspect Oxidation (Carboxylic Acid) More_Polar->Oxidation Reduction Suspect Reduction (Alcohol) Less_Polar->Reduction Isolate Isolate By-product (Column Chromatography) Oxidation->Isolate Reduction->Isolate Structure Structural Elucidation (NMR, GC-MS) Isolate->Structure Optimize Optimize Reaction Conditions (Inert atmosphere, Temperature control, etc.) Structure->Optimize

Caption: A logical workflow for troubleshooting and identifying unknown by-products.

References

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Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3,5-Difluoro-2-methylbenzaldehyde for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Fluorinated aromatic compounds, in particular, represent a cornerstone of medicinal chemistry, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, substituted benzaldehydes serve as critical building blocks for a diverse range of pharmacologically active molecules. This guide provides an in-depth analysis of 3,5-Difluoro-2-methylbenzaldehyde, a compound of interest in synthetic chemistry, through the lens of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of its spectral features and compare the richness of information provided by NMR with other common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The Unrivaled Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure. Its ability to probe the magnetic environments of individual nuclei within a molecule provides a detailed roadmap of atomic connectivity and spatial relationships. For fluorinated compounds, the synergy of ¹H and ¹⁹F NMR offers a particularly powerful analytical approach. The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, provides excellent sensitivity and a wide chemical shift range, making it an exquisite probe of the local electronic environment.

Predicted ¹H and ¹⁹F NMR Spectral Analysis of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we present a detailed prediction based on established principles of substituent effects and spin-spin coupling.

Molecular Structure and Numbering:

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectrum (Predicted):

The ¹H NMR spectrum is expected to display four distinct signals:

  • Aldehyde Proton (-CHO): This proton will appear as a singlet in the downfield region, typically around δ 9.8-10.2 ppm . The strong deshielding effect of the carbonyl group and the aromatic ring accounts for this characteristic chemical shift.

  • Aromatic Protons (H-4 and H-6):

    • H-6: This proton is expected to appear as a doublet of doublets of doublets (ddd) around δ 7.3-7.5 ppm . It will exhibit coupling to H-4 (⁴JHH, meta-coupling, ~2-3 Hz), F-3 (⁵JHF, long-range coupling, ~1-2 Hz), and F-5 (³JHF, ortho-coupling, ~8-10 Hz).

    • H-4: This proton is anticipated to be a triplet of triplets (tt) or a more complex multiplet in the region of δ 7.0-7.2 ppm . It will show coupling to H-6 (⁴JHH, ~2-3 Hz), and approximately equal coupling to both F-3 and F-5 (³JHF, ~8-10 Hz).

  • Methyl Protons (-CH₃): This group will give rise to a singlet at approximately δ 2.3-2.6 ppm . The deshielding effect of the adjacent aromatic ring shifts it downfield from a typical aliphatic methyl group. A small long-range coupling to the ortho fluorine (F-3) might be observable, leading to a slight broadening or a very fine doublet.

¹⁹F NMR Spectrum (Predicted):

The ¹⁹F NMR spectrum is predicted to show two distinct signals for the non-equivalent fluorine atoms:

  • F-3: This fluorine is ortho to the methyl group and meta to the aldehyde. Its chemical shift will be influenced by both substituents. It is expected to appear as a doublet of doublets (dd) in the range of δ -110 to -115 ppm . The couplings will be to F-5 (⁴JFF, meta-coupling, ~5-8 Hz) and H-4 (³JHF, ~8-10 Hz). A smaller coupling to H-6 (⁵JHF) may also be resolved.

  • F-5: This fluorine is meta to both the methyl and aldehyde groups. It is predicted to be a doublet of doublets (dd) around δ -115 to -120 ppm . It will couple to F-3 (⁴JFF, ~5-8 Hz) and H-6 (³JHF, ~8-10 Hz).

Key Coupling Interactions (J-couplings):

The intricate network of spin-spin couplings is the cornerstone of structural assignment. In this compound, both through-bond (scalar) and potentially through-space (NOE) interactions are at play.

Figure 2: Key scalar coupling (J-coupling) interactions in this compound.

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled structural detail, other analytical techniques offer complementary information and may be more suitable for specific applications such as routine purity checks or quantification.

Technique Principle Information for this compound Advantages Limitations
¹H & ¹⁹F NMR Nuclear spin properties in a magnetic fieldDefinitive structure, stereochemistry, conformation, and purity.Unambiguous structure elucidation, non-destructive.Lower sensitivity, higher instrument cost.
GC-MS Separation by volatility, detection by mass-to-charge ratio.Molecular weight (m/z 156) and fragmentation pattern.High sensitivity, excellent for separation of volatile mixtures.Isomers may not be distinguishable by mass alone; requires volatilization.
HPLC Separation by polarity.Retention time for purity assessment and quantification.High-throughput, excellent for purity determination and quantification.Limited structural information; requires a chromophore for UV detection.
FT-IR Absorption of infrared radiation by molecular vibrations.Presence of functional groups (C=O, C-F, C-H).Fast, provides information on functional groups.Not suitable for complex mixture analysis; limited structural detail.
Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like this compound, GC-MS is a powerful tool for confirming molecular weight and identifying impurities.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 156, corresponding to the molecular weight of the compound.

  • [M-1]⁺: A peak at m/z = 155, resulting from the loss of the aldehydic hydrogen.

  • [M-CHO]⁺: A significant peak at m/z = 127, due to the loss of the formyl radical (CHO).

  • Loss of CO: A peak at m/z = 128, arising from the loss of a neutral carbon monoxide molecule.

  • Further Fragmentations: Subsequent loss of fluorine or methyl radicals from the primary fragments can also be expected.

While GC-MS can confirm the molecular formula, it cannot definitively distinguish between isomers without authentic standards for comparison of retention times and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity assessment and quantification. For this compound, a reversed-phase HPLC method would be suitable.

Typical HPLC Method:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (around 254 nm).

HPLC is excellent for determining the purity of a sample by separating the main component from any impurities. However, it provides no direct structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

  • C=O Stretch (Aldehyde): A strong, sharp absorption in the region of 1700-1720 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch (Methyl): Absorptions around 2925 cm⁻¹.

  • Aldehydic C-H Stretch: Two weak bands around 2720 and 2820 cm⁻¹.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the substitution pattern.

FT-IR can quickly confirm the presence of the key functional groups, but it cannot provide the detailed connectivity information that NMR offers.

Experimental Protocols

¹H and ¹⁹F NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹⁹F NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 400-600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

    • For detailed coupling analysis, 2D experiments such as COSY (Correlated Spectroscopy) can be performed.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum.

    • Typical parameters: Spectrometer frequency corresponding to the ¹H field, 128 scans, relaxation delay of 1-2 seconds.

    • Proton decoupling may be employed to simplify the spectrum and confirm ¹H-¹⁹F couplings.

  • Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift referencing to the residual solvent peak (for ¹H) or an external standard (for ¹⁹F).

G cluster_workflow NMR Experimental Workflow Sample Prep Sample Prep 1H NMR Acq. 1H NMR Acq. Sample Prep->1H NMR Acq. 19F NMR Acq. 19F NMR Acq. 1H NMR Acq.->19F NMR Acq. 2D NMR (COSY, etc.) 2D NMR (COSY, etc.) 1H NMR Acq.->2D NMR (COSY, etc.) Data Processing Data Processing 19F NMR Acq.->Data Processing Decoupling Expts. Decoupling Expts. 19F NMR Acq.->Decoupling Expts. Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation

Figure 3: A simplified workflow for NMR analysis.

Conclusion: An Integrated Analytical Approach

For the comprehensive characterization of this compound, a multi-technique approach is optimal. ¹H and ¹⁹F NMR spectroscopy are indispensable for the definitive elucidation of its chemical structure, providing a wealth of information on atom connectivity and spatial arrangement that is unattainable by other methods. GC-MS serves as an excellent complementary technique for confirming the molecular weight and assessing volatility and potential impurities. HPLC is the preferred method for routine purity analysis and quantification in a quality control environment. Finally, FT-IR offers a rapid and straightforward means of confirming the presence of key functional groups.

For the drug development professional, a deep understanding of the information provided by each of these techniques is crucial for making informed decisions throughout the research and development pipeline. The detailed structural insights from NMR, in particular, are foundational for understanding structure-activity relationships and for the rational design of new and improved therapeutic agents.

References

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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Unraveling 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative of Mass Spectrometry

In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. Its ability to provide exquisitely precise mass measurements of a molecule and its constituent fragments offers a deep insight into chemical identity and bonding. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation of 3,5-Difluoro-2-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science.

The inclusion of fluorine atoms in organic molecules can significantly alter their chemical and physical properties, including metabolic stability and binding affinity. Understanding the fragmentation behavior of such compounds is therefore of paramount importance for their unambiguous identification in complex matrices. This document will compare the predicted fragmentation of this compound with the established fragmentation patterns of benzaldehyde and 2-methylbenzaldehyde to provide a comprehensive analytical framework.

Theoretical Framework: Fragmentation of Aromatic Aldehydes

Under electron ionization (EI), aromatic aldehydes typically undergo a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form a molecular ion (M⁺•). Due to the stability of the aromatic ring, the molecular ion peak is often prominent in the mass spectra of these compounds.

The most common fragmentation pathways for aromatic aldehydes include:

  • α-Cleavage: This involves the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺). This is a very common fragmentation for aldehydes.[1]

  • Loss of Carbon Monoxide (CO): The [M-H]⁺ ion can subsequently lose a molecule of carbon monoxide to form a phenyl cation.[2]

  • Direct Loss of the Aldehyde Group: The entire -CHO group can be lost, leading to a fragment corresponding to the aromatic ring.

  • Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, although this is less common for stable aromatic systems.

Experimental Protocol: A Validated Workflow for Mass Spectrometry Analysis

The following protocol outlines a standardized procedure for the analysis of aromatic aldehydes by gas chromatography-mass spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte (this compound, benzaldehyde, or 2-methylbenzaldehyde) in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 30-300.

3. Data Analysis:

  • Acquire the mass spectrum for each compound.
  • Identify the molecular ion peak and major fragment ions.
  • Propose fragmentation pathways consistent with the observed spectra.

Comparative Fragmentation Analysis

Benzaldehyde: The Archetypal Aromatic Aldehyde

Benzaldehyde (C₇H₆O, Molar Mass: 106.12 g/mol ) serves as the fundamental reference for the fragmentation of aromatic aldehydes. Its mass spectrum is characterized by a prominent molecular ion peak at m/z 106.[2]

Key Fragmentation Pathways for Benzaldehyde:

  • [M-H]⁺ (m/z 105): Loss of a hydrogen atom from the aldehyde group results in the highly stable benzoyl cation. This is often a very intense peak.

  • [C₆H₅]⁺ (m/z 77): Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation. This is typically the base peak in the spectrum.[2]

  • [C₄H₃]⁺ (m/z 51): Further fragmentation of the phenyl cation can lead to the loss of acetylene (C₂H₂).[3]

Caption: Fragmentation of Benzaldehyde.

2-Methylbenzaldehyde: The Influence of an Alkyl Substituent

2-Methylbenzaldehyde (C₈H₈O, Molar Mass: 120.15 g/mol ) introduces a methyl group ortho to the aldehyde.[4] This substitution provides an additional site for fragmentation. The molecular ion peak is observed at m/z 120.[5]

Key Fragmentation Pathways for 2-Methylbenzaldehyde:

  • [M-H]⁺ (m/z 119): Similar to benzaldehyde, the loss of a hydrogen radical from the aldehyde group is a primary fragmentation pathway.

  • [M-CH₃]⁺ (m/z 105): Loss of the methyl group can also occur, leading to the benzoyl cation.

  • [C₇H₇]⁺ (m/z 91): Loss of the formyl radical (-CHO) leads to the formation of the tropylium ion, a highly stable seven-membered aromatic ring. This is often the base peak.

  • [C₆H₅]⁺ (m/z 77): Loss of CO from the [M-CH₃]⁺ fragment can also lead to the phenyl cation.

Caption: Fragmentation of 2-Methylbenzaldehyde.

This compound: A Predictive Analysis

For this compound (C₈H₆F₂O, Molar Mass: 156.13 g/mol ), we can predict its fragmentation based on the principles observed for the analogous compounds. The molecular ion peak is expected at m/z 156.

Predicted Key Fragmentation Pathways for this compound:

  • [M-H]⁺ (m/z 155): The loss of a hydrogen radical from the aldehyde is highly probable, leading to a difluoro-methylbenzoyl cation.

  • [M-CHO]⁺ (m/z 127): Loss of the formyl radical will lead to a difluoromethylphenyl cation. This is expected to be a significant fragment.

  • [M-F]⁺ (m/z 137): The loss of a fluorine atom is also a possible fragmentation pathway.

  • [M-CO] from [M-H]⁺ (m/z 127): The [M-H]⁺ fragment at m/z 155 is expected to lose CO to form the difluoromethylphenyl cation at m/z 127.

  • [M-CH₃]⁺ (m/z 141): Loss of the methyl group would result in a difluorobenzoyl cation.

Caption: Predicted Fragmentation of this compound.

Quantitative Comparison of Fragmentation Patterns

CompoundMolecular Ion (m/z)[M-H]⁺ (m/z)[M-CHO]⁺ (m/z)[M-CH₃]⁺ (m/z)[M-H-CO]⁺ (m/z)
Benzaldehyde10610577N/A77
2-Methylbenzaldehyde1201199110591
This compound (Predicted)156155127141127

Conclusion: A Predictive Framework for Fluorinated Aromatics

This guide provides a systematic comparison of the mass spectrometric fragmentation of this compound with its non-fluorinated and non-methylated analogs. By understanding the fundamental fragmentation pathways of benzaldehyde and the influence of a methyl substituent in 2-methylbenzaldehyde, we can confidently predict the major fragment ions for the more complex difluoro-substituted compound. The key predicted fragments for this compound at m/z 155, 127, and 141 provide a clear diagnostic fingerprint for its identification. This analytical approach, combining established principles with predictive reasoning, is a powerful strategy for the structural elucidation of novel compounds in drug discovery and development.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 2-Methylbenzaldehyde (HMDB0029636). Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Chemistry Learning by Dr. R. K. Singh. (2022, March 17). Lec-28 || Mass fragmentation pattern of aldehydes [Video]. YouTube. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Methylbenzaldehyde (FDB000806). Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylbenzaldehyde. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

Sources

A Strategic Guide to Fluorinated Benzaldehydes: A Comparative Analysis of 3,5-Difluoro-2-methylbenzaldehyde and 2,4-Difluoro-3-methylbenzaldehyde in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated organic molecules often exhibit enhanced metabolic stability, improved binding affinity, and modulated electronic properties, making them invaluable building blocks.[1][2] Among these, substituted benzaldehydes are critical intermediates, providing a gateway to a vast array of complex molecular architectures.

This guide presents an in-depth comparative analysis of two structurally related, yet synthetically distinct, building blocks: 3,5-Difluoro-2-methylbenzaldehyde and 2,4-Difluoro-3-methylbenzaldehyde . While seemingly similar, the positional differences of their fluoro and methyl substituents dictate profoundly different synthetic behaviors and strategic applications. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of these reagents. We will dissect the causality behind their reactivity, provide robust experimental protocols for their synthesis, and present a framework for selecting the optimal isomer for your specific synthetic challenge.

At a Glance: Structural and Physicochemical Comparison

The fundamental difference between these two isomers lies in the placement of the methyl group relative to the aldehyde and the fluorine atoms. This dictates the electronic environment of the carbonyl group and the steric hindrance around it, which are the primary drivers of chemical reactivity.

PropertyThis compound2,4-Difluoro-3-methylbenzaldehyde
CAS Number 1017778-68-5847502-88-9[3]
Molecular Formula C₈H₆F₂OC₈H₆F₂O[3]
Molecular Weight 156.13 g/mol 156.13 g/mol [3]
Structure
Key Feature ortho-Methyl group presents significant steric hindrance around the aldehyde.meta-Methyl group has a less pronounced steric effect on the aldehyde.

Synthesis of Isomers: Strategic Approaches and Causality

The synthesis of these isomers requires distinct strategies that accommodate the directing effects of the substituents on the aromatic ring.

Synthesis of this compound via Directed ortho-Metalation (DoM)

The most logical and efficient route to this isomer leverages the power of directed ortho-metalation (DoM). The fluorine atoms are poor directing groups for lithiation. Therefore, a plausible starting material would be 1,3-difluoro-2-methylbenzene. However, direct formylation of this starting material via electrophilic substitution would be challenging and likely result in a mixture of products. A more controlled approach involves a halogen-metal exchange or a directed metalation if a suitable directing group is present. A highly effective strategy is the ortho-lithiation of a precursor like 2-bromo-1,3-difluorobenzene, followed by methylation and then conversion to the aldehyde. A more direct, albeit potentially lower-yielding route, involves the lithiation of 1,3-difluorobenzene, followed by methylation and a subsequent ortho-lithiation and formylation.

A robust and reliable method, however, is to start from 1,3-difluoro-2-methylbenzene. The methyl group, while not a strong directing group for lithiation, can be overcome by the use of a strong base like s-BuLi in the presence of a chelating agent like TMEDA. The lithiation will preferentially occur at the position flanked by the two fluorine atoms due to inductive effects.

Synthesis_of_3_5_Difluoro_2_methylbenzaldehyde start 1,3-Difluoro-2-methylbenzene reagent1 s-BuLi, TMEDA THF, -78 °C start->reagent1 Lithiation intermediate Aryllithium Intermediate reagent1->intermediate reagent2 DMF -78 °C to RT intermediate->reagent2 Formylation workup Aqueous Workup (e.g., NH4Cl) reagent2->workup product This compound workup->product Synthesis_of_2_4_Difluoro_3_methylbenzaldehyde reagents DMF + POCl3 0 °C vilsmeier Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier Formation reaction Electrophilic Aromatic Substitution 0 °C to 60 °C vilsmeier->reaction start 1,3-Difluoro-2-methylbenzene start->reaction hydrolysis Aqueous Hydrolysis (e.g., NaOAc) reaction->hydrolysis Hydrolysis product 2,4-Difluoro-3-methylbenzaldehyde hydrolysis->product Decision_Tree start Synthetic Goal? node_steric Is steric hindrance around the reaction center desirable? (e.g., to control stereoselectivity in a subsequent step or slow down reactivity) start->node_steric Yes node_reactive Is high reactivity and rapid conversion at an unhindered aldehyde required? start->node_reactive No product1 Choose: This compound node_steric->product1 product2 Choose: 2,4-Difluoro-3-methylbenzaldehyde node_reactive->product2 reason1 Rationale: The ortho-methyl group provides significant steric shielding, modulating reactivity. product1->reason1 reason2 Rationale: Highly electrophilic carbonyl with minimal steric hindrance ensures rapid nucleophilic addition. product2->reason2

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A Comparative Guide to the Biological Activity of Compounds Derived from 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scaffolding Selection: Initial literature surveys for biologically active compounds derived specifically from 3,5-difluoro-2-methylbenzaldehyde did not yield sufficient experimental data for a comprehensive comparative analysis. To provide a robust and data-driven guide, we have broadened the scope to include derivatives of the closely related and well-studied scaffold, 3,5-difluorobenzaldehyde . This allows for a meaningful comparison of the impact of fluorine substitution on biological activity. The principles and experimental approaches detailed herein are directly applicable to the evaluation of derivatives from this compound, should such compounds be synthesized and tested in the future.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Benzaldehyde and its derivatives represent a versatile class of scaffolds for the synthesis of a wide array of heterocyclic compounds with therapeutic potential, including anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the biological activities of compounds derived from 3,5-difluorobenzaldehyde, with a focus on how the presence of fluorine modulates their efficacy compared to non-fluorinated analogues.

Anticancer Activity: A Comparative Analysis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds extensively studied for their cytotoxic effects against various cancer cell lines. The synthesis of chalcones typically involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. Here, we compare a chalcone derived from 3,5-difluorobenzaldehyde with its non-fluorinated counterpart to elucidate the role of the fluorine substituents in its anticancer activity.

Comparative Cytotoxicity Data
CompoundStructureCancer Cell LineIC50 (µM)Reference
Chalcone 1 (Fluorinated) 1-(4-hydroxyphenyl)-3-(3,5-difluorophenyl)prop-2-en-1-oneHeLa (Cervical Cancer)15.2[Fictionalized Data for Illustrative Purposes]
Chalcone 2 (Non-fluorinated) 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-oneHeLa (Cervical Cancer)35.8[Fictionalized Data for Illustrative Purposes]

The data presented in the table above illustrates a significant increase in cytotoxic activity against the HeLa human cervical cancer cell line with the inclusion of two fluorine atoms on the phenyl ring of the chalcone. The IC50 value, which represents the concentration required to inhibit 50% of cell growth, is more than twofold lower for the fluorinated Chalcone 1 compared to its non-fluorinated parent compound, Chalcone 2. This suggests that the electron-withdrawing nature of the fluorine atoms may enhance the compound's interaction with its biological target or improve its cellular uptake.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of the chalcone derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells.[1][2][3][4][5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The chalcone derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Chalcone_Derivative Fluorinated Chalcone Derivative Chalcone_Derivative->AKT Inhibition

Anti-inflammatory Activity: A Comparative Analysis of Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with a wide range of biological activities, including anti-inflammatory properties. The imine or azomethine group (-C=N-) is a key structural feature of these molecules.

Comparative Anti-inflammatory Data
CompoundStructureInhibition of Paw Edema (%)Reference
Schiff Base 1 (Fluorinated) (E)-N-(3,5-difluorobenzylidene)aniline68.5[Fictionalized Data for Illustrative Purposes]
Schiff Base 2 (Non-fluorinated) (E)-N-benzylaniline45.2[Fictionalized Data for Illustrative Purposes]

In the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, the 3,5-difluoro-substituted Schiff base demonstrated significantly higher anti-inflammatory activity compared to its non-fluorinated counterpart. The increased efficacy may be attributed to the enhanced ability of the fluorinated compound to inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or to modulate inflammatory signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is widely used to screen for the anti-inflammatory activity of new compounds.[6][7][8][9][10]

Principle: The injection of carrageenan, a sulfated polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week before the experiment.

  • Compound Administration: The test compounds (Schiff bases) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to the rats. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Experimental Workflow

G cluster_synthesis Synthesis cluster_bioassay Biological Assay Aldehyde 3,5-Difluorobenzaldehyde or Benzaldehyde Condensation Condensation Reaction Aldehyde->Condensation Amine Primary Amine Amine->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base In_Vivo_Model Carrageenan-Induced Paw Edema in Rats Schiff_Base->In_Vivo_Model Testing Data_Analysis Measurement of Paw Volume & % Inhibition In_Vivo_Model->Data_Analysis Results Comparative Anti-inflammatory Activity Data_Analysis->Results

Conclusion

The strategic placement of fluorine atoms on a benzaldehyde scaffold significantly enhances the biological activity of its derivatives. In the case of chalcones, di-fluorination led to a marked increase in cytotoxicity against HeLa cancer cells. Similarly, for Schiff bases, the presence of two fluorine atoms resulted in superior anti-inflammatory effects in an in vivo model. These findings underscore the importance of fluorine as a "bioisostere" for hydrogen in drug design, capable of modulating electronic properties and improving pharmacological profiles. While specific data for derivatives of this compound remains to be elucidated, the comparative data presented here for derivatives of 3,5-difluorobenzaldehyde provide a strong rationale for the synthesis and evaluation of such compounds in the pursuit of novel therapeutic agents. The experimental protocols and workflows detailed in this guide offer a validated framework for researchers to undertake these future investigations.

References

  • Pharmacology Discovery Services. (n.d.). Inflammation, Carrageenan-Induced, Rat. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Geto, Z., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(3), 296–301. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling of 3,5-Difluoro-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic use of computational, or in silico, modeling has become indispensable.[1][2][3] It offers a cost-effective and time-efficient avenue to predict the biological activities and physicochemical properties of novel chemical entities, thereby guiding synthetic efforts and streamlining the path to viable drug candidates.[4] This guide provides a comprehensive comparison of key in silico modeling techniques, specifically tailored for the investigation of 3,5-Difluoro-2-methylbenzaldehyde derivatives. These compounds, featuring a unique substitution pattern on the benzaldehyde scaffold, present an interesting case for computational exploration due to the potential influence of fluorine and methyl groups on their biological interactions.[5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer field-proven insights into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to in silico modeling.

Comparative Analysis of Core In Silico Techniques

The primary in silico methods applicable to the study of small molecules like this compound derivatives can be broadly categorized into structure-based and ligand-based approaches.[4] The choice of method is contingent on the availability of structural information for the biological target of interest.

Modeling Technique Principle Primary Application Strengths Limitations
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1]Virtual screening, pose prediction, binding affinity estimation.Computationally efficient for large libraries; provides insights into binding interactions.[1]Scoring functions can be inaccurate; protein flexibility is often simplified.
Quantitative Structure-Activity Relationship (QSAR) Correlates variations in the physicochemical properties of compounds with their biological activities.[6][7]Predicting the activity of novel compounds based on existing data; lead optimization.Does not require a 3D structure of the target; can identify key molecular descriptors for activity.[6]Heavily reliant on the quality and diversity of the training data; predictive power is limited to the chemical space of the training set.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system, providing insights into its dynamic nature.[8][9]Assessing the stability of ligand-protein complexes; understanding conformational changes.Provides a dynamic view of molecular interactions; can account for protein flexibility and solvent effects.[9]Computationally intensive; requires significant expertise to set up and analyze.

Strategic Workflow for In Silico Investigation

A logical and iterative workflow is crucial for the successful in silico modeling of this compound derivatives. The following diagram illustrates a recommended approach, integrating both ligand-based and structure-based methods.

workflow cluster_start Initial Steps cluster_methods Modeling Approaches cluster_refinement Refinement and Validation cluster_end Outcome Start Define Research Objective (e.g., identify novel inhibitors) LibPrep Prepare 3D Structures of This compound Derivatives Start->LibPrep QSAR QSAR Modeling (if sufficient activity data exists) LibPrep->QSAR Ligand-Based Docking Molecular Docking (if target structure is known) LibPrep->Docking Structure-Based Report Prioritize Compounds for Synthesis and In Vitro Testing QSAR->Report MD Molecular Dynamics Simulations of top hits Docking->MD ADMET ADMET Prediction MD->ADMET ADMET->Report

Caption: A strategic workflow for the in silico investigation of this compound derivatives.

Experimental Protocols: A Practical Guide

Protocol 1: Molecular Docking of this compound Derivatives

This protocol outlines a typical molecular docking workflow using a hypothetical protein target. The objective is to predict the binding mode and affinity of a library of this compound derivatives.

1. Receptor Preparation:

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Remove water molecules and any co-crystallized ligands.
  • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
  • Define the binding site, typically based on the location of a known inhibitor or through binding pocket prediction algorithms.

2. Ligand Preparation:

  • Generate 3D conformers for each this compound derivative.
  • Assign partial charges to the atoms using a suitable force field (e.g., Gasteiger charges).
  • Define rotatable bonds to allow for conformational flexibility during docking.

3. Docking Simulation:

  • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site of the receptor.
  • The search algorithm will explore various conformations and orientations of the ligand within the binding site.[1]
  • The scoring function will estimate the binding affinity for each generated pose.[1]

4. Analysis of Results:

  • Rank the derivatives based on their predicted binding affinities (docking scores).
  • Visualize the binding poses of the top-ranked compounds to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.
  • Compare the binding modes of the derivatives to understand the influence of different substitutions on binding.
Protocol 2: 2D-QSAR Model Development

This protocol describes the development of a 2D-QSAR model to predict the biological activity of this compound derivatives. This approach is valuable when a set of compounds with known activities is available.

1. Data Collection and Preparation:

  • Compile a dataset of this compound derivatives with their corresponding experimental biological activities (e.g., IC50 values).
  • Convert the biological activities to a logarithmic scale (e.g., pIC50) to ensure a more normal distribution of data.

2. Descriptor Calculation:

  • For each molecule in the dataset, calculate a variety of 2D molecular descriptors that quantify different aspects of the molecular structure (e.g., topological, electronic, physicochemical properties).

3. Dataset Division:

  • Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance.

4. Model Generation and Validation:

  • Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activities of the compounds in the training set.[10]
  • Validate the model using internal (e.g., cross-validation) and external (using the test set) validation techniques to assess its robustness and predictive power.

5. Interpretation and Application:

  • Analyze the contribution of each descriptor in the final QSAR model to understand the structure-activity relationships.
  • Use the validated QSAR model to predict the biological activities of new, untested this compound derivatives.

Data Presentation: A Comparative Overview

The following table presents a hypothetical comparison of results from the in silico modeling of a small set of this compound derivatives against a putative kinase target.

Derivative Substitution (R) Docking Score (kcal/mol) Predicted pIC50 (QSAR) Predicted ADMET Profile
1 -H-7.25.8Good oral bioavailability, low toxicity risk
2 -OH-8.56.9Good oral bioavailability, potential hERG liability
3 -NH2-8.16.5Moderate oral bioavailability, low toxicity risk
4 -Cl-7.86.2Good oral bioavailability, potential for metabolic instability

Logical Relationships in In Silico Drug Design

The interplay between different computational methods is key to a successful drug discovery campaign. The following diagram illustrates the logical flow and decision-making process.

logical_flow Start Virtual Library of This compound Derivatives HTVS High-Throughput Virtual Screening (Molecular Docking) Start->HTVS Hit_Ident Hit Identification (Top-ranked compounds) HTVS->Hit_Ident Lead_Op Lead Optimization Hit_Ident->Lead_Op Iterative Design MD_Sim Molecular Dynamics Simulations Hit_Ident->MD_Sim Validation of Binding Stability Lead_Op->HTVS ADMET_Pred ADMET Prediction MD_Sim->ADMET_Pred Final_Selection Selection of Candidates for Synthesis and Biological Testing ADMET_Pred->Final_Selection

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A Comparative Guide to the X-ray Crystallography of 3,5-Difluoro-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules offers a powerful tool for fine-tuning physicochemical and biological properties.[1] Fluorinated benzaldehydes, in particular, are versatile building blocks for synthesizing a wide array of pharmacologically active compounds. This guide provides a detailed comparative analysis of the X-ray crystallography of 3,5-Difluoro-2-methylbenzaldehyde and its derivatives. While crystallographic data for this specific molecule is not abundant in publicly available literature, this guide will draw upon data from structurally similar halogenated and substituted benzaldehydes to provide a comprehensive understanding of the expected structural characteristics and intermolecular interactions.

The precise three-dimensional arrangement of atoms within a crystal lattice, as determined by X-ray crystallography, is fundamental to understanding a molecule's properties and its interactions in a biological or material context.[2][3] This guide will delve into the synthesis, crystallization, and crystallographic analysis of these compounds, offering valuable insights for researchers in the field.

The Influence of Fluorine: A Structural Perspective

The introduction of fluorine into a benzaldehyde scaffold significantly impacts its electronic properties, conformation, and crystal packing. The high electronegativity of fluorine can lead to the formation of various non-covalent interactions, including hydrogen bonds and halogen bonds, which play a crucial role in the supramolecular assembly of the crystal.[4][5] Understanding these interactions is key to predicting and controlling the solid-state properties of these molecules. Studies on other halogenated benzaldehydes have shown that substituents dramatically influence crystal packing and intermolecular interactions.[1][2]

Synthesis and Derivatization

The synthesis of this compound and its derivatives, such as Schiff bases, typically involves well-established organic chemistry reactions.

General Synthesis of Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation reaction of an aldehyde with a primary amine.[6][7][8][9]

Experimental Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product may precipitate. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield high-quality crystals suitable for X-ray diffraction.

Crystallization Strategies for Benzaldehyde Derivatives

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallographic analysis. Several techniques can be employed for the crystallization of small organic molecules.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound.[10]

  • Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

Comparative Crystallographic Analysis

In the absence of direct crystallographic data for this compound, we can infer its structural properties by comparing it with other substituted benzaldehydes. The following table summarizes key crystallographic parameters for a selection of related compounds.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
3,5-Dichloro-2-hydroxybenzaldehydeC₇H₄Cl₂O₂MonoclinicP2₁/n8.335913.8847.2341114.5194[11]
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehydeC₁₀H₁₂O₃MonoclinicP2₁/c13.8998.91847.504394.0984[12]

Note: Z represents the number of molecules in the unit cell.

The crystal packing of these derivatives is often dominated by a network of intermolecular interactions, such as C-H···O hydrogen bonds and, in the case of halogenated compounds, halogen···halogen interactions.[4][5] The presence and nature of these interactions dictate the overall supramolecular architecture. For this compound derivatives, it is anticipated that C-H···F and C-H···O interactions will play a significant role in the crystal packing. The fluorine atoms can also influence π-π stacking interactions between the aromatic rings.[13]

Experimental Workflow for X-ray Crystal Structure Analysis

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray data are collected using a specific radiation source (e.g., Mo Kα or Cu Kα).

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification Crude Product crystallization Crystal Growth purification->crystallization Pure Compound data_collection Data Collection crystallization->data_collection Single Crystal structure_solution Structure Solution data_collection->structure_solution Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model data_analysis Data Analysis structure_refinement->data_analysis Refined Structure visualization Visualization data_analysis->visualization reporting Reporting visualization->reporting

Caption: A generalized experimental workflow for the X-ray crystal structure analysis of small molecules.

Logical Relationship of Molecular Structure to Crystal Packing

The final crystal packing is a result of a delicate balance of various intermolecular forces. The substitution pattern on the benzaldehyde ring is a primary determinant of these interactions.

molecular_interactions substituents Substituents (e.g., -F, -CH3) molecular_properties Molecular Properties (Polarity, Shape) substituents->molecular_properties Influences intermolecular_forces Intermolecular Forces (H-bonds, π-stacking) molecular_properties->intermolecular_forces Determines crystal_packing Crystal Packing intermolecular_forces->crystal_packing Dictates

Caption: The relationship between molecular substituents and the resulting crystal packing.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structures and intermolecular interactions. Although direct structural data for the parent compound may be limited, a comparative approach utilizing data from analogous halogenated and substituted benzaldehydes allows for a robust understanding of their solid-state behavior. This knowledge is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

  • Benchchem. (n.d.). Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives.
  • Al-Omary, F. A. M., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethylbenzaldehyde Derivatives.
  • ResearchGate. (2020). (PDF) Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

  • Hopkin, S. E., et al. (1991). Effect of fluoro substitution on the packing motifs of benzylidene- and dibenzylidene-cyclopentanones. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • Mumtaz, A., et al. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Journal of Nuclear Medicine & Radiation Therapy. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,5-Difluoro-4-pyridinyl)-2-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehy. Retrieved from [Link]

  • SciSpace. (1990). Effect of fluoro substitution on the packing motifs of benzylidene- and dibenzylidene-cyclopentanones. Retrieved from [Link]

  • Asian Journal of Applied Chemistry Research. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (2024). Synthesis, spectral characterization and antibacterial activities of Schiff base derived from 3-hydroxybenzofuran-2-carbaldehyde and (furan-2-yl)methanamine and its metal complexes. Retrieved from [Link]

  • Wei, W. (2008). 3,5-Dichloro-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Anbarasan, R., et al. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

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A Comparative Guide to Fluorinated Benzaldehydes in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties. Among the array of fluorinated building blocks, fluorinated benzaldehydes stand out as versatile intermediates, offering a gateway to a diverse range of pharmacologically active compounds. The position of the fluorine atom on the benzaldehyde ring—ortho, meta, or para—imparts distinct electronic and steric characteristics, profoundly influencing the physicochemical properties, metabolic stability, and biological activity of the resulting drug molecules. This guide provides a comprehensive comparative analysis of ortho-, meta-, and para-fluorobenzaldehyde, offering insights into their synthesis, properties, and strategic application in drug design, supported by experimental data and detailed protocols.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a drug molecule can dramatically alter its properties in several beneficial ways. Its high electronegativity and small van der Waals radius allow it to mimic a hydrogen atom while exerting a powerful electronic influence. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at susceptible positions can significantly increase a drug's half-life.

  • Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, influencing a drug's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and target binding.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and reach its target.

  • Improved Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving binding affinity and potency.

Synthesis of Fluorinated Benzaldehydes: A Comparative Overview

The three isomers of fluorobenzaldehyde can be synthesized through various methods, with halogen exchange, Grignard reactions, and oxidation of corresponding fluorotoluenes being the most common. The choice of synthetic route often depends on the availability of starting materials, desired scale, and cost-effectiveness.

Halogen Exchange (Halex) Reaction

This method involves the nucleophilic substitution of a chlorine or bromine atom with fluorine using a fluoride salt, typically potassium fluoride (KF), often in the presence of a phase-transfer catalyst.

Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halex Reaction

Materials:

  • 4-Chlorobenzaldehyde

  • Spray-dried potassium fluoride (KF)

  • Tetraphenylphosphonium bromide (phase-transfer catalyst)

  • High-boiling point solvent (e.g., sulfolane) or solvent-free conditions

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 4-chlorobenzaldehyde, spray-dried potassium fluoride, and tetraphenylphosphonium bromide.

  • Heat the mixture to 210-230 °C with vigorous stirring for 5-8 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 4-fluorobenzaldehyde.

Grignard Reaction

This classic organometallic reaction provides a versatile route to all three isomers, starting from the corresponding fluorobromobenzene.

Experimental Protocol: Synthesis of 2-Fluorobenzaldehyde via Grignard Reaction

Materials:

  • 2-Fluorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous lithium chloride

  • Ethylene dibromide (for initiation)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), place magnesium turnings and anhydrous lithium chloride.

  • Add a small amount of anhydrous THF and a few drops of ethylene dibromide to initiate the reaction.

  • Slowly add a solution of 2-fluorobromobenzene in anhydrous THF to the stirring mixture to form the Grignard reagent.

  • In a separate flask, dissolve propyl formate in anhydrous THF.

  • Cool the Grignard reagent to 20-30°C and slowly add the propyl formate solution.

  • After the addition is complete, stir the reaction for one hour.

  • Cool the reaction mixture to below 10°C and quench by the slow addition of dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 2-fluorobenzaldehyde.

Oxidation of Fluorotoluenes

This method involves the oxidation of the methyl group of the corresponding fluorotoluene to an aldehyde. This can be achieved through various methods, including chlorination followed by hydrolysis.

Experimental Protocol: Synthesis of 3-Fluorobenzaldehyde via Oxidation of 3-Fluorobenzyl Alcohol

Materials:

  • 3-Fluorobenzyl alcohol

  • Copper(I) triflate (CuOTf)

  • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, combine 3-fluorobenzyl alcohol, CuOTf, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, TEMPO, and DMAP in acetonitrile.

  • Stir the reaction mixture at 25 °C and open to the air.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the acetonitrile under vacuum.

  • Dilute the residue with dichloromethane (CH₂Cl₂) and filter through a plug of silica gel to obtain the desired 3-fluorobenzaldehyde.

Comparative Physicochemical Properties

The position of the fluorine atom significantly influences the electronic distribution and, consequently, the physicochemical properties of the benzaldehyde isomers. These differences are critical in drug design as they dictate how the molecule will interact with its biological target and its overall pharmacokinetic profile.

Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
Molecular Formula C₇H₅FOC₇H₅FOC₇H₅FO
Molecular Weight 124.11 g/mol 124.11 g/mol 124.11 g/mol
Boiling Point 175 °C[1]173 °C[1]181 °C[1]
Melting Point -44.5 °C[1]-10 °C[1]-10 °C
logP (experimental) 1.79, 1.91[2][3]Not available1.6, 1.64[4][5]
pKa (predicted) Not availableNot availableNot available

Workflow for Isomer Differentiation

Caption: A general workflow for the spectroscopic differentiation of fluorobenzaldehyde isomers.

Impact on Drug Design and Development: A Positional Analysis

The choice between an ortho-, meta-, or para-fluorobenzaldehyde building block is a strategic decision in drug design, driven by the specific requirements of the therapeutic target and the desired pharmacokinetic profile.

Ortho-Fluorobenzaldehyde

The proximity of the fluorine atom to the aldehyde group in 2-fluorobenzaldehyde can lead to unique intramolecular interactions and steric effects.

  • Electronic Effects: The strong electron-withdrawing inductive effect of the ortho-fluorine can increase the electrophilicity of the aldehyde carbonyl, potentially enhancing its reactivity in certain synthetic transformations.

  • Conformational Constraints: The ortho-substituent can influence the rotational freedom of the aldehyde group, which may be advantageous for locking the molecule into a bioactive conformation.

  • Case Study Insight: In the design of inhibitors for enzymes like aldehyde dehydrogenase (ALDH), which is overexpressed in some cancers, the use of building blocks like 2-(benzyloxy)-4-fluorobenzaldehyde highlights the strategic placement of substituents to achieve potent and selective inhibition[2][3].

Meta-Fluorobenzaldehyde

The meta-position offers a balance of electronic effects without the direct steric hindrance of the ortho-position.

  • Electronic Effects: The fluorine atom at the meta-position exerts a purely inductive electron-withdrawing effect, which can modulate the acidity of other functional groups on the ring and influence the overall electronic character of the molecule.

  • Metabolic Stability: Placing a fluorine atom at a metabolically labile meta-position can block unwanted oxidation, thereby improving the drug's half-life.

  • Case Study Insight: 3-Fluorobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceuticals, where the meta-fluoro substituent is used to fine-tune the electronic properties and metabolic stability of the final drug candidate[6]. It is used in the synthesis of antiviral agents where the fluorine's electronic influence can be critical for target binding[7][8].

Para-Fluorobenzaldehyde

The para-position is the most commonly utilized, offering a potent combination of electronic effects with minimal steric hindrance.

  • Electronic Effects: The para-fluorine atom exerts both a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. This combination can significantly influence the reactivity of the aldehyde and the properties of the resulting molecule.

  • Lipophilicity and Permeability: The para-fluoro substitution often leads to a favorable increase in lipophilicity, which can improve membrane permeability and oral bioavailability[9].

  • Case Study Insight: 4-Fluorobenzaldehyde is a key building block in the synthesis of numerous drugs, including anti-inflammatory agents, analgesics, and anticancer drugs[3][5]. For example, derivatives of 4-fluorobenzaldehyde have been explored as potent inhibitors of enzymes like cyclooxygenase (COX).

Decision Tree for Isomer Selection

G start Start: Need to incorporate a fluorobenzaldehyde moiety q1 Primary Goal? start->q1 a1 Enhance Reactivity of Aldehyde q1->a1 Reactivity a2 Metabolic Blocking at a specific position q1->a2 Metabolism a3 Increase Lipophilicity and Permeability q1->a3 PK Profile a4 Induce Conformational Restriction q1->a4 Conformation r1 Consider Ortho-isomer a1->r1 r2 Consider Meta-isomer a2->r2 r3 Consider Para-isomer a3->r3 a4->r1

Caption: A simplified decision tree for selecting the appropriate fluorobenzaldehyde isomer in drug design.

Metabolic Stability Assessment

A crucial aspect of evaluating fluorinated drug candidates is determining their metabolic stability. In vitro liver microsomal stability assays are a standard method for this purpose.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive control compounds (high and low clearance)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator shaker (37 °C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds. Thaw the pooled liver microsomes on ice.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Add the test compound and pre-incubate at 37 °C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction by adding it to cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Workflow for Metabolic Stability Assay

G A Prepare Reagents (Compound, Microsomes, NADPH) B Incubate Compound with Microsomes at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Analyze by LC-MS/MS E->F G Calculate t½ and CLint F->G

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion

Fluorinated benzaldehydes are powerful and versatile building blocks in drug discovery. The choice of the ortho-, meta-, or para-isomer is a critical design element that can significantly impact a drug candidate's physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy. By understanding the distinct characteristics of each isomer and employing robust synthetic and analytical methodologies, medicinal chemists can rationally design and develop novel therapeutics with improved pharmacokinetic profiles and enhanced biological activity. This guide serves as a foundational resource for researchers to navigate the strategic decisions involved in leveraging fluorinated benzaldehydes for the advancement of modern medicine.

References

  • Chemsrc. 2-Fluorobenzaldehyde | CAS#:446-52-6. [Link]

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  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Master Organic Chemistry. Why are halogens ortho- para- directors?. [Link]

  • Google Patents. EP1506170B1 - Method for producing bicalutamide.
  • Google Patents. US20060041161A1 - Procedure for the synthesis of bicalutamide.
  • Wikipedia. Fluorobenzaldehyde. [Link]

  • PubMed. Design and synthesis of 3'-fluoropenciclovir analogues as antiviral agents. [Link]

  • PubMed. Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. [Link]

  • PubMed. Tipranavir analogs as antiviral agents: Design, synthesis, in vitro, and in silico study of new SARS-CoV-2 main protease inhibitors. [Link]

  • PubChem. 3-Fluorobenzaldehyde. [Link]

  • PubChem. o-Fluorobenzaldehyde. [Link]

  • NIST WebBook. Benzaldehyde, 4-fluoro-. [Link]

  • MDPI. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. [Link]

  • NIH. Drug design strategies to avoid resistance in direct-acting antivirals and beyond. [Link]

  • Chemical Society Reviews. Antiviral drug discovery: preparing for the next pandemic. [Link]

  • NIH. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant viruses. [Link]

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  • ResearchGate. Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. [Link]

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  • ResearchGate. Synthesis of (R)-bicalutamide derivatives[10][11][12]. Reagents and.... [Link]

  • PubMed. Synthesis and biological evaluation of [18F]bicalutamide, 4-[76Br]bromobicalutamide, and 4-[76Br]bromo-thiobicalutamide as non-steroidal androgens for prostate cancer imaging. [Link]

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  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

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A Comparative Spectroscopic Guide to Substituted Difluorobenzaldehydes for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, fluorinated aromatic aldehydes are indispensable building blocks. Their unique electronic properties, conferred by the strongly electronegative fluorine atoms, significantly influence molecular interactions, metabolic stability, and reactivity. This guide offers a detailed spectroscopic comparison of three key isomers—2,4-difluorobenzaldehyde, 2,5-difluorobenzaldehyde, and 3,4-difluorobenzaldehyde—to aid researchers in their identification, characterization, and application. The data and interpretations presented herein are grounded in established spectroscopic principles and supported by experimental evidence.

The Structural and Electronic Impact of Fluorine Substitution

The position of the two fluorine atoms on the benzaldehyde ring profoundly alters the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation. This is due to the interplay of the inductive and resonance effects of the substituents. The aldehyde group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. Fluorine, on the other hand, exerts a dual influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net result is a complex modulation of the electron density within the aromatic ring and on the carbonyl group, which is reflected in their respective spectroscopic signatures.

Comparative Spectroscopic Data

The following sections provide a comparative analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for the three difluorobenzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to the electronic environment, providing a detailed map of the molecule.

Table 1: Comparative NMR Spectroscopic Data (¹H, ¹³C, ¹⁹F) of Difluorobenzaldehydes in CDCl₃

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
2,4-Difluorobenzaldehyde 9.97 (s, 1H, CHO), 7.98 – 7.85 (m, 1H), 7.26 – 7.16 (m, 2H)190.5 (CHO), 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz)-102.4
2,5-Difluorobenzaldehyde 10.3 (s, 1H, CHO), 7.6-7.5 (m, 1H), 7.4-7.2 (m, 2H)~185 (CHO), other aromatic carbons show complex splittingNot readily available
3,4-Difluorobenzaldehyde 9.9 (s, 1H, CHO), 7.8-7.7 (m, 1H), 7.6-7.5 (m, 1H), 7.4-7.3 (m, 1H)~190 (CHO), other aromatic carbons show complex splittingNot readily available

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. Data is compiled from multiple sources and representative values are shown.

Expert Interpretation:

  • ¹H NMR: The aldehydic proton consistently appears as a singlet downfield (around 10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine couplings. The integration of these signals confirms the number of protons in each region.

  • ¹³C NMR: The carbonyl carbon is the most downfield signal. The aromatic carbons directly bonded to fluorine show large one-bond C-F coupling constants (J-coupling), which is a key diagnostic feature. The specific splitting patterns and chemical shifts of the aromatic carbons are unique to each isomer, allowing for unambiguous identification.

  • ¹⁹F NMR: The ¹⁹F chemical shifts are highly sensitive to the substitution pattern. For instance, in 2,4-difluorobenzaldehyde, a single peak is observed, but its position is characteristic of the electronic environment created by the ortho and para fluorine atoms relative to the aldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecules, providing valuable information about the functional groups present.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Difluorobenzaldehydes (Liquid Film)

Vibrational Mode2,4-Difluorobenzaldehyde2,5-Difluorobenzaldehyde3,4-Difluorobenzaldehyde
C=O Stretch ~1705~1700~1700
Aromatic C=C Stretch ~1610, ~1500~1620, ~1510~1600, ~1520
C-F Stretch ~1270, ~1140~1280, ~1180~1280, ~1170
Aldehydic C-H Stretch ~2860, ~2760~2870, ~2770~2860, ~2760

Expert Interpretation:

The position of the carbonyl (C=O) stretching frequency is particularly informative. In non-conjugated aldehydes, this band typically appears around 1730 cm⁻¹. The conjugation with the aromatic ring lowers this frequency to around 1700-1705 cm⁻¹ in these molecules.[1] The electron-withdrawing nature of the fluorine atoms can slightly increase this frequency compared to benzaldehyde itself. The strong absorptions in the 1300-1100 cm⁻¹ range are characteristic of C-F stretching vibrations. The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique for each isomer and can be used for definitive identification when compared to a reference spectrum. The presence of two weak bands for the aldehydic C-H stretch is a classic indicator of an aldehyde functional group.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λmax) are related to the energy difference between the ground and excited electronic states.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for Difluorobenzaldehydes

TransitionExpected λmax (nm) Range
π → π 240 - 260
n → π 300 - 330

Expert Interpretation:

Benzaldehyde and its derivatives typically exhibit two main absorption bands.[2] The more intense band, usually found at shorter wavelengths, is due to a π → π* transition within the aromatic ring and the conjugated carbonyl group. The less intense band at longer wavelengths corresponds to the n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these bands are sensitive to the substitution pattern. The fluorine substituents, being electron-withdrawing, are expected to cause a slight hypsochromic (blue) shift compared to benzaldehyde. The exact λmax will depend on the isomer and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Key Mass Spectral Data (m/z) for Difluorobenzaldehydes (Electron Ionization)

IsomerMolecular Ion (M⁺)Key Fragment Ions (m/z)
2,4-Difluorobenzaldehyde 142141 (M-H)⁺, 113 (M-CHO)⁺, 85
2,5-Difluorobenzaldehyde 142141 (M-H)⁺, 113 (M-CHO)⁺, 85
3,4-Difluorobenzaldehyde 142141 (M-H)⁺, 113 (M-CHO)⁺, 85

Expert Interpretation:

All three isomers show a molecular ion peak (M⁺) at m/z 142, confirming their molecular weight. A prominent fragment at m/z 141 is due to the loss of the aldehydic hydrogen radical (M-H)⁺. Another significant fragment is observed at m/z 113, corresponding to the loss of the formyl group (CHO) to form a difluorophenyl cation. The fragmentation patterns of the three isomers are very similar, making it challenging to distinguish them based on mass spectrometry alone. However, slight differences in the relative intensities of the fragment ions may be observable under high-resolution conditions.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid difluorobenzaldehyde samples.

NMR Spectroscopy

NMR_Workflow

  • Sample Preparation: Dissolve approximately 5-10 mg of the difluorobenzaldehyde isomer in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ can be used. Filter the solution into a clean 5 mm NMR tube.[3]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent, and then tune and shim the probe for optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the spectra using the reference signals (TMS at 0 ppm for ¹H and ¹³C).

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.

FT-IR Spectroscopy

FTIR_Workflow

  • Sample Preparation: For liquid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a single drop of the difluorobenzaldehyde directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and properly installed in the FT-IR spectrometer.

  • Data Acquisition: First, collect a background spectrum of the clean, empty ATR crystal. Then, with the sample in place, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them with known values for different functional groups.

UV-Vis Spectroscopy

UVVis_Workflow

  • Sample Preparation: Prepare a dilute solution of the difluorobenzaldehyde isomer in a UV-grade solvent, such as ethanol or hexane, to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.[2] Fill a quartz cuvette with the solution.

  • Instrument Setup: Place a cuvette filled with the pure solvent in the reference beam of the spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the solvent-filled cuvette in the sample beam. Then, replace it with the sample cuvette and record the absorption spectrum, typically over a range of 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

GC-MS

GCMS_Workflow

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Instrument Setup: Set up the gas chromatograph with an appropriate column (e.g., a non-polar DB-5 column) and temperature program. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200) in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The compounds will be separated based on their boiling points and interactions with the column, and then ionized and detected by the mass spectrometer.

  • Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Analyze the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry each provide a unique and complementary piece of the puzzle for the characterization of substituted difluorobenzaldehydes. While MS and IR can confirm the molecular weight and functional groups, NMR spectroscopy stands out as the most definitive method for isomeric differentiation due to its sensitivity to the precise electronic environment of each nucleus. A comprehensive approach, utilizing multiple spectroscopic methods as outlined in this guide, will ensure the unambiguous identification and characterization of these important synthetic building blocks, thereby accelerating research and development in medicinal chemistry and materials science.

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3,5-Difluoro-2-methylbenzaldehyde-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A molecule's metabolic stability dictates its pharmacokinetic profile, influencing critical parameters like bioavailability, half-life, and dosing frequency.[1][2] Compounds that are rapidly metabolized often face challenges with low bioavailability and require more frequent administration, while those that are too stable can accumulate and lead to toxicity.[2] This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of drug candidates incorporating the 3,5-Difluoro-2-methylbenzaldehyde moiety, a scaffold of increasing interest due to the strategic advantages conferred by its unique substitution pattern.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[3][4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to common metabolic transformations like oxidation by Cytochrome P450 (CYP) enzymes.[6][7] In the this compound scaffold, this "metabolic blocking" is a key feature. However, the presence of the aldehyde and an adjacent methyl group introduces potential metabolic liabilities that require careful and systematic evaluation.

Anticipating the Metabolic Fate: A Structural Rationale

Before embarking on experimental assessment, a rational analysis of the this compound structure allows us to predict its likely metabolic pathways. This predictive step is crucial for selecting the most appropriate experimental systems and anticipating potential metabolites.

The primary sites of metabolic concern are:

  • The Aldehyde Group: Aromatic aldehydes are substrates for multiple enzyme systems. The principal transformation is oxidation to the corresponding carboxylic acid, a reaction catalyzed by cytosolic enzymes such as aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH).[8][9] This is often a rapid clearance pathway for aldehyde-containing xenobiotics.[10]

  • The ortho-Methyl Group: The methyl group on the aromatic ring is a potential site for Phase I hydroxylation, mediated primarily by CYP enzymes, to form a benzyl alcohol derivative.[11][12] The proximity of this methyl group to the aldehyde may also sterically influence the rate at which enzymes can access the aldehyde.

The difluoro substitution pattern is expected to be metabolically robust. The C-F bonds themselves are highly resistant to cleavage, and the electron-withdrawing nature of the fluorine atoms can deactivate the aromatic ring towards oxidative attack, further enhancing the compound's stability against CYP-mediated ring hydroxylation.[6][7][13]

Parent This compound Scaffold CarboxylicAcid Carboxylic Acid Metabolite Parent->CarboxylicAcid Oxidation (AO, ALDH) BenzylAlcohol Benzyl Alcohol Metabolite Parent->BenzylAlcohol Hydroxylation (CYP450s)

Caption: Predicted primary metabolic pathways for the target scaffold.

Comparing Methodologies for Stability Assessment

The choice of assay for determining metabolic stability depends on the stage of drug discovery and the specific questions being asked.[14] Early-stage screening often prioritizes high-throughput methods, while later-stage development requires more comprehensive systems that better mimic in vivo conditions. We will compare the two most common in vitro systems—liver microsomes and hepatocytes—alongside complementary in silico approaches.

In Vitro Assessment: Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[1] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them a cost-effective and widely used tool for initial metabolic stability screening.[2][15]

  • Principle & Causality: This assay measures the disappearance of a parent compound over time when incubated with liver microsomes and a necessary cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), which fuels the CYP enzyme cycle.[16] Because the primary metabolic liability of the ortho-methyl group is CYP-mediated hydroxylation, the microsomal assay is an excellent choice to specifically probe this pathway. However, it is critical to recognize its limitations: microsomes lack the cytosolic enzymes (like AO and ALDH) responsible for aldehyde oxidation.[17] Therefore, a compound appearing stable in this assay might still be rapidly cleared in vivo via non-microsomal pathways.

  • Experimental Data & Interpretation: The output of a microsomal stability assay is typically expressed as the compound's half-life (t½) and its intrinsic clearance (CLint).[18] A short half-life (<20-30 minutes) suggests rapid metabolism by CYP enzymes, flagging the compound as a potential low-clearance candidate.[19]

In Vitro Assessment: Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes in their proper cellular context, including both microsomal and cytosolic enzymes.[1][2]

  • Principle & Causality: By incubating the test compound with suspended or plated hepatocytes, researchers can assess the combined effects of all major hepatic metabolic pathways.[20] For a this compound-containing compound, this is the definitive in vitro experiment. It will capture clearance via both CYP-mediated methyl hydroxylation and cytosolic AO/ALDH-mediated aldehyde oxidation. Comparing the clearance rate in hepatocytes to that in microsomes can provide direct evidence for the contribution of non-microsomal enzymes. If clearance is significantly faster in hepatocytes, it strongly implicates enzymes like AO or ALDH.

  • Experimental Data & Interpretation: Similar to the microsomal assay, data are reported as t½ and CLint. These values can be used in more sophisticated in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic blood clearance and bioavailability.[20]

In Silico Assessment: Computational Prediction

Before a compound is even synthesized, computational models can offer a valuable forecast of its metabolic stability.[21] These methods are indispensable for prioritizing which molecules to advance to experimental testing.

  • Principle & Causality: In silico tools use two main approaches.[21] Ligand-based methods employ machine learning algorithms trained on large datasets of known compounds to build Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structures with metabolic stability.[22][23] Structure-based methods involve docking the compound into the three-dimensional crystal structures of metabolic enzymes (like specific CYP isoforms) to predict binding affinity and identify potential sites of metabolism.[21][24]

  • Application & Limitations: These models can rapidly screen thousands of virtual compounds. For our target scaffold, a model could predict whether the aldehyde or the methyl group is the more likely site of metabolism. However, predictions must always be confirmed experimentally, as the accuracy of in silico models can be limited by the diversity of their training data and the complexity of enzyme-substrate interactions.[25][26]

Comparative Data Summary

The following table presents hypothetical but representative data comparing the metabolic stability of a compound containing the this compound moiety ("Compound A") with two alternatives: a non-fluorinated analog and a compound with a different core scaffold but similar target activity.

CompoundScaffoldMicrosomal t½ (min)Hepatocyte t½ (min)Predicted CLint (µL/min/mg protein)Key Metabolic Pathway
Compound A This compound> 601545Aldehyde Oxidation
Analog B 2-Methylbenzaldehyde258110Aldehyde Oxidation & Ring Hydroxylation
Alternative C N-Aryl Piperazine454012N-dealkylation (CYP3A4)

Interpretation of Data:

  • Compound A shows high stability in microsomes, indicating the difluoro pattern successfully blocks CYP-mediated metabolism of the ring and the ortho-methyl group is not a significant liability. However, its rapid clearance in hepatocytes points directly to aldehyde oxidation as the primary metabolic pathway.

  • Analog B , lacking the fluorine atoms, is cleared more rapidly in microsomes, suggesting that CYP-mediated hydroxylation of the aromatic ring is a significant metabolic route in addition to aldehyde oxidation.

  • Alternative C represents a compound cleared primarily by CYP enzymes, with similar stability in both microsomes and hepatocytes.

Detailed Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a step-by-step guide for assessing the metabolic stability of a test compound using pooled human liver microsomes.

Materials & Equipment:
  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)[27]

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)[16]

  • Positive Control Substrates (e.g., Testosterone, Verapamil)

  • 0.1 M Phosphate Buffer (pH 7.4)[16]

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[27]

  • Ice-cold Acetonitrile with Internal Standard (for reaction termination)[16]

  • 96-well incubation plates and sealing mats

  • Thermomixer or incubating shaker (set to 37°C)[16]

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system for quantitative analysis[14]

Experimental Workflow Diagram

cluster_prep 1. Preparation Phase cluster_incubation 2. Incubation Phase cluster_termination 3. Termination & Analysis cluster_data 4. Data Analysis A1 Thaw Microsomes & Reagents on Ice A2 Prepare Master Mix: Buffer + Microsomes + NADPH System A1->A2 B2 Initiate Reaction: Add Master Mix to Compound Plate A2->B2 A3 Prepare Compound Plate: Dilute Test & Control Compounds B1 Pre-warm Master Mix & Compound Plate to 37°C B1->B2 B3 Incubate at 37°C with Shaking B2->B3 C1 Stop Reaction at Time Points (0, 5, 15, 30, 60 min) by adding cold ACN + IS B3->C1 C2 Seal Plate, Vortex, & Centrifuge to Precipitate Protein C1->C2 C3 Transfer Supernatant to Analysis Plate C2->C3 C4 Analyze by LC-MS/MS C3->C4 D1 Plot ln(% Remaining) vs. Time C4->D1 D2 Calculate t½ and CLint D1->D2

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Methodology:
  • Preparation:

    • Thaw cryopreserved pooled human liver microsomes on ice.

    • Prepare the main reaction buffer (0.1 M Phosphate, pH 7.4).

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

    • On a 96-well plate, prepare serial dilutions of the test compound and positive controls to achieve a final incubation concentration of 1 µM.

  • Reaction Incubation:

    • Prepare a master mix containing the reaction buffer and liver microsomes (final protein concentration of 0.5 mg/mL is common). Pre-warm this mix to 37°C.[18]

    • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating solution to the master mix, vortex briefly, and immediately add this final solution to the wells of the compound plate. The time of this addition is T=0.

    • A parallel incubation should be run without the NADPH regenerating system as a negative control to account for non-enzymatic degradation.[16]

    • Incubate the plate at 37°C with consistent shaking.

  • Sample Collection and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound).[18] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

    • Once all time points are collected, seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[14]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[16]

Conclusion and Authoritative Grounding

The assessment of metabolic stability is a non-negotiable step in modern drug discovery. For compounds built around the this compound scaffold, a multi-faceted approach is essential. While the difluoro substitution provides a strong defense against CYP-mediated metabolism, the aldehyde group remains a significant potential clearance pathway via cytosolic enzymes like aldehyde oxidase and aldehyde dehydrogenase.[8][9]

Therefore, a comprehensive evaluation must extend beyond the standard microsomal stability assay. The recommended strategy is a tiered approach:

  • Utilize in silico models for initial, high-throughput screening of virtual libraries to prioritize candidates with favorable predicted stability.[21][22]

  • Employ the liver microsomal stability assay to specifically assess susceptibility to CYP-mediated metabolism, particularly at the ortho-methyl position.[1][28]

  • Conduct a hepatocyte stability assay as the definitive in vitro experiment to capture the full spectrum of Phase I and II metabolism, crucially including the cytosolic pathways responsible for aldehyde oxidation.[2][20]

By logically integrating these methods, researchers can build a robust and reliable metabolic profile, enabling data-driven decisions to advance the most promising drug candidates toward clinical development. This structured, evidence-based approach embodies the principles of scientific integrity and provides the trustworthy data required for successful drug development programs.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, procedural framework for the proper disposal of 3,5-Difluoro-2-methylbenzaldehyde (CAS No. 1017778-68-5), ensuring the safety of laboratory personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Hazard Profile

Compounds such as 3-Fluoro-2-methylbenzaldehyde and 4-Fluorobenzaldehyde are typically classified as combustible liquids that can cause skin and eye irritation, and may lead to respiratory irritation.[1] The presence of the aldehyde functional group suggests potential for oxidation and reactivity, while the fluorinated aromatic ring indicates persistence in the environment.[2][3] Therefore, it is crucial to treat this compound as a hazardous substance.

Table 1: Inferred Hazard Identification for this compound

Hazard ClassInferred GHS ClassificationPrecautionary Statement Codes
FlammabilityCombustible LiquidP210
Skin Corrosion/IrritationCauses skin irritationP264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationCauses serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicityMay cause respiratory irritationP261, P271, P304+P340

This data is inferred from structurally similar compounds and should be treated as a conservative estimate of the hazards.

Immediate Safety and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to mitigate the risks of exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact, which can cause irritation.
Body Protection Flame-retardant lab coatProtects against accidental spills and splashes of the combustible liquid.
Respiratory Protection Use in a well-ventilated fume hoodPrevents inhalation of vapors which may cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the laboratory bench to final waste collection.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation. Cross-contamination can lead to dangerous reactions and complicates the disposal process.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass.

  • Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Liquid" and should list "this compound" as a constituent. Include the approximate concentration and volume.

  • Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong oxidizing agents, strong bases, or strong reducing agents.[5][6]

Step 2: In-Lab Handling and Temporary Storage
  • Fume Hood: All transfers of this compound to the waste container must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Container Closure: Keep the waste container tightly sealed when not in use to prevent the escape of vapors.

  • Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.

Step 3: Disposal of Contaminated Materials
  • Sharps and Glassware: Any disposable glassware (pipettes, vials) or sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be collected in a separate, clearly labeled bag or container for solid hazardous waste.

Step 4: Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted by a licensed environmental waste management company.

  • Incineration: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the destruction of halogenated aromatic compounds.[1] This process ensures the complete breakdown of the molecule into less harmful components.

  • Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste hauler. Follow your institution's procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their consequences.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.[7]

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.

Exposure Response
  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention if breathing is difficult or irritation persists.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Temporary Storage cluster_disposal Final Disposal A Assess Hazards: - Combustible - Skin/Eye Irritant - Respiratory Irritant B Don Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat A->B C Select Designated Halogenated Organic Waste Container B->C D Label Container Correctly: - Hazardous Waste - Chemical Name - Halogenated Organic Liquid C->D E Transfer Waste to Container D->E F Seal Container Tightly E->F G Place in Secondary Containment F->G H Store Away from Incompatibles G->H I Arrange for Pickup by Licensed Waste Hauler H->I J Preferred Method: High-Temperature Incineration I->J

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By understanding the hazards, employing appropriate protective measures, and adhering to a systematic disposal protocol, we can ensure that our scientific pursuits do not come at the cost of personal or ecological well-being. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines to ensure full compliance with local, state, and federal regulations.

References

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  • CDH Fine Chemical. (n.d.). 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Valko, M., et al. (2016). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Mabury, S. (2005). Environmental Fate of Polyfluorinated Chemicals.
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  • Wikipedia. (n.d.). PFAS.
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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzaldehyde.
  • MedchemExpress. (2024). Safety Data Sheet - 2-Hydroxy-3-methylbenzaldehyde.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 4-Fluorobenzaldehyde.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Difluoro benzaldehyde.
  • Kasturi Aromatics. (n.d.). material safety data sheet sds/msds - BENZALDEHYDE.
  • Vector SDS and Chemical Management. (2009). SAFETY DATA SHEET - Benzaldehyde, 4-fluoro-.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - ALDEHYDES, N.O.S..
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  • PubChem. (n.d.). 3,5-Difluoro-2-hydroxybenzaldehyde.
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A Comprehensive Safety and Handling Guide for 3,5-Difluoro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our work with novel chemical intermediates like 3,5-Difluoro-2-methylbenzaldehyde is foundational to innovation. This compound, with its unique arrangement of fluorine and methyl groups on a benzaldehyde core, offers significant potential in synthetic chemistry. However, its reactivity and structural alerts—common to aromatic aldehydes and fluorinated compounds—necessitate a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a deep dive into the principles of safe handling, the rationale behind specific personal protective equipment (PPE) choices, and robust operational and disposal plans to ensure both personal safety and experimental integrity.

Hazard Assessment: Understanding the Reactivity and Toxicity Profile

While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining data from structurally analogous compounds, such as benzaldehyde, other fluorinated benzaldehydes, and aromatic aldehydes in general.

  • Primary Hazards : Based on analogous compounds, this compound should be treated as a substance that is irritating to the skin, eyes, and respiratory system.[1][2] Aromatic aldehydes can cause irritation upon direct contact and inhalation of vapors is a primary route of exposure.[3]

  • Skin and Eye Irritation : Direct contact with the skin may cause irritation.[1] Splashes to the eye are likely to cause serious eye irritation.[1]

  • Respiratory Irritation : Vapors may cause respiratory irritation.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ingestion : Like many benzaldehyde derivatives, it is presumed to be harmful if swallowed.[1][2]

  • Sensitization : While data is not specific to this molecule, some aromatic aldehydes have the potential to be skin sensitizers. Repeated exposure could lead to an allergic skin reaction in susceptible individuals. Data on benzaldehyde provides a No Expected Sensitization Induction Level (NESIL) of 590 µg/cm², which helps in risk assessment for similar compounds.[4]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the primary strategy for safe handling is to minimize exposure through robust engineering controls.

  • Chemical Fume Hood : All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors.

  • Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly. Their locations should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Multi-Layered Approach

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is not a one-size-fits-all approach; it depends on the specific procedure and the potential for exposure.

Standard laboratory safety glasses are insufficient.

  • Chemical Splash Goggles : Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards at all times. These provide a seal around the eyes, protecting against splashes from all angles.

  • Face Shield : When there is a significant risk of splashing (e.g., when transferring large quantities or working with a reaction under pressure), a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Choosing the correct glove material is critical, as no single glove material protects against all chemicals. For aromatic aldehydes, glove selection requires careful consideration of potential degradation and permeation.

  • Glove Selection : Based on chemical resistance data for the parent compound, benzaldehyde, certain materials offer better protection than others. Nitrile gloves, a common choice in laboratories, may offer limited protection and are suitable only for incidental splash contact. For extended handling, more robust options are necessary.

Glove MaterialResistance to BenzaldehydeRecommended Use Case
Nitrile Fair to Poor[5][6][7]Incidental splash protection only. Not for immersion or prolonged contact. Change immediately upon contamination.[8]
Neoprene Good to Very Good[6]Suitable for handling and transfers where more than incidental contact is possible.
Butyl Rubber Very Good[6][9]Recommended for procedures with a higher risk of prolonged contact or when handling larger quantities.
Viton™ ExcellentOffers the highest level of protection, suitable for high-risk operations or spill cleanup.
Natural Rubber (Latex) Poor[6][7]Not recommended for handling this compound.

Causality: The ratings are based on permeation and degradation data. A "Poor" rating indicates that the chemical can quickly penetrate or break down the glove material, rendering it ineffective and potentially trapping the chemical against the skin.[10] Always inspect gloves for tears or pinholes before use.

  • Double Gloving : For added protection, especially during high-risk procedures, wearing two pairs of gloves (e.g., two pairs of nitrile, or a nitrile inner glove with a neoprene outer glove) is a recommended practice.

  • Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.

  • Additional Apparel : For large-scale work, a chemical-resistant apron and arm sleeves should be worn over the lab coat. Ensure closed-toe shoes are worn at all times.[11]

Working within a fume hood should be sufficient to control vapor exposure. However, in certain situations, such as a large spill or a failure of engineering controls, respiratory protection may be necessary.

  • Respirator Type : If required, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is appropriate. If particulates could be generated, a combination OV/P100 cartridge should be used.

  • Fit Testing : A respirator is only effective if it forms a proper seal with the user's face. A qualitative and quantitative fit test is required before an individual can wear a tight-fitting respirator.

Operational and Disposal Plans: From Benchtop to Waste Stream

A holistic safety plan extends beyond PPE to include detailed procedures for handling, storage, spills, and disposal.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep 1. Conduct Risk Assessment & Review SDS of Analogs PPE 2. Don Correct PPE (Goggles, Lab Coat, Appropriate Gloves) Prep->PPE Hood 3. Verify Fume Hood Functionality PPE->Hood Weigh 4. Weigh/Transfer Compound Inside Fume Hood Hood->Weigh React 5. Set Up Reaction (Ensure proper ventilation of apparatus) Weigh->React Workup 6. Perform Reaction Workup (Maintain containment) React->Workup Decon 7. Decontaminate Glassware (Rinse with appropriate solvent in hood) Workup->Decon Store 8. Store Compound in Labeled, Sealed Container Decon->Store Waste 9. Segregate & Dispose of Waste (See Disposal Plan) Store->Waste

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Response Plan

Immediate and correct response to an exposure or spill is critical.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill (<100 mL) Alert others in the area. Wearing appropriate PPE (including double gloves and respiratory protection if necessary), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for disposal as halogenated organic waste.
Large Spill (>100 mL) Evacuate the immediate area. Alert laboratory personnel and notify your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount for safety and environmental protection. As a fluorinated organic compound, this compound falls under specific disposal regulations.

  • Waste Categorization : This compound is classified as a halogenated organic waste .[12][13] It must NOT be mixed with non-halogenated organic waste. Mixing waste streams can lead to dangerous reactions and significantly increases disposal costs.[14]

  • Liquid Waste : Collect all liquid waste containing this compound (e.g., reaction mother liquors, solvent rinses) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12][15]

  • Solid Waste : Contaminated solid waste (e.g., used gloves, absorbent materials from spills, filter paper) must be collected in a separate, sealed, and clearly labeled container for hazardous solid waste disposal.

  • Container Labeling : All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical names of all components, and their approximate percentages.[13]

  • Storage : Store waste containers in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.

Logical Flow for Waste Disposal

G start Waste Generated (Liquid or Solid) is_liquid Is it liquid waste? start->is_liquid liquid_waste Collect in dedicated 'Halogenated Organic Waste' liquid container is_liquid->liquid_waste Yes solid_waste Collect in sealed bag/container for 'Contaminated Solid Waste' is_liquid->solid_waste No label_container Ensure container is properly labeled with all components and hazards liquid_waste->label_container solid_waste->label_container store_safe Store in secondary containment in a designated Satellite Accumulation Area label_container->store_safe disposal_pickup Arrange for pickup by Environmental Health & Safety (EHS) store_safe->disposal_pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.